Methyl 4-chloro-3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-68-3 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of both a hydroxyl and a chloro group on adjacent carbons, make it a valuable precursor for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug development. Optically active forms of this compound, specifically the (R)- and (S)-enantiomers, are crucial intermediates in the enantioselective synthesis of several pharmaceuticals, including HMG-CoA reductase inhibitors like atorvastatin.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C5H9ClO3 | [3] |
| Molecular Weight | 152.57 g/mol | [3] |
| CAS Number | 10488-68-3 (racemate) | [3] |
| 88496-70-2 ((R)-enantiomer) | [4] | |
| 86728-93-0 ((S)-enantiomer) | [5] | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 93-95 °C at 5 mmHg | [7][8] |
| Density | 1.19 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.453 | [7][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including chemical synthesis and biocatalytic reduction. The choice of method often depends on the desired stereochemistry of the final product.
Chemical Synthesis
A common chemical approach involves a two-step process starting from epichlorohydrin.[2][9] This method can be adapted to produce optically active products by using chiral epichlorohydrin as the starting material.[9]
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile from Epichlorohydrin
This step involves the ring-opening of epichlorohydrin with a cyanide salt. The reaction pH is a critical parameter and should be maintained between 7 and 8 to ensure high purity and yield.[9]
Caption: Synthesis of 4-chloro-3-hydroxybutyronitrile.
Step 2: Alcoholysis of 4-chloro-3-hydroxybutyronitrile
The resulting 4-chloro-3-hydroxybutyronitrile is then subjected to alcoholysis in the presence of methanol and a strong acid catalyst, such as hydrogen chloride, to yield this compound.[9]
Caption: Formation of this compound.
Biocatalytic Synthesis
Biocatalytic methods, particularly the asymmetric reduction of methyl 4-chloro-3-oxobutanoate, are widely employed to produce enantiomerically pure this compound. These methods offer high selectivity and operate under mild reaction conditions.
Whole-Cell Bioreduction
Microorganisms such as Baker's yeast (Saccharomyces cerevisiae) and Geotrichum candidum are effective in reducing the keto group of methyl 4-chloro-3-oxobutanoate to the corresponding hydroxyl group.[1][10] The stereochemical outcome of the reduction can often be controlled by the choice of microorganism and the addition of specific additives. For instance, the reduction of ethyl or methyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of allyl bromide or allyl alcohol can yield both the (R)- and (S)-enantiomers with high enantiomeric excess.[10]
Enzymatic Reduction
Isolated enzymes, specifically ketoreductases or alcohol dehydrogenases, offer a more controlled and efficient approach to asymmetric reduction.[1][2][11] These enzymes, often from sources like Pichia stipitis or Stenotrophomonas maltophilia, can exhibit high substrate tolerance and provide excellent enantioselectivity.[11][12] The process typically requires a cofactor, such as NADPH, which is regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase with glucose as the ultimate reductant.[1][2]
Caption: Enzymatic Synthesis Workflow.
Experimental Protocols
General Chemical Synthesis Protocol
The following is a representative protocol for the chemical synthesis of this compound from 4-chloro-3-hydroxybutyronitrile.
Materials:
-
4-chloro-3(S)-hydroxybutyronitrile
-
Methanol
-
Anhydrous hydrogen chloride gas
-
Distilled water
-
Ethyl acetate
Procedure:
-
Prepare a 10 N solution of hydrogen chloride in methanol by bubbling anhydrous HCl gas through cooled methanol.
-
Mix 30 ml of the methanolic HCl solution with 11.96 g of 4-chloro-3-hydroxybutyronitrile.
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction solution to room temperature.
-
Perform an extraction with 30 ml of distilled water and 50 ml of ethyl acetate.
-
Separate the aqueous phase and extract it twice more with 50 ml of ethyl acetate each time.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
This method has been reported to yield the title compound with a chemical purity of 97.1% and an optical purity of 99.2% ee when starting with the corresponding chiral nitrile.[9]
General Biocatalytic Reduction Protocol using Baker's Yeast
This protocol outlines the asymmetric reduction of methyl 4-chloro-3-oxobutanoate using baker's yeast.
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Fresh baker's yeast
-
Glucose (optional)
-
Allyl bromide or allyl alcohol (optional, for stereochemical control)
-
Water
-
Diatomaceous earth (for filtration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Activate the baker's yeast in a suitable buffer or water, optionally with glucose.
-
Add the methyl 4-chloro-3-oxobutanoate to the yeast suspension.
-
If used, add the stereochemical control agent (allyl bromide or allyl alcohol).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the conversion of the substrate by GC or TLC.
-
Once the reaction is complete (typically 1-2 hours for high conversion), filter the mixture through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Yields of around 75% and enantiomeric excesses of 90-97% have been reported for the corresponding ethyl ester using this method.[10][13]
Applications in Drug Development
This compound, particularly its chiral forms, is a key intermediate in the synthesis of various pharmaceuticals. The (S)-enantiomer is a crucial building block for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[1] For example, it is a precursor to (S)-4-chloro-3-hydroxybutanoic acid methyl ester, which is used in the total chemical synthesis of certain statins.[1] The (R)-enantiomer is also valuable and is used in the synthesis of compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[10]
Caption: Pharmaceutical Applications of Enantiomers.
Conclusion
This compound is a valuable and versatile chemical intermediate. The availability of both chemical and biocatalytic synthetic routes, especially those providing access to specific enantiomers, underscores its importance in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for its effective application in the creation of novel and improved therapeutics. The methodologies outlined in this guide provide a solid foundation for the preparation and utilization of this compound in a laboratory or industrial setting.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 3. This compound | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. METHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE | 86728-93-0 [chemicalbook.com]
- 6. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 7. (R)-(+)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]
- 9. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
"Methyl 4-chloro-3-hydroxybutanoate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-hydroxybutanoate, a key chiral building block in the synthesis of various pharmaceutical compounds. This document details its chemical structure, IUPAC name, physical properties, experimental protocols for its synthesis, and analytical methods for its characterization.
Chemical Identity and Structure
This compound is a functionalized ester that exists as a racemic mixture or as individual enantiomers. The stereochemistry at the C3 position is critical for its application in asymmetric synthesis.
-
IUPAC Name: this compound[1]
-
CAS Number: 10488-68-3 (for the racemic mixture)[1]
-
SMILES: COC(=O)CC(CCl)O[1]
The two-dimensional chemical structure is as follows:
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 152.57 g/mol [1][3] |
| Density | 1.232 g/cm³[3] |
| Boiling Point | 248.6 °C at 760 mmHg[3] |
| Flash Point | 104.2 °C[3] |
| Refractive Index | 1.45[3] |
| Vapor Pressure | 0.00387 mmHg at 25°C[3] |
Experimental Protocols
The asymmetric synthesis of chiral hydroxyesters is frequently accomplished using biocatalytic methods due to their high enantioselectivity and mild reaction conditions. Below is a detailed protocol for the enzymatic reduction of a precursor to the corresponding chiral product. While the protocol is generalized for the synthesis of the ethyl ester, a common analogue, the principles are directly applicable to the methyl ester.
Biocatalytic Synthesis of Chiral (S)-Ethyl 4-chloro-3-hydroxybutanoate
This protocol is based on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase enzyme and a cofactor regeneration system.
Materials and Equipment:
-
Ethyl 4-chloro-3-oxobutanoate (substrate)
-
Recombinant E. coli expressing a ketoreductase
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Reaction vessel (e.g., temperature-controlled stirred-tank reactor or shaker flask)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a biphasic system consisting of an aqueous phosphate buffer and an organic solvent like isooctane or ethyl acetate. This setup can help alleviate substrate and product inhibition.
-
Biocatalyst and Cofactors: Add the whole-cell biocatalyst (recombinant E. coli) to the aqueous phase. Introduce the cofactor (NADP⁺) and the components of the regeneration system (glucose and glucose dehydrogenase).
-
Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the reaction mixture. For high concentrations, this can be done in a fed-batch manner to maintain a low concentration of the substrate at any given time, thus minimizing enzyme inhibition.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with constant agitation for a period of 6 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product formation.
-
Work-up: Once the reaction is complete (typically >95% conversion), separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate to recover the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, the crude product can be further purified by column chromatography or distillation.
Synthesis and Analysis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the biocatalytic synthesis pathway and a typical analytical workflow.
Conclusion
This compound is a valuable chiral intermediate in the pharmaceutical industry. Its synthesis, particularly in enantiomerically pure forms, is efficiently achieved through biocatalytic reduction methods. The protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development and synthesis of complex chiral molecules. Proper analytical techniques, such as chiral gas chromatography, are essential for ensuring the quality and enantiomeric purity of the final product.
References
"Methyl 4-chloro-3-hydroxybutanoate" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-hydroxybutanoate, a key chiral building block in the pharmaceutical industry. The document covers its chemical identity, physical properties, stereoselective synthesis, and significant applications in the development of therapeutic agents.
Chemical Identity and Properties
This compound is a chiral molecule that exists as two enantiomers, (R) and (S), as well as a racemic mixture. The specific enantiomer used is critical for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).
Molecular Formula: C₅H₉ClO₃[1][2]
Table 1: CAS Numbers and Synonyms
| Form | CAS Number | Key Synonyms |
| Racemic | 10488-68-3 | (+/-)-Methyl 4-chloro-3-hydroxybutanoate; Methyl 4-chloro-3-hydroxybutyrate[1][3] |
| (R)-enantiomer | 88496-70-2 | (R)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (R)-(+)-4-chloro-3-hydroxybutyrate[2] |
| (S)-enantiomer | 86728-93-0 | (S)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (S)-(-)-4-chloro-3-hydroxybutyrate |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 152.57 g/mol [1] | |
| Appearance | Colorless to light yellow liquid | Based on ethyl ester analog[4] |
| Boiling Point | 93-95 °C at 5 mmHg | Data for the corresponding ethyl ester |
| Density | 1.19 g/mL at 25 °C | Data for the corresponding ethyl ester |
| Refractive Index | n20/D 1.453 | Data for the corresponding ethyl ester |
Synthesis and Manufacturing
The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its precursor, Methyl 4-chloro-3-oxobutanoate. Biocatalysis using enzymes or whole-cell systems is the preferred method due to its high stereoselectivity and mild reaction conditions.
The most common and efficient method for producing enantiomerically pure (R)- or (S)-Methyl 4-chloro-3-hydroxybutanoate is the enzymatic reduction of Methyl 4-chloro-3-oxobutanoate. This process often utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). A cofactor, typically NADPH or NADH, is required and is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate.
References
- 1. This compound | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound - CAS:10488-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-3-hydroxybutanoate is a chiral building block of significant interest in the synthesis of various pharmaceutical and fine chemical products. Its bifunctional nature, possessing both a hydroxyl and a chloro group in addition to the methyl ester, makes it a versatile intermediate for the introduction of stereogenic centers and further molecular elaborations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in its practical application.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-chloro-3-hydroxybutyrate, 4-Chloro-3-hydroxy-butyric acid methyl ester | [1] |
| CAS Number | 10488-68-3 (unspecified stereochemistry), 86728-93-0 ((S)-enantiomer), 88496-70-2 ((R)-enantiomer) | [1][2][3] |
| Molecular Formula | C5H9ClO3 | [1] |
| Molecular Weight | 152.57 g/mol | [1] |
| Appearance | Clear, colorless liquid (for the analogous ethyl ester) | [4] |
| Boiling Point | 93-95 °C at 5 mmHg (for the analogous ethyl ester) | [5][6] |
| Density | 1.19 g/mL at 25 °C (for the analogous ethyl ester) | [5][6] |
| Refractive Index (n20/D) | 1.451 | [7] |
| LogP | -0.20 | [7] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure.
Table 2: 1H NMR Spectral Data (CDCl3) [8]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.28 | m | 1H | CH(OH) |
| 3.70 | s | 3H | OCH3 |
| 3.61 | m | 2H | CH2Cl |
| 3.40 | br | 1H | OH |
| 2.65 | m | 2H | CH2CO |
Table 3: 13C NMR Spectral Data (CDCl3) [8]
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O |
| 68.0 | CH(OH) |
| 52.0 | OCH3 |
| 38.8 | CH2Cl |
| 38.2 | CH2CO |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm-1) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~2950 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
| ~750 | C-Cl stretch (alkyl halide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The exact mass of this compound is 152.024022 g/mol .[9]
Chemical Properties and Reactivity
This compound is a stable compound under standard conditions. Its reactivity is dictated by the three functional groups:
-
Hydroxyl Group: Can undergo typical alcohol reactions such as esterification, etherification, and oxidation.
-
Chloro Group: Susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
-
Ester Group: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with a common approach being the reduction of the corresponding ketoester. A detailed protocol for its preparation is provided below.
Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of the analogous ethyl ester, with modifications for the methyl ester.[8]
Reaction Scheme:
Materials:
-
Methyl 4-chloroacetoacetate
-
Methanol
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Purified water
Procedure:
-
In a 1L reaction flask, dissolve 50g of methyl 4-chloroacetoacetate in 300ml of absolute methanol.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add 3.0 g of sodium borohydride in portions, ensuring the temperature is maintained between -10 and -5°C.
-
After the addition is complete, stir the reaction mixture at -10 to -5°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add 10 g of anhydrous sodium sulfate.
-
Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is neutral.
-
Stir the mixture for an additional 10 minutes.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the crude product, add 200ml of dichloromethane and stir for 10 minutes.
-
Wash the organic layer twice with 40ml of purified water.
-
Dry the organic phase with anhydrous sodium sulfate for 2 hours.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the final product.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Safety Information
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. As a chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral intermediate with well-defined spectroscopic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation. This technical guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective utilization of this versatile building block.
References
- 1. This compound | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE | 86728-93-0 [chemicalbook.com]
- 3. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 [sigmaaldrich.com]
- 6. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]
- 7. This compound | CAS#:10488-68-3 | Chemsrc [chemsrc.com]
- 8. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Profile of Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chloro-3-hydroxybutanoate (CAS No: 10488-68-3), a key chiral building block in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₉ClO₃
-
Molecular Weight: 152.57 g/mol
-
Structure:
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.28 | m | CH(OH) |
| 3.70 | s | OCH₃ |
| 3.61 | m | CH₂Cl |
| 3.40 | br | OH |
| 2.65 | m | CH₂C=O |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O |
| 68.0 | CH(OH) |
| 52.0 | OCH₃ |
| 38.8 | CH₂C=O |
| 38.2 | CH₂Cl |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Alcohol stretching |
| ~2950 | C-H | Alkyl stretching |
| ~1740 | C=O | Ester carbonyl stretching |
| ~1170 | C-O | Ester C-O stretching |
| ~750 | C-Cl | Alkyl halide stretching |
Mass Spectrometry (MS)
Detailed experimental mass spectral data for this compound is not widely available in public databases. The expected molecular ion peak would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M) and chlorine-containing fragments would be expected, with the M+2 peak having an intensity of approximately one-third of the M peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 152/154 | [M]⁺, Molecular ion with ³⁵Cl and ³⁷Cl isotopes |
| 121/123 | [M - OCH₃]⁺ |
| 103 | [M - CH₂Cl]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy
The NMR data presented was obtained from a patent describing the synthesis of the compound.[1]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
-
Sample Preparation: A small amount of the purified compound is dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Synthesis and Strategic Importance of Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide
Introduction
Methyl 4-chloro-3-hydroxybutanoate, a chiral molecule of significant interest, serves as a critical building block in the synthesis of various pharmaceuticals. Its importance lies in the stereospecific arrangement of its hydroxyl and chloro groups, which allows for the construction of complex molecular architectures with high precision. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for this compound, with a focus on its application in drug development. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further research and application.
Historical Context and Discovery
The history of this compound is intrinsically linked to the rise of chiral chemistry and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. While a singular "discovery" event is not well-documented, its emergence as a key synthetic intermediate can be traced through its applications, most notably in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. The development of synthetic routes to access specific stereoisomers of this molecule has been a significant area of research, driven by the need for more efficient and selective methods to produce chiral drugs.
Early synthetic approaches often involved classical resolution techniques, which were inefficient and low-yielding. The subsequent development of asymmetric synthesis, utilizing chiral catalysts and biocatalysis, marked a turning point in the production of enantiomerically pure this compound and its ethyl ester counterpart. These advancements have enabled the large-scale production of chiral building blocks essential for modern drug manufacturing.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into chemical synthesis and biocatalytic methods. Each approach offers distinct advantages and is chosen based on factors such as desired stereochemistry, yield, and scalability.
Chemical Synthesis
Chemical synthesis routes often start from readily available precursors and employ various reagents to introduce the required functional groups with stereochemical control.
One notable method involves the reaction of 4-chloro-3(S)-hydroxybutyronitrile with methanol in the presence of an acid catalyst. This process, detailed in US Patent 2006/0264652 A1, provides a direct route to the desired methyl ester while retaining the stereochemistry of the starting material.[1]
Experimental Protocol: Synthesis of this compound from 4-chloro-3(S)-hydroxybutyronitrile [1]
-
Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through cooled methanol to create a saturated solution.
-
Reaction: 4-chloro-3(S)-hydroxybutyronitrile is added to the methanolic HCl solution.
-
Heating: The reaction mixture is heated under a nitrogen atmosphere.
-
Work-up: Upon completion, the reaction is cooled, and the product is extracted using a suitable organic solvent.
-
Purification: The organic extracts are combined, dried, and concentrated under reduced pressure to yield the final product.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. The reduction of methyl 4-chloro-3-oxobutanoate using microorganisms such as baker's yeast is a well-established biocatalytic method.[2] This approach leverages the enzymatic machinery of the yeast to stereoselectively reduce the ketone to the corresponding alcohol.
Experimental Protocol: Baker's Yeast Reduction of Methyl 4-chloro-3-oxobutanoate [2]
-
Yeast Suspension: A suspension of baker's yeast is prepared in water.
-
Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the yeast suspension. Additives such as allyl bromide or allyl alcohol can be used to improve enantioselectivity.
-
Incubation: The reaction mixture is incubated at a controlled temperature with agitation.
-
Extraction: After the reaction is complete, the mixture is centrifuged, and the supernatant is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated to afford the product.
Quantitative Data
The efficiency of the synthesis of this compound is a critical factor for its industrial application. The following tables summarize key quantitative data from the cited experimental protocols.
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Chemical Purity (GC) | 97.1% | [1] |
| Optical Purity (HPLC) | 99.2% ee | [1] |
Table 1: Quantitative data for the synthesis of this compound from 4-chloro-3(S)-hydroxybutyronitrile.[1]
| Parameter | Value | Reference |
| Conversion | Complete (1-2 hours) | [2] |
| Enantioselectivity | 90-97% ee | [2] |
Table 2: Quantitative data for the baker's yeast reduction of Methyl 4-chloro-3-oxobutanoate.[2]
Logical Relationships and Experimental Workflows
To visualize the synthetic pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis pathway of this compound.
Caption: Biocatalytic synthesis of this compound.
Caption: A generalized workflow for the synthesis and isolation of this compound.
Conclusion
This compound remains a compound of high interest in the pharmaceutical industry due to its utility as a versatile chiral building block. The development of both chemical and biocatalytic synthetic methods has provided researchers with a range of options to access this important intermediate with high purity and stereoselectivity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the continued innovation in the synthesis of complex, life-saving therapeutics.
References
"Methyl 4-chloro-3-hydroxybutanoate" literature review and key publications
Methyl 4-chloro-3-hydroxybutanoate: A Comprehensive Technical Guide
Introduction
This compound is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its structure, featuring hydroxyl, chloro, and ester functional groups, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. In particular, its optically active enantiomers, (R)- and (S)-methyl 4-chloro-3-hydroxybutanoate, serve as crucial precursors for the synthesis of high-value pharmaceutical compounds. The (R)-enantiomer is a key intermediate for L-carnitine, while the (S)-enantiomer is essential for the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[1][2] This guide provides a detailed review of the synthesis, key publications, and applications of this important molecule, with a focus on stereoselective methodologies.
Synthetic Methodologies
The primary route for synthesizing this compound involves the stereoselective reduction of its corresponding ketoester, methyl 4-chloro-3-oxobutanoate. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as the most efficient and economical method for producing the desired enantiomers in high optical purity.
Biocatalytic Reduction using Baker's Yeast
Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones. The stereochemical outcome of the reduction of methyl 4-chloro-3-oxobutanoate can be controlled by the addition of specific chemical agents, such as allyl bromide or allyl alcohol, allowing for the selective synthesis of either the (R) or (S) enantiomer.[1]
dot
Caption: Stereoselective reduction of Methyl 4-chloro-3-oxobutanoate using Baker's yeast.
Quantitative Data for Baker's Yeast Reduction
The efficiency and enantioselectivity of the reduction are highly dependent on the reaction conditions.
| Substrate | Additive | Yeast/Substrate Ratio ( g/mmol ) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Enantiomer | Reference |
| Methyl 4-chloro-3-oxobutanoate | Allyl Alcohol | 10 | 1 | 100 | 90 | L-(R) | [1] |
| Ethyl 4-chloro-3-oxobutanoate | Allyl Alcohol | 10 | 1 | 100 | 97 | L-(R) | [1] |
| Ethyl 4-chloro-3-oxobutanoate | Allyl Bromide | 10 | 2 | 100 | 95 | D-(S) | [1] |
Experimental Protocol: General Procedure for Yeast Reduction [1]
-
Baker's yeast is suspended in distilled water and pre-incubated at 30°C for 30 minutes with stirring.
-
The chosen additive (e.g., allyl alcohol for the (R)-enantiomer or allyl bromide for the (S)-enantiomer) is added to the yeast suspension.
-
After a brief incubation period (5-10 minutes), the substrate, methyl or ethyl 4-chloro-3-oxobutanoate, is added.
-
The reaction mixture is stirred at 30°C, and the progress is monitored by Gas Chromatography (GC).
-
Upon completion, the mixture is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 4-chloro-3-hydroxybutanoate ester.
Enzymatic Reduction using Isolated Reductases
For higher selectivity and more controlled reaction conditions, isolated enzymes, particularly carbonyl reductases and alcohol dehydrogenases, are employed. These enzymes often require a cofactor, such as NADPH or NADH, which must be regenerated in situ for the process to be economically viable. This is typically achieved using a coupled-enzyme system, for example, with glucose dehydrogenase (GDH) which regenerates the cofactor while oxidizing glucose.[3][4]
dot
Caption: Enzymatic reduction with coupled cofactor regeneration system.
Quantitative Data for Enzymatic Reductions
| Enzyme Source | Substrate | Cofactor Regeneration | Yield (%) | e.e. (%) | Product Enantiomer | Reference |
| Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase (NADPH) | 95.4 | 86 | (R) | [3][5] |
| Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | 2-propanol (NADH) | 95.2 | >99 | (R) | [6][7] |
| Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase (NADPH) | 100 | 99.9 | (R) | [4] |
| Pichia stipitis | Ethyl 4-chloro-3-oxobutanoate | NADPH | >95 | 100 | (S) | [8] |
Experimental Protocol: Enzyme-Catalyzed Reduction in a Diphasic System [3]
-
An aqueous phase is prepared containing potassium phosphate buffer (pH 6.5), glucose, NADP+, aldehyde reductase, and glucose dehydrogenase.
-
An organic phase is prepared by dissolving the substrate (ethyl 4-chloro-3-oxobutanoate) in a suitable solvent like n-butyl acetate.
-
The aqueous and organic phases are combined in a reaction vessel.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle stirring to facilitate interfacial catalysis while minimizing enzyme denaturation.
-
Using a diphasic system overcomes substrate instability in aqueous solutions and reduces enzyme inhibition by both the substrate and the product.[3]
-
After the reaction, the phases are separated. The product is isolated from the organic phase.
-
Analysis of yield and enantiomeric excess is performed using GC and HPLC, respectively.
Chemical Synthesis from Chiral Precursors
An alternative to the reduction of a prochiral ketone is to start from an already chiral molecule. A patented method describes the synthesis of this compound from optically active 4-chloro-3-hydroxybutyronitrile.[9]
dot
Caption: Synthesis of (S)-Methyl 4-chloro-3-hydroxybutanoate from (S)-Epichlorohydrin.
Experimental Protocol: Esterification of 4-chloro-3(S)-hydroxybutyronitrile [9]
-
Anhydrous hydrogen chloride gas is bubbled through cooled methanol to prepare an alcoholic HCl solution.
-
4-chloro-3(S)-hydroxybutyronitrile is mixed with the prepared methanol/HCl solution.
-
The reaction is heated (e.g., to 60°C) under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC).
-
After completion, the reaction solution is cooled and partitioned between distilled water and ethyl acetate.
-
The aqueous phase is extracted multiple times with ethyl acetate.
-
The combined organic extracts are collected and concentrated under reduced pressure to obtain the title compound.
-
This method, starting with optically active (S)-nitrile, yielded the methyl ester with a chemical purity of 97.1% (GC) and an optical purity of 99.2% e.e. (HPLC).[9]
Applications in Drug Development
The enantiomers of methyl and ethyl 4-chloro-3-hydroxybutanoate are pivotal intermediates in the synthesis of several blockbuster drugs.
-
(R)-Enantiomer: The (R)-form is a precursor for the synthesis of L-carnitine , a compound essential for fatty acid metabolism and used to treat carnitine deficiency. It is also a building block for (R)-γ-amino-β-hydroxybutyric acid (GABOB), an anticonvulsant drug.[1]
-
(S)-Enantiomer: The (S)-form is a key chiral intermediate in the enantioselective synthesis of statins , such as atorvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[2][8]
The selection of the correct enantiomer is critical, as the biological activity of the final drug molecule is highly dependent on its stereochemistry.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 9. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
The Pivotal Role of Methyl 4-chloro-3-hydroxybutanoate and Its Derivatives in Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-hydroxybutanoate and its ester derivatives, particularly ethyl 4-chloro-3-hydroxybutanoate, are not lauded for their inherent biological activity in the classical sense of pharmaceuticals. Instead, their profound significance in the scientific and pharmaceutical landscape lies in their role as versatile chiral building blocks. The strategic placement of chloro and hydroxyl functional groups on a four-carbon backbone makes these compounds invaluable precursors for the asymmetric synthesis of a multitude of complex, biologically active molecules. Their utility is most prominently demonstrated in the industrial-scale production of blockbuster drugs such as the cholesterol-lowering agent atorvastatin, as well as other pharmacologically important compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1][2]
This technical guide delves into the core of their "biological activity"—their interaction with and transformation by biocatalysts—to produce enantiomerically pure intermediates. It provides an in-depth look at the quantitative data from these transformations, detailed experimental protocols for key enzymatic reactions, and visual representations of the synthetic pathways and experimental workflows.
Data Presentation: Biocatalytic Production of Chiral 4-chloro-3-hydroxybutanoate Derivatives
The primary "biological activity" of interest for this compound and its derivatives is their stereoselective transformation by enzymes. This section summarizes the quantitative outcomes of such biocatalytic reductions and resolutions.
| Precursor | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Geotrichum candidum | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 95 | 96 | [3] |
| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum IFO 31855 | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99 | [3] |
| Ethyl or Methyl 4-chloro-3-oxobutanoate | Baker's yeast with allyl bromide/alcohol | (R)- or (S)-Ethyl/Methyl 4-chloro-3-hydroxybutanoate | Complete conversion | 90-97 | [1] |
| Racemic this compound | Halohydrin dehalogenase (Trp249Phe mutant) | (S)-Methyl 4-cyano-3-hydroxybutanoate and (S)-Methyl 4-chloro-3-hydroxybutanoate | 40 (for cyano derivative), 41 (for remaining ester) | 96.8 (for cyano derivative), 95.2 (for remaining ester) | [4][5] |
| Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase (Sporobolomyces salmonicolor) and glucose dehydrogenase | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4 | 86 | [6][7][8] |
| Ethyl 4-chloroacetoacetate | Alcohol dehydrogenase (SmADH31) and glucose dehydrogenase | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 92 (isolated) | >99.9 | [9][10] |
| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (Burkholderia gladioli CCTCC M 2012379) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Not specified | Excellent | [2] |
Experimental Protocols
Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate using Cylindrocarpon sclerotigenum
This protocol outlines the biotransformation of a prochiral ketone to a chiral alcohol using whole fungal cells.
a. Microorganism and Culture:
-
Strain: Cylindrocarpon sclerotigenum IFO 31855.
-
Medium: Glucose (2%), peptone (0.5%), yeast extract (0.3%), malt extract (0.3%), KH2PO4 (0.2%), MgSO4·7H2O (0.05%).
-
Cultivation: The fungus is cultivated in the liquid medium at 30°C with shaking for 3 days.
b. Biotransformation:
-
The fungal cells are harvested by centrifugation and washed.
-
The cells are resuspended in a phosphate buffer (pH 6.5).
-
Ethyl 4-chloro-3-oxobutanoate is added to the cell suspension.
-
The reaction mixture is incubated at 30°C for a specified period (e.g., 3 hours) without shaking.[3]
c. Product Extraction and Analysis:
-
The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated.
-
The product, (S)-Ethyl 4-chloro-3-hydroxybutanoate, is analyzed by HPLC on a chiral column to determine the yield and enantiomeric excess.[3]
Kinetic Resolution of Racemic this compound using Halohydrin Dehalogenase
This protocol describes the enzymatic kinetic resolution of a racemic mixture to obtain two enantiomerically enriched products.
a. Enzyme and Reagents:
-
Enzyme: Recombinant halohydrin dehalogenase Trp249Phe mutant (HheC-W249F).[5]
-
Substrate: Racemic this compound.
-
Nucleophile: Sodium cyanide (NaCN).
-
Buffer: Phosphate buffer.
b. Reaction Procedure:
-
Racemic this compound (e.g., 50 mM) is dissolved in the buffer.[5]
-
The HheC-W249F enzyme (e.g., 15 mg) is added to the solution.[5]
-
Sodium cyanide (2 equivalents) is added to initiate the reaction.[5]
-
The reaction is carried out at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 5 hours).[5]
c. Product Isolation and Analysis:
-
The reaction mixture is extracted with an organic solvent.
-
The products, (S)-methyl 4-cyano-3-hydroxybutanoate and the unreacted (S)-methyl 4-chloro-3-hydroxybutanoate, are separated by chromatography.
-
The enantiomeric excess of both products is determined using chiral HPLC or GC.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reduction of a prochiral ketone to a chiral alcohol.
Caption: Workflow for the kinetic resolution of a racemic mixture.
Caption: Logical flow from precursor to a final active pharmaceutical ingredient.
Conclusion
While "this compound" and its derivatives may not exhibit direct pharmacological effects, their "biological activity" as substrates for highly selective enzymes is of paramount importance to the pharmaceutical industry. The ability to produce these compounds in high enantiomeric purity through biocatalytic methods has streamlined the synthesis of complex chiral drugs. The data and protocols presented herein underscore the critical role of these seemingly simple molecules at the intersection of enzymology and medicinal chemistry, paving the way for the efficient and sustainable production of life-saving therapeutics. The continued exploration of novel biocatalysts and the optimization of reaction conditions promise to further enhance the utility of these valuable chiral building blocks in future drug development endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for Methyl 4-chloro-3-hydroxybutanoate (CAS No: 10488-68-3). The information is intended to guide laboratory personnel in the safe use and management of this compound.
Chemical and Physical Properties
This compound is a chemical intermediate used in various synthetic processes. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | Aaron Chemicals |
| Molecular Weight | 152.58 g/mol | Aaron Chemicals |
| Appearance | Liquid | Aaron Chemicals |
| Boiling Point | 248.6°C - 249°C | Crysdot, MySkinRecipes[1][2] |
| Flash Point | 104°C - 104.2°C | Echemi[3] |
| Density | 1.232 g/cm³ | MySkinRecipes[1] |
| Melting Point | No data available | Aaron Chemicals |
| Solubility | No data available | Aaron Chemicals |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures. The following are general recommendations:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of work. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required. |
General Handling and Hygiene
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is room temperature.
References
An In-depth Technical Guide to the Precursors and Downstream Products of Methyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key applications of Methyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The document details the primary precursors and synthetic routes for its preparation, as well as its transformation into significant downstream products such as L-carnitine, (R)-γ-amino-β-hydroxybutyric acid (GABOB), and crucial intermediates for statin drugs. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid in research and development.
Precursors and Synthesis of this compound
The synthesis of this compound and its more commonly used ethyl ester analogue, Ethyl 4-chloro-3-hydroxybutanoate, primarily proceeds through two main routes: the reduction of a β-ketoester or the ring-opening of epichlorohydrin. The choice of synthetic pathway often depends on the desired stereochemistry, as the chiral center at the C-3 position is crucial for its utility in pharmaceutical synthesis.
Synthesis via Reduction of 4-chloroacetoacetate Esters
A prevalent method for synthesizing 4-chloro-3-hydroxybutanoate esters is the asymmetric reduction of the corresponding 4-chloroacetoacetate ester. Both chemical and biocatalytic methods are employed, with the latter being favored for its high enantioselectivity.
Chemical Reduction:
Chemical reduction using agents like sodium borohydride can produce racemic Ethyl 4-chloro-3-hydroxybutanoate with good yields, though a subsequent resolution step is necessary to obtain a single enantiomer.[1]
Biocatalytic Reduction:
Enzymatic and microbial reductions offer a direct route to enantiomerically pure (R)- or (S)-4-chloro-3-hydroxybutanoate esters. Various microorganisms, particularly yeast strains like Candida magnoliae, and isolated enzymes such as carbonyl reductases and alcohol dehydrogenases are effective catalysts for this transformation.[2][3][4][5][6] These biocatalytic systems often utilize a cofactor regeneration system, for instance, using glucose and glucose dehydrogenase to regenerate NADPH.[4]
Synthesis from Epichlorohydrin
An alternative synthetic pathway involves the use of epichlorohydrin as a starting material. This route can also yield optically active 4-chloro-3-hydroxybutanoic acid esters if a chiral epichlorohydrin is used. The process typically involves a reaction with a cyanide source to form a cyanohydrin intermediate, which is then subjected to alcoholysis.[7]
Quantitative Data for Synthesis of 4-chloro-3-hydroxybutanoate Esters
The following tables summarize quantitative data from various synthetic methods for producing enantiomerically enriched 4-chloro-3-hydroxybutanoate esters.
Table 1: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate (ECAA)
| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Candida magnoliae JX120-3 | 60 g/L | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 93.8 | 92.7 | Water/n-butyl acetate two-phase system, 35°C, dropwise substrate feeding.[3] |
| Recombinant E. coli expressing R. eutropha acetoacetyl-CoA reductase and B. subtilis glucose dehydrogenase | Not specified | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified | 99.8 | Coexpression for NADPH regeneration.[4] |
| Recombinant E. coli expressing C. parapsilosis secondary alcohol dehydrogenase | 4% ECAA | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 78.8 | >99 | 2-propanol as co-substrate for NADH regeneration.[5][8] |
Table 2: Chemical Synthesis and Resolution
| Starting Material | Reaction | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Ethyl 4-chloroacetoacetate | NaBH4 reduction | Racemic Ethyl 4-chloro-3-hydroxybutanoate | ~82 | 0 | - |
| Racemic Epichlorohydrin | 1. Cyanide reaction 2. Alcoholysis | Racemic 4-chloro-3-hydroxybutanoic acid ester | High | 0 | pH control is crucial in the first step.[7] |
| (R)-Epichlorohydrin | 1. Carbonylation 2. Esterification | (R)-4-chloro-3-hydroxybutyrate | High | High | Two-step synthesis. |
Downstream Products and Their Synthesis
Optically active Methyl and Ethyl 4-chloro-3-hydroxybutanoate are pivotal intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The key transformations involve nucleophilic substitution of the chlorine atom and modifications of the ester and hydroxyl groups.
Synthesis of L-Carnitine
L-carnitine, a compound essential for fatty acid metabolism, can be synthesized from (R)-4-chloro-3-hydroxybutanoate esters. The synthesis involves the quaternization of the primary chloride with trimethylamine, followed by hydrolysis of the ester.[1][9]
Synthesis of (R)-γ-amino-β-hydroxybutyric acid (GABOB)
(R)-GABOB, a neuromodulator, can be synthesized from (R)-Ethyl 4-chloro-3-hydroxybutyrate. A common strategy involves the conversion of the chloro group to an amino group, often through an azide intermediate, followed by hydrolysis.[10][11]
Synthesis of Statin Side-Chain Precursors
(S)-Ethyl 4-chloro-3-hydroxybutanoate is a key precursor for the synthesis of the chiral side chain of several statin drugs, such as atorvastatin and rosuvastatin. A critical step in this synthesis is the conversion of the chloro group to a cyano group, yielding Ethyl (R)-4-cyano-3-hydroxybutanoate. This reaction is often catalyzed by halohydrin dehalogenase.[12][13]
Quantitative Data for Downstream Product Synthesis
The following table summarizes key quantitative data for the synthesis of downstream products from 4-chloro-3-hydroxybutanoate esters.
Table 3: Synthesis of Downstream Pharmaceutical Intermediates
| Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction |
| (R)-Ethyl 4-chloro-3-hydroxybutyrate | L-Carnitine hydrochloride | 94 | 85 | Quaternization with trimethylamine followed by hydrolysis. |
| (R)-Ethyl 4-chloro-3-hydroxybutanoate | (R)-GABOB | ~50 (overall) | High | Multi-step synthesis involving organoselenium intermediates.[10][11] |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | 67.13 | 99 | Halohydrin dehalogenase catalyzed cyanation.[13] |
Experimental Protocols
Protocol for Biocatalytic Reduction of Ethyl 4-chloroacetoacetate using Candida magnoliae**
Objective: To produce (S)-Ethyl 4-chloro-3-hydroxybutanoate.
Methodology:
-
Cultivation of Candida magnoliae: Cultivate Candida magnoliae JX120-3 in a suitable medium to obtain sufficient cell biomass.
-
Reaction Setup: Prepare a two-phase system with a water to n-butyl acetate volume ratio of 1:1 in a reaction vessel.
-
Addition of Biocatalyst and Co-substrate: Add the active Candida magnoliae cells to the aqueous phase to a final concentration of 4.0 g DCW/L. Add glucose to a concentration of 50 g/L as the co-substrate for cofactor regeneration.
-
Reaction Conditions: Maintain the reaction temperature at 35°C with agitation.
-
Substrate Feeding: Feed a total of 60 g/L of Ethyl 4-chloroacetoacetate dropwise into the reaction mixture over a specified period to minimize substrate inhibition.
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). Upon completion, separate the organic phase, and extract the aqueous phase with n-butyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield (S)-Ethyl 4-chloro-3-hydroxybutanoate.
Protocol for the Synthesis of L-Carnitine from (R)-Ethyl 4-chloro-3-hydroxybutyrate**
Objective: To synthesize L-carnitine.
Methodology:
-
Reaction Setup: In a pressure-resistant reaction vessel, combine (R)-Ethyl 4-chloro-3-hydroxybutyrate with a 40% aqueous solution of trimethylamine and ethanol.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-85°C with stirring for 10 hours.
-
Cooling and Concentration: After the reaction, cool the mixture to room temperature and stir overnight. Evaporate the ethanol and unreacted trimethylamine under reduced pressure.
-
Hydrolysis: Add 10% hydrochloric acid to the residue and reflux for 5 hours.
-
Isolation of Crude Product: Evaporate the water under reduced pressure to dryness. Add isopropanol to the residue, stir, and filter to collect the white solid crude product of L-carnitine hydrochloride.
-
Purification: Recrystallize the crude product from ethanol to obtain pure L-carnitine hydrochloride.
Protocol for the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate**
Objective: To synthesize a key statin side-chain precursor.
Methodology:
-
Enzymatic Reduction (if starting from ECAA): First, prepare (S)-Ethyl 4-chloro-3-hydroxybutanoate via asymmetric reduction of Ethyl 4-chloroacetoacetate using a suitable biocatalyst (e.g., a ketoreductase).
-
Cyanation Reaction Setup: In an aqueous buffer solution (pH 6-8), add the substrate (S)-Ethyl 4-chloro-3-hydroxybutanoate.
-
Addition of Reagents: Slowly add a solution of sodium cyanide. Then, add a recombinant halohydrin dehalogenase.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the progress by GC.
-
Work-up: Once the conversion is greater than 98%, acidify the reaction mixture to pH 2-3 with sulfuric acid.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic phases and concentrate by rotary evaporation to obtain Ethyl (R)-4-cyano-3-hydroxybutanoate.
Visualizations
Synthesis Pathways of this compound
Caption: Synthetic routes to this compound.
Downstream Applications of this compound
Caption: Key downstream products from this compound.
Experimental Workflow for Biocatalytic Reduction
Caption: General workflow for biocatalytic synthesis.
References
- 1. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]
- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 8. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 9. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 13. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enantiomers of Methyl 4-chloro-3-hydroxybutanoate
This technical guide provides a comprehensive overview of the (R) and (S) enantiomers of methyl 4-chloro-3-hydroxybutanoate, crucial chiral building blocks in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and stereoselective synthesis.
Introduction
This compound is a chiral ester containing a single stereocenter, thus existing as two non-superimposable mirror images: (R)-methyl 4-chloro-3-hydroxybutanoate and (S)-methyl 4-chloro-3-hydroxybutanoate. These enantiomers are highly valuable precursors for the synthesis of a range of pharmacologically significant molecules. The stereochemistry at the C3 position is critical, as it dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). For instance, the (S)-enantiomer is a key intermediate for HMG-CoA reductase inhibitors, while the (R)-enantiomer is utilized in the synthesis of L-carnitine.[1][2] The stereoselective synthesis of these enantiomers, typically achieved through enzymatic reduction of the corresponding ketone, is a subject of significant research and industrial interest.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data for the individual enantiomers are often reported for the corresponding ethyl ester due to its prevalence in synthetic literature; however, the general properties are comparable.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₃ | [3][4] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| Density | ~1.2 g/cm³ | [3] |
| Boiling Point | 248.6 °C at 760 mmHg | [3] |
| Flash Point | 104.2 °C | [3] |
| (R)-enantiomer CAS | 88496-70-2 | [5][6] |
| (S)-enantiomer CAS | 86728-93-0 (for methyl ester) | [3] |
| (S)-ethyl ester Optical Activity | [α]23/D −14°, neat | [7] |
| (R)-ethyl ester Optical Activity | [α]23/D +14°, neat | [8] |
Stereoselective Synthesis
The most efficient and common method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, methyl 4-chloro-3-oxobutanoate. Biocatalysis using whole-cell microorganisms or isolated enzymes is the preferred industrial route due to its high stereoselectivity, mild reaction conditions, and environmental compatibility.
Synthesis of (S)-Methyl 4-chloro-3-hydroxybutanoate
The (S)-enantiomer is typically synthesized using reductases that follow Prelog's rule. Various microorganisms, including strains of Candida and genetically engineered E. coli, have been shown to effectively catalyze this transformation.
This protocol is a representative example based on methodologies described in the literature for the synthesis of the analogous ethyl ester.[9][10]
-
Inoculum Preparation: A culture of a suitable microorganism (e.g., Candida magnoliae) is grown in an appropriate nutrient broth for 24-48 hours.
-
Bioreduction: In a fermenter or reaction vessel, the microbial cells are suspended in a buffer solution (e.g., phosphate buffer, pH 6.0-7.0).
-
Cofactor Regeneration: A co-substrate, such as glucose, is added to facilitate the in-situ regeneration of the NADPH cofactor, which is essential for the reductase activity.[9]
-
Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the reaction mixture. To avoid substrate inhibition, it can be fed batch-wise.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation for 24-72 hours.
-
Extraction and Purification: After the reaction, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is then concentrated, and the product is purified by column chromatography or distillation.
-
Analysis: The enantiomeric excess (e.e.) is determined using chiral HPLC or GC.
Synthesis of (R)-Methyl 4-chloro-3-hydroxybutanoate
The (R)-enantiomer is synthesized using anti-Prelog reductases. Organisms such as Sporobolomyces salmonicolor and recombinant E. coli expressing specific alcohol dehydrogenases are employed for this purpose.[11][12][13]
This protocol is adapted from literature describing the synthesis of the corresponding ethyl ester using a recombinant system.[11][14]
-
Cell Culture and Induction: E. coli cells transformed with a plasmid containing the gene for a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli) are cultured in a suitable medium.[14] Gene expression is induced by adding an agent like IPTG.
-
Cell Harvesting: The cells are harvested by centrifugation and can be used as whole cells or processed to create a cell-free extract.
-
Bioreduction Setup: The reaction is set up in a buffered solution containing the recombinant cells or cell-free extract.
-
Cofactor Regeneration System: An enzyme-coupled cofactor regeneration system is often used. For example, glucose dehydrogenase and glucose can be added to regenerate NADPH.[14] Alternatively, a co-substrate like 2-propanol can be used.[11]
-
Substrate Addition: Methyl 4-chloro-3-oxobutanoate is added to the mixture.
-
Reaction and Monitoring: The reaction is incubated at an optimal temperature and pH. The progress is monitored by TLC or HPLC.
-
Work-up and Analysis: The product is extracted and purified as described for the (S)-enantiomer. Enantiomeric excess is determined by chiral chromatography.
Summary of Synthetic Methods
| Enantiomer | Biocatalyst | Substrate | Co-substrate/Cofactor System | Yield | Enantiomeric Excess (e.e.) | Reference |
| (S)-form | Candida magnoliae | Ethyl 4-chloroacetoacetate | Glucose/NADP+/GDH | ~90 g/L | >99% | [10] |
| (S)-form | Recombinant E. coli (R. eutropha AR) | Ethyl 4-chloroacetoacetate | Glucose/NADPH/GDH | 48.7 g/L | 99.8% | [9] |
| (R)-form | Recombinant E. coli (C. parapsilosis SADH) | Ethyl 4-chloroacetoacetate | 2-Propanol (NADH regeneration) | 95.2% | >99% | [11] |
| (R)-form | Sporobolomyces salmonicolor ARD | Ethyl 4-chloro-3-oxobutanoate | Glucose/NADPH/GDH | 95.4% | 86% | [13][15] |
| (R)-form | Recombinant E. coli (Burkholderia gladioli BgADH3) | Ethyl 4-chloro-3-oxobutanoate | Glucose/NADPH/GDH | >99% | 99.9% | [14] |
Note: Data is primarily for the ethyl ester, but is representative of the synthesis for the methyl ester.
Chiral Separation
While stereoselective synthesis is preferred, resolving a racemic mixture of this compound is also a viable method for obtaining the pure enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common analytical and preparative technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
System Preparation: An HPLC system equipped with a UV detector is used.
-
Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is installed.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation.
-
Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. The separated enantiomers are detected by UV absorbance.
Applications in Drug Development
The enantiomers of this compound serve as critical starting materials for complex, stereochemically defined pharmaceutical agents.
(R)-Enantiomer in L-Carnitine Synthesis
(R)-methyl 4-chloro-3-hydroxybutanoate is a key precursor for the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism. L-carnitine is used as a nutritional supplement and to treat carnitine deficiency.[1][2]
(S)-Enantiomer in Statin Synthesis
(S)-methyl 4-chloro-3-hydroxybutanoate provides the chiral backbone for the side chain of many statin drugs, such as atorvastatin and rosuvastatin.[1] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol levels and prevent cardiovascular disease.[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:10488-68-3 | Chemsrc [chemsrc.com]
- 4. This compound | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. R-4-Chloro-3-hydroxybutyric acid methyl ester | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]
- 8. (R)-(+)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-chloro-3-hydroxybutanoate from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Methyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, including statins.[1][2] The primary focus is on the synthesis route starting from epichlorohydrin, with comparative data from alternative biocatalytic methods.
Introduction
This compound and its ethyl ester analog are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The molecule's bifunctional nature, possessing both a hydroxyl and a chloro group, allows for diverse subsequent chemical transformations. One of the common industrial routes to this compound involves a two-step synthesis from epichlorohydrin.[4] This process, while effective, is compared with modern biocatalytic approaches that offer high stereoselectivity.
Synthetic Pathways Overview
There are two primary routes for the synthesis of alkyl 4-chloro-3-hydroxybutanoates:
-
Chemical Synthesis from Epichlorohydrin: This classic approach involves the ring-opening of epichlorohydrin with a cyanide source, followed by alcoholysis of the resulting nitrile.
-
Biocatalytic Reduction: This method utilizes enzymes or whole-cell systems to reduce the keto group of a precursor like ethyl 4-chloroacetoacetate, often with high enantioselectivity.[5][6]
Below is a diagram illustrating the chemical synthesis pathway from epichlorohydrin.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various synthetic routes to alkyl 4-chloro-3-hydroxybutanoates, providing a comparison of their efficiencies and stereoselectivities.
| Starting Material | Method | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Epichlorohydrin | Chemical (NaCN, then EtOH/HCl) | Ethyl 4-chloro-3-hydroxybutanoate | ~49% (overall) | Racemic | [1] |
| Epichlorohydrin | Chemical (NaCN, then EtOH/HCl) | Ethyl 4-chloro-3-hydroxybutanoate | 93% (from nitrile) | Racemic (unless chiral epichlorohydrin is used) | [4] |
| Ethyl 4-chloroacetoacetate | Biocatalytic (Recombinant E. coli) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.2% (conversion) | >99% | [5] |
| Ethyl 4-chloroacetoacetate | Biocatalytic (Candida magnoliae) | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90 g/L (titer) | 96.6% (up to 99% with heated cells) | [6] |
| Ethyl 4-chloroacetoacetate | Chemical (Sodium Borohydride) | Ethyl 4-chloro-3-hydroxybutanoate | ~82% | Racemic | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Epichlorohydrin
This protocol is a two-step process. The first step is the formation of 4-chloro-3-hydroxybutyronitrile, and the second is its methanolysis to the final product.
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile
Materials:
-
Epichlorohydrin
-
Sodium cyanide (NaCN)
-
Inorganic acid (e.g., HCl) for pH adjustment
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Prepare an aqueous solution of sodium cyanide.
-
In a reaction vessel, cool the sodium cyanide solution and adjust the pH to a range of 7.3 to 7.8 by the slow addition of an inorganic acid at room temperature.[4]
-
Slowly add epichlorohydrin to the pH-adjusted cyanide solution while maintaining the temperature and pH.
-
Monitor the reaction by an appropriate method (e.g., GC, TLC) until completion.
-
Upon completion, perform a work-up procedure which typically involves extraction with an organic solvent.
Step 2: Synthesis of this compound
Materials:
-
4-chloro-3-hydroxybutyronitrile (from Step 1)
-
Methanol (anhydrous)
-
Hydrogen chloride (gas or concentrated HCl)
-
Reaction vessel with stirring and heating capabilities
-
Distillation apparatus
Procedure:
-
Dissolve the 4-chloro-3-hydroxybutyronitrile in anhydrous methanol.
-
Saturate the solution with anhydrous hydrogen chloride gas at a low temperature or add concentrated HCl. The amount of hydrogen chloride should be in the range of 1 to 10 mole equivalents.[4]
-
Heat the reaction mixture at a temperature between 15 to 50 °C.[4] A reaction temperature of 15 to 25 °C is preferable for higher purity.[4]
-
Monitor the progress of the alcoholysis.
-
Once the reaction is complete, cool the mixture and neutralize any excess acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate
This protocol provides a general workflow for the asymmetric reduction of a ketoester to the corresponding hydroxyester using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase[5] or another suitable microorganism (e.g., Candida magnoliae)[6]
-
Ethyl 4-chloroacetoacetate (substrate)
-
A co-substrate for cofactor regeneration (e.g., 2-propanol or glucose)[5]
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivate the microbial cells under appropriate conditions and harvest them by centrifugation.
-
Prepare a reaction mixture containing the buffer, the substrate (ethyl 4-chloroacetoacetate), and the co-substrate.
-
Add the harvested cells to the reaction mixture to initiate the reduction.
-
Maintain the reaction at a controlled temperature (e.g., 28-33 °C) and pH (e.g., 6.9-7.1).[1]
-
Monitor the conversion of the substrate and the formation of the product by HPLC or GC.
-
Once the reaction reaches the desired conversion, stop the reaction by separating the cells (e.g., centrifugation).
-
Extract the product from the aqueous phase using an organic solvent like ethyl acetate.[2]
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Applications in Drug Development
Methyl and ethyl 4-chloro-3-hydroxybutanoate are crucial chiral intermediates for the synthesis of several important drugs. Notably, they are key building blocks for HMG-CoA reductase inhibitors, commonly known as statins, which are widely used to lower cholesterol.[1] The stereochemistry at the C-3 position is critical for the biological activity of the final drug molecule, which is why enantioselective synthetic methods are highly sought after. Beyond statins, these intermediates are also used in the synthesis of other bioactive molecules such as L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[3]
Safety and Handling
-
Epichlorohydrin: Is a toxic and carcinogenic compound. It is also flammable. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Sodium Cyanide: Is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Reactions involving cyanides should be performed with extreme care, and a cyanide antidote kit should be readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.
-
Hydrogen Chloride: Is a corrosive gas. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 2. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 5. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Methyl 4-Chloro-3-hydroxybutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral methyl 4-chloro-3-hydroxybutanoate, a key building block in the synthesis of various pharmaceuticals. The focus is on robust and highly enantioselective methods, including both biocatalytic and chemocatalytic approaches.
Introduction
Chiral this compound is a valuable intermediate in the pharmaceutical industry. For instance, the (S)-enantiomer is a crucial precursor for HMG-CoA reductase inhibitors like atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine.[1][2][3] The primary route to these chiral molecules is the asymmetric reduction of the prochiral substrate, methyl 4-chloro-3-oxobutanoate. This can be achieved with high efficiency and enantioselectivity using either whole-cell biocatalysts, isolated enzymes, or chemical catalysts.
Biocatalytic Asymmetric Reduction
Biocatalytic methods offer mild reaction conditions, high selectivity, and are environmentally benign. A variety of microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of methyl or ethyl 4-chloro-3-oxobutanoate. These systems typically rely on NADPH-dependent reductases, often requiring a cofactor regeneration system for economic viability.[4][5]
Data Summary: Biocatalytic Methods
| Biocatalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Geotrichum candidum SC 5469 | Methyl 4-chloro-3-oxobutanoate | (S) | 95 | 96 | [1] |
| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | (S) | High | >99 | [4] |
| Recombinant E. coli (Sorbose reductase from Candida albicans) | Ethyl 4-chloro-3-oxobutanoate | (S) | High (up to 1240 mM) | 99 | [5] |
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | (S) | 93.9 | 91.4 | [6] |
| Baker's Yeast with Allyl Bromide | Ethyl 4-chloro-3-oxobutanoate | (R) | High | 90-97 | [2] |
| Recombinant E. coli (Aldehyde reductase from Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R) | 95.4 | 86 | [7][8] |
Experimental Protocol: (S)-Methyl 4-chloro-3-hydroxybutanoate via Whole-Cell Bioreduction
This protocol is a representative example based on the use of a whole-cell biocatalyst like Geotrichum candidum.[1]
1. Materials and Equipment:
-
Methyl 4-chloro-3-oxobutanoate
-
Geotrichum candidum SC 5469 cells (or other suitable microorganism)
-
Glucose (or other carbon source for cofactor regeneration)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Standard laboratory glassware
2. Procedure:
-
Cell Culture and Harvest: Cultivate Geotrichum candidum in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Biotransformation: Prepare a suspension of the microbial cells (e.g., 10% w/v) in phosphate buffer. Add glucose to the suspension to facilitate cofactor regeneration.
-
Substrate Addition: Add methyl 4-chloro-3-oxobutanoate to the cell suspension (e.g., to a final concentration of 10 g/L).
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, remove the cells by centrifugation.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: Purify the crude this compound by column chromatography if necessary. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Caption: General workflow for whole-cell biocatalytic reduction.
Chemocatalytic Asymmetric Reduction: Corey-Itsuno Method
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[9] It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂), to deliver a hydride to one face of the ketone with high selectivity.[10][11][12]
Data Summary: Corey-Itsuno (CBS) Reduction
| Catalyst | Reductant | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (S)-MeCBS | Borane, N,N-diethylaniline | 25 (trans isomer) | >99 | [3] |
| Chiral oxazaborolidine | Borane (BH₃) | Generally High | Often >95 | [9][10] |
Experimental Protocol: (R)-Methyl 4-chloro-3-hydroxybutanoate via Corey-Itsuno Reduction
This protocol is a general procedure for the CBS reduction. The specific enantiomer obtained depends on the chirality of the oxazaborolidine catalyst used. Using an (R)-catalyst typically yields the (S)-alcohol, while an (S)-catalyst yields the (R)-alcohol.[10]
1. Materials and Equipment:
-
Methyl 4-chloro-3-oxobutanoate
-
(S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Schlenk line or glove box for handling anhydrous reagents
-
Standard laboratory glassware
2. Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Catalyst Addition: Charge the flask with anhydrous THF and cool to the desired temperature (e.g., -20°C to 0°C) in a cooling bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 5-10 mol%) to the flask via syringe.
-
Borane Addition: Add the borane-dimethyl sulfide complex dropwise to the stirred catalyst solution.
-
Substrate Addition: Dissolve methyl 4-chloro-3-oxobutanoate in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Caption: Key steps in the Corey-Itsuno (CBS) asymmetric reduction.
Conclusion
Both biocatalytic and chemocatalytic methods provide effective and highly enantioselective pathways to chiral this compound. The choice of method may depend on factors such as the desired enantiomer, scale of the reaction, cost of reagents, and available equipment. Biocatalytic routes are often preferred for their green credentials and operational simplicity for producing the (S)-enantiomer, while the CBS reduction offers excellent stereochemical control and is highly versatile for accessing either enantiomer by selecting the appropriate catalyst. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of efficient and scalable syntheses of this important chiral intermediate.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Asymmetric synthesis of (S)-4-chloro-3-hydroxybutanoate by sorbose reductase from Candida albicans with two co-existing recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Methyl 4-chloro-3-hydroxybutanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-hydroxybutanoate and its ethyl ester counterpart are pivotal chiral building blocks in the synthesis of various pharmaceuticals. Their value lies in the stereospecific arrangement of the hydroxyl and chloro groups, which allows for the construction of complex chiral molecules with high precision. These intermediates are particularly significant in the production of L-carnitine and the side chains of widely used statin drugs such as atorvastatin and rosuvastatin.
Key Applications in Pharmaceutical Synthesis
Optically active methyl or ethyl 4-chloro-3-hydroxybutanoate serves as a versatile precursor for several key pharmaceutical agents:
-
L-carnitine: The (R)-enantiomer is a crucial intermediate for the synthesis of L-carnitine, a compound essential for fatty acid metabolism and used to treat carnitine deficiency.
-
Statins: The (S)-enantiomer is a key building block for synthesizing the chiral side chain of HMG-CoA reductase inhibitors like atorvastatin (Lipitor®) and rosuvastatin (Crestor®), which are widely prescribed to lower cholesterol levels.[1][2]
-
Other Chiral Compounds: This molecule is also utilized in the synthesis of other biologically active compounds, including (R)-γ-amino-β-hydroxybutyric acid (GABOB) and chiral γ-butyrolactones.[3][4]
Synthetic Strategies for Chiral Methyl/Ethyl 4-chloro-3-hydroxybutanoate
The primary route to obtaining enantiomerically pure methyl or ethyl 4-chloro-3-hydroxybutanoate is through the asymmetric reduction of the corresponding prochiral ketoester, methyl or ethyl 4-chloro-3-oxobutanoate. Both chemical and biocatalytic methods are employed, with the latter often being favored for its high enantioselectivity and milder reaction conditions.
Biocatalytic Reduction: A Green and Efficient Approach
Enzymatic reduction using ketoreductases (KREDs) or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to chemical methods. These biocatalysts can produce either the (R)- or (S)-enantiomer with high yield and enantiomeric excess (e.e.).
Quantitative Data on Biocatalytic Reductions
| Enzyme/Microorganism | Substrate | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Key Conditions |
| Saccharomyces cerevisiae YOL151W Reductase | Ethyl 4-chloro-3-oxobutanoate (ECOB) | (R)-Ethyl-4-chloro-3-hydroxybutanoate ((R)-ECHB) | >98% conversion | 98% | Immobilized enzyme, NADPH regeneration with GDH, pH 6.0, 45°C[5][6] |
| Candida parapsilosis CCTCC M 203011 | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-Ethyl-4-chloro-3-hydroxybutyrate (S-CHBE) | 96% yield | >99% | Whole-cell biocatalyst, 20 g/L substrate concentration[1] |
| Burkholderia gladioli BgADH3 | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-Ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Complete conversion of 1200 mmol COBE | 99.9% | Recombinant E. coli co-expressing BgADH3 and glucose dehydrogenase, aqueous/octanol biphasic system[7] |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S)- or (R)-Ethyl 4-chloro-3-hydroxybutanoate | Complete conversion | 90-97% | Presence of allyl bromide or allyl alcohol as an additive to control stereoselectivity[3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-Ethyl-4-chloro-3-hydroxybutanoate for L-Carnitine Synthesis
This protocol is based on the use of a recombinant reductase for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
Recombinant E. coli cells expressing a ketoreductase selective for the (R)-enantiomer (e.g., from Saccharomyces cerevisiae or Burkholderia gladioli)[5][7]
-
Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH) (can be co-expressed in the E. coli cells)
-
NADP⁺
-
Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)
-
Organic solvent (e.g., ethyl acetate for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the ketoreductase and glucose dehydrogenase. Harvest the cells by centrifugation and wash with phosphate buffer. The cells can be used as a whole-cell biocatalyst or the enzymes can be extracted and purified/immobilized.
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer, glucose, and NADP⁺.
-
Enzyme Addition: Add the prepared whole cells or immobilized enzyme to the reaction mixture.
-
Substrate Addition: Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. For high concentrations, a fed-batch approach may be necessary to avoid substrate inhibition.[7]
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30-45°C) and pH (e.g., 6.0-7.0) with gentle agitation.[5][8]
-
Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Work-up: Once the reaction is complete, separate the biocatalyst by centrifugation or filtration.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Synthesis of an Atorvastatin Side Chain Intermediate from (S)-Ethyl-4-chloro-3-hydroxybutyrate
This protocol outlines a potential synthetic route following the formation of the chiral alcohol.
Materials:
-
(S)-Ethyl-4-chloro-3-hydroxybutyrate
-
Sodium cyanide
-
Halohydrin dehalogenase (optional, for enzymatic cyanation)[9]
-
Base (e.g., sodium hydroxide)
-
Acid (for work-up, e.g., hydrochloric acid)
-
Solvents (e.g., water, toluene, ethyl acetate)
Procedure:
-
Cyanation: Convert the (S)-Ethyl-4-chloro-3-hydroxybutyrate to the corresponding (R)-4-cyano-3-hydroxybutyrate. This can be achieved through chemical methods using sodium cyanide or enzymatically using a halohydrin dehalogenase for improved stereocontrol.[9]
-
Reaction Conditions (Enzymatic): If using halohydrin dehalogenase, the reaction is typically carried out in an aqueous buffer at a controlled pH (e.g., 6-8).[9]
-
Work-up and Extraction: After the reaction, acidify the mixture and extract the cyanohydrin product with an organic solvent.
-
Further Elaboration: The resulting chiral cyanohydrin is a versatile intermediate that can be further modified through reduction of the nitrile and subsequent reactions to build the full atorvastatin side chain. These subsequent steps often involve protection of the hydroxyl groups, chain extension, and eventual coupling with the heterocyclic core of the statin.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of (R)-Ethyl-4-Chloro-3-Hydroxybutanoate Using Saccharomyces cerevisiae YOL151W Reductase Immobilized onto Magnetic Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 9. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
Methyl 4-chloro-3-hydroxybutanoate: A Versatile Chiral Building Block in Organic Synthesis
Introduction
Methyl 4-chloro-3-hydroxybutanoate is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group on a four-carbon backbone with a stereogenic center, allows for a wide range of chemical transformations. This makes it a crucial intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules. Both the (R)- and (S)-enantiomers are synthetically important and are often produced with high enantiopurity through biocatalytic or chemo-enzymatic methods. This document provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and drug development professionals.
Applications of this compound
The primary application of this compound lies in its use as a precursor for the synthesis of high-value chiral compounds. The strategic placement of the hydroxyl and chloro substituents allows for sequential and stereospecific modifications.
Synthesis of the Atorvastatin Side Chain
The (S)-enantiomer of 4-chloro-3-hydroxybutanoate esters is a key precursor to the chiral side chain of Atorvastatin (Lipitor®), a widely prescribed cholesterol-lowering drug.[1][2] The synthesis involves the conversion of the chlorohydrin to a cyano group, which is then further elaborated to form the characteristic dihydroxy acid side chain of the statin.
A common synthetic route involves the following key transformations:
-
Biocatalytic Reduction: Asymmetric reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate.
-
Cyanation: Replacement of the chloride with a cyanide group, often catalyzed by a halohydrin dehalogenase, to form methyl (R)-4-cyano-3-hydroxybutanoate.[1]
-
Further Elaboration: Subsequent chemical steps to construct the full atorvastatin side chain.
Synthesis of L-Carnitine
(R)-Methyl 4-chloro-3-hydroxybutanoate is a crucial starting material for the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism.[3] The synthesis leverages the chirality of the building block to produce the naturally occurring enantiomer of carnitine.
The synthetic pathway generally involves:
-
Asymmetric Synthesis: Preparation of (R)-methyl 4-chloro-3-hydroxybutanoate.
-
Amination: Nucleophilic substitution of the chloride with trimethylamine.
-
Hydrolysis: Saponification of the methyl ester to yield L-carnitine.
Precursor to Chiral Epoxides
The chlorohydrin functionality of this compound makes it an excellent precursor to chiral epoxides, specifically methyl 3,4-epoxybutanoate. These epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities with stereocontrol. The conversion is typically achieved by treating the chlorohydrin with a base.
Synthesis of Other Biologically Active Molecules
Beyond the major applications in statin and L-carnitine synthesis, this chiral building block is utilized in the synthesis of other important compounds, including:
-
(R)-γ-amino-β-hydroxybutyric acid (GABOB): A neurotransmitter analogue.[3]
-
β-Lactam Antibiotics: As a precursor to key chiral fragments.
Synthetic Protocols
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, methyl 4-chloro-3-oxobutanoate. Biocatalytic methods are often preferred due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.
Protocol 1: Biocatalytic Asymmetric Reduction to (S)-Methyl 4-chloro-3-hydroxybutanoate
This protocol describes a typical whole-cell bioreduction using a recombinant E. coli strain overexpressing a carbonyl reductase.
Experimental Workflow
Caption: Biocatalytic synthesis of (S)-Methyl 4-chloro-3-hydroxybutanoate.
Materials:
-
Recombinant Escherichia coli cells expressing a suitable (S)-selective carbonyl reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).
-
Methyl 4-chloro-3-oxobutanoate
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Cell Preparation: The recombinant E. coli cells are cultured in a suitable medium and induced to express the desired enzymes. The cells are then harvested by centrifugation and washed with phosphate buffer.
-
Bioreduction: In a reaction vessel, the washed cells are suspended in phosphate buffer. Glucose is added as the co-substrate for NADPH regeneration. The reaction is initiated by the addition of methyl 4-chloro-3-oxobutanoate.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 12-24 hours), during which the progress of the reaction is monitored by GC or HPLC.
-
Work-up: After the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure (S)-methyl 4-chloro-3-hydroxybutanoate.
Protocol 2: Chemo-enzymatic Synthesis via Kinetic Resolution
This protocol utilizes a lipase for the kinetic resolution of racemic this compound.
Logical Relationship of Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of this compound.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
Reaction Setup: Racemic this compound, immobilized lipase, and vinyl acetate are suspended in toluene.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 40 °C) with shaking. The reaction progress is monitored until approximately 50% conversion is achieved.
-
Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-enantiomer is separated by column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of chiral 4-chloro-3-hydroxybutanoate esters from the literature. Note that many studies use the ethyl ester, which behaves similarly to the methyl ester in these reactions.
Table 1: Biocatalytic Reduction of Methyl/Ethyl 4-chloro-3-oxobutanoate
| Biocatalyst | Substrate | Product Enantiomer | Substrate Conc. (mM) | Yield (%) | e.e. (%) | Reference |
| Geotrichum candidum SC 5469 | Methyl 4-chloro-3-oxobutanoate | (S) | ~65 | 95 | 96 | [2] |
| Recombinant E. coli (CmCR) | Ethyl 4-chloro-3-oxobutanoate | (S) | 3000 | >99 | >99.9 | N/A |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S) | ~80 | 93.9 | 91.4 | N/A |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S) | ~540 | ~90 g/L | 96.6 | [4] |
| Recombinant E. coli (BgADH3) | Ethyl 4-chloro-3-oxobutanoate | (R) | 1200 | ~100 | 99.9 | N/A |
Table 2: Chemo-enzymatic Resolution of this compound
| Enzyme | Method | Product 1 | Yield (%) | e.e. (%) | Product 2 | Yield (%) | e.e. (%) | Reference |
| Halohydrin dehalogenase (mutant) | Sequential Kinetic Resolution | (S)-Methyl 4-cyano-3-hydroxybutanoate | 40 | 96.8 | (S)-Methyl 4-chloro-3-hydroxybutanoate | 41 | 95.2 | [1] |
Conclusion
This compound is a cornerstone chiral building block in asymmetric synthesis. The prevalence of highly efficient and selective biocatalytic methods for its production has made both enantiomers readily accessible for the synthesis of complex and important molecules. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the effective utilization of this versatile chiral intermediate.
References
Application Notes and Protocols for the Biocatalytic Production of Chiral 4-Chloro-3-Hydroxybutanoate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral alcohols are critical building blocks in the synthesis of many pharmaceuticals. Specifically, optically active ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and its corresponding (R)-enantiomer are valuable intermediates for the production of blockbuster drugs like statins and L-carnitine.[1][2][3] Biocatalytic reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), offers a green and highly selective alternative to traditional chemical synthesis, which often requires stoichiometric amounts of chiral reducing agents.[4] This document provides detailed application notes and protocols for the production of these chiral hydroxyesters using various biocatalytic systems, including isolated enzymes and whole-cell catalysts.
Biocatalytic Approaches
The asymmetric reduction of 4-chloro-3-oxobutanoate esters can be achieved using two primary biocatalytic methods:
-
Isolated Enzymes: This approach utilizes purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). It offers high specificity and eliminates side reactions from other cellular enzymes.[5] However, it requires costly enzyme purification and the addition of a cofactor, typically NAD(P)H, along with a regeneration system.
-
Whole-Cell Biocatalysis: This method employs microorganisms such as bacteria or yeast that naturally contain or are engineered to overexpress the desired reductase.[5][6] Whole-cell systems are generally more cost-effective as they circumvent enzyme purification and often have endogenous mechanisms for cofactor regeneration.[7] Challenges can include substrate/product toxicity and the presence of competing enzymes.[4]
Data Presentation: Comparison of Biocatalytic Systems
The following tables summarize quantitative data from various studies on the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to either the (S)- or (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate (CHBE).
Table 1: Isolated/Purified Enzyme Systems
| Enzyme Source | Enzyme Type | Substrate Conc. | Temp. (°C) | pH | Yield (%) | e.e. (%) | Cofactor System | Reference |
| Chryseobacterium sp. CA49 (Mutant MC135) | Ketoreductase | 300 g/L | 65 | - | 95 (isolated) | >99.5 ((S)-CHBE) | - | [1] |
| Sporobolomyces salmonicolor AKU4429 | Aldehyde Reductase | - | - | - | 95.4 (molar) | 86 ((R)-CHBE) | NADPH, GDH | [8][9] |
| Saccharomyces cerevisiae YOL151W | Reductase (Immobilized) | 20 mM | 45 | 6.0 | - | 98 ((R)-ECHB) | NADPH, GDH | [2] |
Table 2: Whole-Cell Biocatalyst Systems
| Microorganism | System Type | Substrate Conc. | Temp. (°C) | pH | Yield (%) | e.e. (%) | Key Features | Reference |
| Recombinant E. coli | Co-expression of Carbonyl Reductase (from Pichia stipitis) and GDH (from Bacillus megaterium) | - | - | - | 90.7 (molar) | >99 ((S)-CHBE) | Water/n-butyl acetate biphasic system | [10] |
| Recombinant E. coli | Co-expression of Aldehyde Reductase (from S. salmonicolor) and GDH (from B. megaterium) | - | - | - | 94.1 (molar) | 91.7 ((R)-CHBE) | Organic solvent-water two-phase system | [11] |
| Rhodococcus erythropolis SC 13845 | Whole-cell | 10 g/L | - | - | 95 | 99.4 | Single-stage fermentation-biotransformation | [4] |
| Baker's Yeast (Saccharomyces cerevisiae) | Whole-cell | - | - | - | Complete conversion | 90-97 | Use of additives like allyl bromide or allyl alcohol to control enantioselectivity | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction Using Recombinant E. coli
This protocol is based on the co-expression of a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, as described in studies for producing (S)-CHBE.[10]
1. Materials:
- Recombinant E. coli cells co-expressing the desired carbonyl reductase and glucose dehydrogenase (GDH).
- Luria-Bertani (LB) medium with appropriate antibiotics for cell cultivation.
- Phosphate buffer (e.g., 0.1 M, pH 7.0).
- Ethyl 4-chloro-3-oxobutanoate (COBE).
- Glucose (for cofactor regeneration).
- NADP⁺ or NAD⁺.
- Organic solvent (e.g., n-butyl acetate) for biphasic systems.
- Ethyl acetate for extraction.
- Sodium sulfate (anhydrous) for drying.
2. Cell Cultivation and Harvest:
- Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotics.
- Grow the culture overnight at 37°C with shaking (200 rpm).
- Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with IPTG and continue to cultivate for a specified time (e.g., 12-16 hours) at a lower temperature (e.g., 20-25°C).
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with phosphate buffer.
3. Biocatalytic Reduction:
- Resuspend the harvested cells in phosphate buffer to a desired concentration (e.g., 100 g/L wet cell weight).
- For a biphasic system, mix the cell suspension with an equal volume of an organic solvent like n-butyl acetate.[10]
- Add the substrate (COBE) to the desired concentration.
- Add glucose as the co-substrate for cofactor regeneration.
- Initiate the reaction by adding the cofactor (NAD⁺ or NADP⁺).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
4. Product Extraction and Analysis:
- Monitor the reaction progress by taking samples at regular intervals.
- Stop the reaction and separate the organic and aqueous phases.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
Protocol 2: Isolated Enzyme Bioreduction with a Thermostabilized Ketoreductase
This protocol is adapted from the use of a thermostabilized mutant of ketoreductase ChKRED20 for the production of (S)-CHBE.[1]
1. Materials:
- Purified thermostabilized ketoreductase (e.g., MC135 mutant).
- Buffer solution (e.g., phosphate buffer).
- Ethyl 4-chloro-3-oxobutanoate (COBE).
- Cofactor (NADH or NADPH).
- Cofactor regeneration system:
- Glucose dehydrogenase (GDH) and glucose, OR
- Isopropanol and a suitable alcohol dehydrogenase.
- Ethyl acetate for extraction.
- Sodium sulfate (anhydrous).
2. Enzyme Assay (Optional but Recommended):
- Determine the activity of the purified enzyme by monitoring the decrease in absorbance of NAD(P)H at 340 nm in the presence of the substrate (COBE).
3. Biocatalytic Reduction:
- In a temperature-controlled vessel, dissolve the substrate (COBE) in the buffer.
- Add the cofactor regeneration system components (e.g., glucose and GDH).
- Add the cofactor (NAD(P)H) to a catalytic amount.
- Initiate the reaction by adding the purified ketoreductase.
- Maintain the reaction at the optimal temperature for the enzyme (e.g., 65°C for the MC135 mutant) with stirring.[1]
- Monitor the pH and adjust if necessary.
4. Work-up and Analysis:
- Follow the same procedure for product extraction and analysis as described in Protocol 1.
Visualizations
Caption: General reaction scheme for the biocatalytic reduction of a ketone.
Caption: Cofactor regeneration cycle coupled with the main biocatalytic reduction.
Caption: A typical experimental workflow for biocatalytic reduction.
References
- 1. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of (R)-Ethyl-4-Chloro-3-Hydroxybutanoate Using Saccharomyces cerevisiae YOL151W Reductase Immobilized onto Magnetic Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microbial Reduction of Ethyl 4-Chloroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial reduction of ethyl 4-chloroacetoacetate (E4CA) to produce optically active ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate (ECHB). ECHB is a valuable chiral building block in the synthesis of various pharmaceuticals, including L-carnitine and cholesterol-lowering drugs.[1][2][3] Biocatalytic reduction offers a green and efficient alternative to traditional chemical methods, providing high enantioselectivity under mild reaction conditions.[1][4][5]
Introduction to Microbial Reduction
The asymmetric reduction of the prochiral ketone in ethyl 4-chloroacetoacetate is catalyzed by oxidoreductases present in a variety of microorganisms. This biotransformation can be performed using whole-cell systems (e.g., yeasts, fungi, and recombinant bacteria) or isolated enzymes.[2][5][6][7] The choice of biocatalyst and reaction conditions is critical for achieving high yield and the desired enantiomer of the product. Several factors, including the microorganism's physiological state, substrate concentration, and the presence of co-solvents, can significantly influence the reaction's outcome.[6][8]
Data Presentation: Comparison of Microbial Systems
The following tables summarize quantitative data from various studies on the microbial reduction of ethyl 4-chloroacetoacetate, providing a comparative overview of different biocatalysts and their performance.
Table 1: Whole-Cell Biocatalysis using Yeasts and Fungi
| Microorganism | Substrate Conc. (mM) | Product | Yield (%) | e.e. (%) | Reaction Time (h) | Key Conditions |
| Saccharomyces cerevisiae | 74 | (S)-ECHB | 84 | 93 | - | Resting cells, Amberlite XAD 2 resin[8] |
| Saccharomyces cerevisiae | - | (S)-ECHB | 55 | 55 | - | Resting cells, batch conditions[6] |
| Saccharomyces cerevisiae | - | (R)-ECHB | - | 54 | - | Actively metabolizing, fed-batch[6] |
| Candida magnoliae | - | (S)-ECHB | 90 g/L | 96.6 (99 after heating) | - | Acetone-dried cells, coenzyme recycling[7] |
| Kluyveromyces marxianus | 16.6 | (S)-ECHB | 99 | 91 | - | Immobilized cells in calcium alginate[9] |
| Mucor ramannianus | - | (S)-ECHB | 98 | 84 | - | -[9] |
| Cylindrocarpon sclerotigenum IFO 31855 | ~15 | (S)-ECHB | - | >99 | 3 | Cell-free extract, NADPH cofactor[2] |
Table 2: Biocatalysis using Recombinant Escherichia coli
| Recombinant Enzyme | Substrate Conc. (mM) | Product | Yield (%) | e.e. (%) | Reaction Time (h) | Key Conditions |
| Carbonyl reductase (CgCR) & Glucose dehydrogenase (GDH) | 1000 | (R)-ECHB | ≥90 | - | 12 | Ethyl acetate-betaine/lactic acid-H₂O system[1][4] |
| Carbonyl reductase & Glucose dehydrogenase | 1700 | (S)-ECHB | 97.2 | 99 | 4 | Aqueous-organic solvent system, fed-batch[10] |
| NADH-dependent reductase (ClCR) | 1000 | (S)-ECHB | 96.4 | >99 | 24 | Toluene-water biphasic system[11] |
| Secondary alcohol dehydrogenase (Candida parapsilosis) | - | (R)-ECHB | 95.2 | >99 | - | 2-propanol for NADH regeneration[12][13] |
| Aldehyde reductase (Sporobolomyces salmonicolor) & GDH | - | (R)-ECHB | - | - | - | Two-strain system for NADPH regeneration[14] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae
This protocol is based on the methodology for producing (S)-ECHB using resting yeast cells, enhanced by a slow-release substrate feeding strategy with Amberlite XAD 2 resin.[8]
1. Cultivation of Saccharomyces cerevisiae a. Prepare a modified YM medium containing (per liter): 9 g yeast extract, 9 g malt extract, 15 g peptone, and 20 g glucose. Adjust the pH to 7.0.[8] b. Inoculate 25 mL of the medium with S. cerevisiae and incubate at 30°C with shaking at 200 rpm for approximately 15 hours (late growth phase).[8] c. Harvest the yeast cells by centrifugation at 6,000 x g for 25 minutes.[8] d. Wash the cell pellet with sterile buffer (e.g., 0.3 M Tris/HCl, pH 8.5) and resuspend to the desired cell concentration (e.g., 100 g/L).[15]
2. Asymmetric Reduction Reaction a. In a reaction vessel, combine 20 mL of 0.3 M Tris/HCl buffer (pH 8.5), 2 g of yeast cells, and 0.2 g of glucose.[8] b. Add Amberlite XAD 2 resin (75 g/L) to the mixture.[8] c. Add ethyl 4-chloroacetoacetate to a final concentration of 74 mM.[8] d. Incubate the reaction mixture at 30°C with shaking. e. Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using Gas Chromatography (GC).
3. Product Extraction and Analysis a. After the reaction, remove the yeast cells and resin by centrifugation or filtration. b. Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) multiple times. c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Analyze the product yield and enantiomeric excess using chiral GC.
Protocol 2: Bioreduction with Recombinant E. coli Co-expressing Carbonyl Reductase and Glucose Dehydrogenase
This protocol outlines the production of (R)-ECHB using a whole-cell recombinant E. coli system with an integrated cofactor regeneration system.[1][4]
1. Construction and Cultivation of Recombinant E. coli a. Co-express the genes for a carbonyl reductase (e.g., CgCR) and glucose dehydrogenase (GDH) in a suitable E. coli expression strain. b. Grow the recombinant E. coli in a suitable medium (e.g., LB with appropriate antibiotics) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours. d. Harvest the cells by centrifugation and wash with buffer.
2. Whole-Cell Bioreduction Reaction a. Prepare the reaction medium consisting of an ethyl acetate-betaine/lactic acid-H₂O (50/7/43, v/v/v) system.[1] b. Resuspend the harvested recombinant E. coli cells in the reaction medium. c. Add ethyl 4-chloroacetoacetate to a final concentration of up to 1000 mM.[1][4] d. Add glucose (as a co-substrate for cofactor regeneration) at a molar ratio of 3.5 to the substrate.[1][4] e. Add Ni²⁺ to a final concentration of 7 mM.[1][4] f. Carry out the reaction at 30°C and pH 7.0 for approximately 12 hours.[1] g. Monitor the reaction by GC analysis.
3. Downstream Processing a. Separate the aqueous and organic phases after the reaction is complete. b. The product will be predominantly in the ethyl acetate phase. c. Further purify the product from the organic phase by distillation or chromatography if required.
Visualizations
Biochemical Pathway
The following diagram illustrates the enzymatic reduction of ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate, coupled with the regeneration of the NADPH cofactor by glucose dehydrogenase.
Caption: Biochemical pathway of ethyl 4-chloroacetoacetate reduction with cofactor regeneration.
Experimental Workflow
This diagram outlines the general workflow for the microbial reduction of ethyl 4-chloroacetoacetate, from catalyst preparation to product analysis.
Caption: General experimental workflow for microbial reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 4-chloro-3-hydroxybutanoate in Statin Synthesis: A Chiral Building Block for Cholesterol-Lowering Drugs
Introduction: Methyl 4-chloro-3-hydroxybutanoate, and its widely used ethyl ester counterpart, stands as a critical chiral building block in the pharmaceutical industry, particularly in the synthesis of statins, a class of drugs renowned for their efficacy in lowering cholesterol levels. The precise stereochemistry of the statin side chain is paramount for its therapeutic activity, making the enantiomerically pure forms of these butanoates highly valuable starting materials. This application note details the utility of this compound and its derivatives in the synthesis of leading statins such as atorvastatin, rosuvastatin, and pitavastatin, with a focus on chemoenzymatic and biocatalytic production methods that yield high enantiomeric purity.
Application in Statin Side-Chain Synthesis
The primary application of enantiomerically pure this compound, particularly the (S)-enantiomer, is as a precursor to the characteristic dihydroxyheptanoic acid side chain of synthetic statins. The synthesis of this side chain is a critical and often challenging step in the overall drug manufacturing process.
(S)-Methyl 4-chloro-3-hydroxybutanoate is instrumental in establishing the correct stereochemistry at one of the two chiral centers in the side chain. It is frequently produced through the asymmetric reduction of the corresponding prochiral ketone, methyl 4-chloro-3-oxobutanoate. This reduction is a key step where biocatalysis has demonstrated significant advantages over traditional chemical methods, offering high yields and exceptional enantioselectivity.[1][2][3][4]
Chemoenzymatic Synthesis of Key Statin Intermediates
A prominent synthetic route involves the conversion of (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) to (R)-ethyl 4-cyano-3-hydroxybutyrate (HN), a key intermediate for the synthesis of atorvastatin.[5][6] This transformation is a cornerstone of many industrial statin synthesis processes.
The overall chemoenzymatic pathway can be summarized as follows:
-
Biocatalytic Reduction: Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a ketoreductase (KRED) enzyme to yield (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE). This step often employs a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of NADPH for the reductase.[1]
-
Cyanation: The subsequent step involves the nucleophilic substitution of the chloride in (S)-CHBE with a cyanide group to form (R)-ethyl 4-cyano-3-hydroxybutyrate. This can be achieved through chemical methods or, more recently, through enzymatic catalysis using a halohydrin dehalogenase (HHDH).[1][7]
The following diagram illustrates this key chemoenzymatic pathway:
Caption: Chemoenzymatic synthesis of a key atorvastatin side chain intermediate.
Quantitative Data from Biocatalytic Reductions
The efficiency of producing chiral 4-chloro-3-hydroxybutanoate esters is a critical factor for the commercial viability of statin synthesis. Biocatalytic methods have been extensively optimized to achieve high yields and enantiomeric excess (e.e.).
| Biocatalyst | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Candida magnoliae Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >90 | >99 | [1] |
| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | >99 | [2][4] |
| Sporobolomyces salmonicolor Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4 | 86 | [8][9] |
| Burkholderia gladioli Carbonyl Reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | - | 99.9 | [10] |
| Synechocystis sp. Carbonyl Reductase (SrCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 97.2 | 99 | [11] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE)
This protocol is a generalized representation based on common methodologies described in the literature.[1][11]
1. Materials and Reagents:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant E. coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
D-Glucose
-
NADP+
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
2. Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for analysis
3. Procedure:
-
Prepare the reaction buffer (phosphate buffer) and adjust the pH to the optimal range for the enzymes (typically 6.5-7.5).
-
In the bioreactor, suspend the recombinant E. coli cells (biocatalyst) in the reaction buffer.
-
Add D-glucose (as the co-substrate for cofactor regeneration) and a catalytic amount of NADP+.
-
Initiate the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate. The substrate can be added in batches or continuously to avoid high substrate concentrations that might inhibit the enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with agitation. Monitor the pH and adjust as necessary.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC to determine the conversion of COBE and the formation of (S)-CHBE.
-
Once the reaction is complete (typically after several hours), terminate the reaction by centrifuging to remove the cells.
-
Extract the product from the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-CHBE.
-
Analyze the final product for yield and enantiomeric excess using chiral GC or HPLC.
The workflow for this experimental protocol is depicted below:
Caption: Experimental workflow for the biocatalytic reduction of COBE.
Conclusion
This compound and its ethyl ester are indispensable chiral intermediates in the modern synthesis of statins. The development of robust biocatalytic and chemoenzymatic processes for their production has enabled more efficient, sustainable, and cost-effective manufacturing of these life-saving drugs. The high degree of stereocontrol offered by enzymatic methods is particularly crucial for meeting the stringent purity requirements of active pharmaceutical ingredients. Further research into novel enzymes and process optimization will continue to enhance the role of these building blocks in pharmaceutical manufacturing.
References
- 1. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of Methyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of Methyl 4-chloro-3-hydroxybutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methods outlined below are designed to achieve high chemical and optical purity.
Introduction
This compound is a chiral building block whose purity is critical for the successful synthesis of downstream products. Chromatographic techniques are essential for the removal of impurities such as starting materials, byproducts, and enantiomeric impurities. This document details two primary methods for purification: conventional silica gel column chromatography for general purification and guidance on developing a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation. Additionally, a Gas Chromatography (GC) protocol for assessing chemical purity is provided.
Data Presentation
The following table summarizes the quantitative data associated with the purification and analysis methods described in this document.
| Parameter | Silica Gel Column Chromatography | Gas Chromatography (GC) | Chiral HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Chiral alpha-dex 120 | Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) |
| Mobile Phase/Eluent | Diethyl ether/Methylene chloride (1:4, v/v) | Helium | Typically n-hexane/alcohol or buffered aqueous/organic mixtures |
| Flow Rate | Gravity-dependent | 15 psi | Dependent on column dimensions and particle size |
| Detection | Thin-Layer Chromatography (TLC) | Flame Ionization Detector (FID) | UV Detector |
| Typical Purity | >95% chemical purity | 97.1% chemical purity reported[1] | 99.2% enantiomeric excess (ee) reported[1] |
| Recovery | ~75% reported for a similar ethyl ester[2] | - | - |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This protocol is adapted from a method used for the purification of a similar ethyl ester and is suitable for obtaining chemically pure this compound.[2]
a. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Diethyl ether (analytical grade)
-
Methylene chloride (analytical grade)
-
Glass chromatography column
-
Collection tubes/flasks
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and visualization reagents (e.g., potassium permanganate stain)
b. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the eluent (1:4 diethyl ether/methylene chloride).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the 1:4 diethyl ether/methylene chloride mixture, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Chemical Purity Assessment by Gas Chromatography (GC)
This protocol provides a method for determining the chemical purity of this compound. A patent document reports achieving a chemical purity of 97.1% using GC analysis.[1]
a. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Chiral alpha-dex 120, 30 m x 0.5 mm i.d., 0.25 µm film phase.[2]
-
Carrier Gas: Helium at a constant pressure of 15 psi.[2]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 100 °C isothermal.[2]
-
Injection Volume: 1 µL
b. Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methylene chloride).
-
Injection: Inject the sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the chemical purity of the sample.
Enantiomeric Purity Assessment and Purification by Chiral HPLC
Achieving high enantiomeric excess (e.e.) is often crucial. A patent reports an optical purity of 99.2% e.e. as determined by HPLC.[1] Developing a chiral HPLC method typically involves screening different chiral stationary phases (CSPs) and mobile phases.
a. General Method Development Strategy:
-
Column Screening: Screen a selection of polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of n-hexane with an alcohol (e.g., isopropanol or ethanol).
-
Reversed-Phase: Use mixtures of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.
-
Preparative Scale-up: For purification, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.
b. Example Analytical Method (Hypothetical):
-
HPLC System: With a UV detector.
-
Column: Chiralpak® AD-H (amylose-based) or Chirobiotic™ T (teicoplanin-based).
-
Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical relationship for selecting the appropriate chromatographic purification method.
References
Large-Scale Production of Enantiomerically Pure Methyl 4-Chloro-3-Hydroxybutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure methyl 4-chloro-3-hydroxybutanoate is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the blockbuster cholesterol-lowering drugs known as statins. The precise stereochemistry of this molecule is paramount to the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the large-scale production of enantiomerically pure this compound, focusing on both biocatalytic and chemical synthesis methodologies.
Methods Overview
The large-scale production of enantiomerically pure this compound can be broadly categorized into two main approaches: biocatalytic reduction and chemical synthesis.
-
Biocatalytic Reduction: This method employs whole-cell microorganisms or isolated enzymes (ketoreductases) to asymmetrically reduce the prochiral ketone, methyl 4-chloro-3-oxobutanoate. This approach is often favored for its high enantioselectivity, mild reaction conditions, and greener footprint.
-
Chemical Synthesis: Traditional chemical methods involve asymmetric hydrogenation or the use of chiral starting materials, such as epichlorohydrin. These methods offer well-established and scalable routes to the desired product.
The following sections provide a detailed comparison of these methods, experimental protocols, and visualizations of the key processes.
Data Presentation: Comparison of Production Methods
The following tables summarize quantitative data from various reported methods for the production of enantiomerically pure methyl and ethyl 4-chloro-3-hydroxybutanoate.
Table 1: Biocatalytic Reduction Methods
| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S) | 93.9 | 91.4 | Biphasic system (phosphate buffer/isooctane), 30°C, pH 7.0, with glucose as a co-substrate.[1] |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S) | ~90 (g/L concentration) | 96.6 (increases to 99 with heat-treated cells) | Cultured broth with glucose, NADP, and glucose dehydrogenase in n-butyl acetate.[2][3] |
| Engineered Chryseobacterium sp. Ketoreductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S) | 95 (isolated) | >99.5 | 300 g/L substrate, 65°C, complete conversion within 1 hour.[4] |
| Saccharomyces cerevisiae YOL151W Reductase (immobilized) | Ethyl 4-chloro-3-oxobutanoate | (R) | >98 (conversion) | 98 | Immobilized on magnetic microparticles, with NADPH regeneration using glucose dehydrogenase.[5][6] |
| Burkholderia gladioli Carbonyl Reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate | (R) | >99 (conversion) | 99.9 | Aqueous/octanol biphasic system with NADPH regeneration.[7] |
Table 2: Chemical Synthesis Methods
| Method | Starting Material | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reagents and Conditions |
| Synthesis from Chiral Precursor | (S)-4-chloro-3-hydroxybutyronitrile | (S) | 95 | 99.2 | Methanol, anhydrous hydrogen chloride gas.[8] |
| Noyori Asymmetric Hydrogenation | Methyl acetoacetate (example for β-keto esters) | (R) or (S) depending on BINAP ligand | High (typically >95) | High (often >99) | Ru-BINAP catalyst, H2 gas (4-100 atm), methanol.[2][9][10] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast
This protocol is based on the work by Forni et al. for the synthesis of the (S)-enantiomer.[11]
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Fresh Baker's yeast
-
Glucose
-
Allyl bromide (as additive to favor the (S)-enantiomer)
-
Water
-
Diatomaceous earth (e.g., Celite)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (bioreactor or stirred flask, centrifuge, rotary evaporator)
Procedure:
-
Yeast Suspension Preparation: In a suitable bioreactor or stirred flask, suspend fresh Baker's yeast in water. The yeast-to-substrate ratio is a critical parameter and should be optimized (e.g., starting with a 10:1 w/w ratio).
-
Pre-incubation: Add glucose to the yeast suspension and stir at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to activate the yeast.
-
Substrate Addition: Slowly add methyl 4-chloro-3-oxobutanoate to the activated yeast suspension. To enhance enantioselectivity for the (S)-enantiomer, an additive like allyl bromide can be introduced.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reduction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Complete conversion is typically achieved within 1-2 hours.[9]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract the product multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically pure this compound.
Protocol 2: Chemical Synthesis from (S)-Epichlorohydrin
This protocol outlines a general approach based on the principles described in the patent literature.[8]
Materials:
-
(S)-Epichlorohydrin
-
Sodium cyanide or potassium cyanide
-
Inorganic acid (for pH adjustment, e.g., HCl)
-
Methanol
-
Anhydrous hydrogen chloride gas
-
Water
-
Ethyl acetate
-
Standard laboratory glassware for handling hazardous reagents (fume hood, appropriate PPE)
Procedure:
Step 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile
-
Cyanide Solution Preparation: In a well-ventilated fume hood, prepare an aqueous solution of sodium cyanide or potassium cyanide.
-
pH Adjustment: Carefully adjust the pH of the cyanide solution to a range of 7.0-8.0 by the slow addition of an inorganic acid at room temperature.
-
Reaction with Epichlorohydrin: Slowly add (S)-epichlorohydrin to the pH-adjusted cyanide solution while maintaining the temperature and pH.
-
Work-up and Isolation: After the reaction is complete, extract the (S)-4-chloro-3-hydroxybutyronitrile with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitrile intermediate.
Step 2: Esterification to Methyl (S)-4-chloro-3-hydroxybutanoate
-
Preparation of Methanolic HCl: Prepare a solution of anhydrous hydrogen chloride in methanol.
-
Esterification Reaction: Dissolve the (S)-4-chloro-3-hydroxybutyronitrile in the methanolic HCl solution. The reaction can be performed at room temperature or with gentle heating (e.g., up to 60°C) under an inert atmosphere.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.
-
Work-up and Extraction: Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with water and ethyl acetate. The aqueous phase should be extracted multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The final product can be purified by distillation under reduced pressure to achieve high chemical and optical purity.
Visualizations
Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic production.
Noyori Asymmetric Hydrogenation Mechanism
Caption: Mechanism of Noyori asymmetric hydrogenation.
Chemical Synthesis from Epichlorohydrin
References
- 1. asianpubs.org [asianpubs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
Application Notes and Protocols: Synthesis of L-Carnitine Utilizing Methyl 4-Chloro-3-Hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine ((R)-3-hydroxy-4-trimethylaminobutyrate) is a vital endogenous compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production. Its deficiency can lead to severe metabolic disorders. The chemical synthesis of enantiomerically pure L-carnitine is a topic of significant interest in the pharmaceutical industry. A key chiral intermediate in several synthetic routes is the (R)-enantiomer of methyl 4-chloro-3-hydroxybutanoate. This document provides detailed application notes and protocols for the synthesis of L-carnitine, focusing on the preparation and utilization of this key intermediate.
Synthesis Overview
The synthesis of L-carnitine from this compound can be broadly divided into two key stages:
-
Enantioselective synthesis of (R)-methyl 4-chloro-3-hydroxybutanoate: This crucial step establishes the correct stereochemistry for the final L-carnitine product. Various methods have been developed to achieve high enantiomeric purity, including asymmetric reduction of a prochiral ketone and enzymatic resolution.
-
Conversion of (R)-methyl 4-chloro-3-hydroxybutanoate to L-carnitine: This transformation is typically achieved through a nucleophilic substitution reaction with trimethylamine, followed by hydrolysis of the ester group.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl 4-chloroacetoacetate
This protocol describes the enantioselective reduction of ethyl 4-chloroacetoacetate to produce ethyl (R)-4-chloro-3-hydroxybutyrate, a key precursor for L-carnitine.[1][2]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Chiral oxazaborolidine catalyst
-
Borane reducing agent (e.g., borane-dimethyl sulfide complex)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Magnesium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reactor, dissolve the chiral oxazaborolidine catalyst in an anhydrous solvent.
-
Cool the solution to a specified temperature (e.g., 0 °C or -20 °C) with constant stirring.
-
Slowly add the borane reducing agent to the catalyst solution.
-
To this mixture, add a solution of ethyl 4-chloroacetoacetate in the same anhydrous solvent dropwise over a period of time, maintaining the reaction temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction by the slow addition of hydrochloric acid.
-
Allow the mixture to warm to room temperature and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ethyl (R)-4-chloro-3-hydroxybutyrate.[2]
Protocol 2: Conversion of Ethyl (R)-4-chloro-3-hydroxybutyrate to L-carnitine
This protocol details the reaction of ethyl (R)-4-chloro-3-hydroxybutyrate with trimethylamine to yield L-carnitine.[3][4]
Materials:
-
Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Ethanol (optional co-solvent)[4]
-
Hydrochloric acid (for hydrolysis and salt formation)
-
Isopropanol (for recrystallization)[4]
-
Ion-exchange resin (for removal of chloride ions)[4]
Procedure:
-
Charge a pressure-resistant reactor with ethyl (R)-4-chloro-3-hydroxybutyrate and an aqueous solution of trimethylamine.[3][4] An optional co-solvent like ethanol can be added.[4]
-
Seal the reactor and heat the reaction mixture to a temperature between 80-85 °C for 10 to 15 hours with vigorous stirring.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess trimethylamine and solvent under reduced pressure.
-
To the residue, add a solution of hydrochloric acid and reflux for several hours to hydrolyze the ester and form L-carnitine hydrochloride.[4]
-
Evaporate the water under reduced pressure to obtain the crude L-carnitine hydrochloride.
-
Recrystallize the crude product from a suitable solvent, such as isopropanol, to obtain purified L-carnitine hydrochloride.[4]
-
To obtain L-carnitine, dissolve the hydrochloride salt in water and pass it through an anion-exchange resin to remove the chloride ions.[4]
-
Concentrate the eluate and recrystallize to yield pure L-carnitine.
Quantitative Data
The following tables summarize quantitative data reported in various synthetic approaches to L-carnitine utilizing 4-chloro-3-hydroxybutyrate intermediates.
| Precursor | Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl γ-chloroacetoacetate | Asymmetric reduction with chiral oxazaborolidines | Ethyl (R)-3-hydroxy-4-chlorobutyrate | Good | - | [1] |
| Ethyl 4-chloroacetoacetate | Hydroboration reduction | Ethyl 4-chloro-3-hydroxybutyrate | - | - | [2] |
| Ethyl 4-chloro-3-hydroxybutyrate | Asymmetric esterification with immobilized lipase | Ethyl (R)-4-chloro-3-hydroxybutyrate ester | 45.4 - 48.7 | - | [2] |
| Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate | Reaction with 45% trimethylamine in H₂O | L-carnitine | 71 - 75 | - | [3] |
| (R)-4-chloro-3-hydroxybutyric acid ethyl ester | Reaction with 40% trimethylamine in H₂O and ethanol, followed by hydrolysis | L-carnitine hydrochloride | 94 | 85.0 | [4] |
| 4-chloro-3-oxobutyrate | Stereoselective reduction with a ruthenium catalyst | (R)-4-chloro-3-hydroxybutyrate derivate | - | - | [5] |
Visualizations
Synthesis Pathway of L-carnitine
References
- 1. researchgate.net [researchgate.net]
- 2. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]
- 3. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]
- 4. CN103420861A - Preparation method for L-carnitine - Google Patents [patents.google.com]
- 5. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzyme-Catalyzed Synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the manufacturing of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin.[1][2][3] The focus is on enzymatic methods, which offer high enantioselectivity and operate under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis.
The primary route for this biotransformation is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), also known as ethyl 4-chloroacetoacetate (ECAA).[4][5] This reaction is typically catalyzed by carbonyl reductases or alcohol dehydrogenases, which often require a nicotinamide cofactor (NADH or NADPH).[3][6] Effective cofactor regeneration is crucial for the economic viability of this process on an industrial scale.[3]
Enzymatic Approaches and Performance
A variety of microbial enzymes have been successfully employed for the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate. These are often utilized as whole-cell catalysts (recombinant E. coli being a common host) or as purified enzymes.[4][6][7] Whole-cell systems are often preferred as they can facilitate in-situ cofactor regeneration. The choice of enzyme and reaction setup significantly impacts yield, enantiomeric excess (e.e.), and overall efficiency.
Table 1: Comparison of Different Enzymatic Systems for (S)-ethyl 4-chloro-3-hydroxybutanoate Synthesis
| Enzyme Source | Catalyst Type | Co-substrate for Regeneration | Substrate Conc. (mM) | Yield (%) | e.e. (%) | Reference |
| Candida magnoliae (reductase in E. coli) | Whole-cell | Glucose | 3000 | >99.0 | >99.9 | [6] |
| Pichia stipitis (reductase in E. coli) | Whole-cell & Crude Enzyme | Glucose | 1500 (in organic phase) | 90.7 | >99 | [7] |
| Ralstonia eutropha (reductase in E. coli) | Whole-cell | Glucose | Not specified | 48.7 g/L product | 99.8 | [4] |
| Synechocystis sp. (reductase in E. coli) | Whole-cell | Glucose | 3000 | 98.2 | 99.4 | [5] |
| Cylindrocarpon sclerotigenum IFO 31855 | Cell-free extract & Acetone-dried cells | NADPH | Not specified | High | >99 | [8] |
| Immobilized Carbonyl Reductase and Glucose Dehydrogenase | Immobilized Enzymes | Glucose | Not specified | 60.1 | Not specified | [1][9] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction Using Recombinant E. coli
This protocol is a generalized procedure based on the successful application of recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[4][6][7]
1. Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase and glucose dehydrogenase.
-
Ethyl 4-chloro-3-oxobutanoate (COBE).
-
D-Glucose.
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Growth medium for E. coli (e.g., LB broth with appropriate antibiotic).
-
Inducer for protein expression (e.g., IPTG).
2. Equipment:
-
Fermenter or shaker flasks for cell cultivation.
-
Centrifuge for cell harvesting.
-
Bioreactor or temperature-controlled shaker for the reaction.
-
pH meter.
-
Analytical instrumentation (e.g., HPLC or GC with a chiral column) for monitoring the reaction and determining enantiomeric excess.
3. Procedure:
-
Cell Cultivation and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to overnight.
-
Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or stored frozen.
-
-
Asymmetric Reduction:
-
Prepare the reaction mixture in a bioreactor or flask. For a 1 L reaction, this may consist of:
-
100 mM Potassium Phosphate Buffer (pH 6.5).
-
A specified amount of wet cells (e.g., 50-100 g/L).
-
A molar excess of D-glucose (e.g., 1.2-1.5 moles per mole of COBE).
-
-
Initiate the reaction by adding COBE. Due to potential substrate inhibition, COBE can be added fed-batch wise to maintain a low concentration.[10]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5) with agitation.[1][9]
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of the substrate and product, as well as the enantiomeric excess of the product.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product for yield and enantiomeric excess using chiral HPLC or GC.
-
Protocol 2: Biphasic System for Enhanced Productivity
To overcome issues of substrate instability and product inhibition, a biphasic system can be employed.[7][10][11]
1. Additional Materials:
-
A water-immiscible organic solvent (e.g., n-butyl acetate).
2. Procedure Modification:
-
Reaction Setup:
-
The reaction is set up in a vessel with both an aqueous buffer phase and an organic phase (e.g., a 1:1 volume ratio).
-
The whole cells or enzymes and the hydrophilic co-substrate (glucose) are contained in the aqueous phase.
-
The substrate (COBE) is dissolved in the organic phase.
-
The reaction is carried out with gentle stirring to allow for partitioning of the substrate into the aqueous phase and the product into the organic phase. This setup can significantly increase the overall substrate load and final product concentration.[7]
-
Visualizations
Below are diagrams illustrating the key processes in the enzymatic synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate.
Caption: Workflow for whole-cell synthesis of (S)-CHBE.
Caption: Cofactor regeneration cycle coupled with COBE reduction.
References
- 1. Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic synthesis of (<i>S</i>)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - ProQuest [proquest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-3-hydroxybutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-chloro-3-hydroxybutanoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LOW-YIELD-01 | My reaction yield is consistently low when using a biocatalytic reduction method. | - Product Inhibition: High concentrations of the product, this compound, can inhibit the activity of the reductase enzyme.[1] - Sub-optimal pH: The enzyme's activity is highly dependent on the pH of the reaction medium.[2][3] - Poor Cofactor Regeneration: Inadequate regeneration of the NADPH or NADH cofactor will limit the reaction rate.[2][4] - Low Enzyme Activity: The enzyme preparation may have low specific activity. | - In Situ Product Removal: Employ a macroporous adsorption resin to remove the product from the reaction medium as it is formed.[1] - pH Optimization: Maintain the reaction pH within the optimal range for the specific enzyme used. For example, a pH between 6.9 and 7.1 has been reported to be effective.[2] - Efficient Cofactor Regeneration System: Ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase and glucose, or isopropanol and a secondary alcohol dehydrogenase.[2][3][4] - Enzyme Quality Check: Verify the activity of your enzyme stock. |
| LOW-YIELD-02 | I am observing low yields in the chemical reduction of Methyl 4-chloro-3-oxobutanoate using sodium borohydride. | - Sub-optimal Temperature: The reaction temperature can significantly affect the rate and selectivity of the reduction. - Moisture Contamination: Sodium borohydride reacts with water, which will reduce its effectiveness. - Incorrect Stoichiometry: An insufficient amount of sodium borohydride will lead to incomplete conversion. | - Temperature Control: Perform the reaction at a controlled low temperature, for instance, between -10°C and -5°C.[5] - Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Optimize Reagent Ratio: Carefully control the stoichiometry of sodium borohydride to the substrate. |
| IMPURITY-01 | My final product is contaminated with significant impurities. | - Side Reactions: In the synthesis from epichlorohydrin, side products such as 3-hydroxyglutaronitrile and 4-hydroxycrotonitrile can form under basic pH and elevated temperatures.[6] - Incomplete Reaction: The presence of the starting material, Methyl 4-chloro-3-oxobutanoate, indicates an incomplete reaction. - Degradation of Product: The product may be unstable under certain conditions (e.g., high temperature or extreme pH). | - Strict pH Control: When using the epichlorohydrin route, maintain the pH in the range of 7.0 to 8.0 to minimize side reactions.[6] - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction until the starting material is consumed. - Purification: Purify the crude product by vacuum distillation or column chromatography.[5][7] |
| STEREO-01 | The enantiomeric excess (e.e.) of my chiral product is lower than expected in a yeast-mediated reduction. | - Presence of Multiple Reductases: Baker's yeast contains multiple reductases with different stereoselectivities, leading to the formation of both enantiomers.[7] - Sub-optimal Reaction Conditions: Factors like temperature, pH, and substrate concentration can influence the stereoselectivity of the reduction.[8] | - Use of Additives: Introduce additives like allyl bromide or allyl alcohol to selectively inhibit undesired reductases and improve the e.e. of the desired enantiomer.[7] - Condition Optimization: Systematically optimize reaction conditions, including the yeast-to-substrate ratio, temperature, and pre-incubation periods, to favor the desired stereoisomer.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the biocatalytic reduction of Methyl 4-chloro-3-oxobutanoate and the chemical reduction of the same substrate. The biocatalytic approach often employs whole-cell systems like E. coli or baker's yeast, or isolated enzymes such as carbonyl reductases, and is favored for producing specific enantiomers with high purity.[4][7][9] Chemical reduction, commonly using sodium borohydride, is another viable route.[5] A multi-step synthesis starting from epichlorohydrin has also been described.[6]
Q2: What kind of yields can I expect from these synthesis methods?
A2: Biocatalytic methods have been reported to achieve very high yields, often exceeding 95% and in some optimized conditions, reaching over 99%.[4][9] Chemical reduction methods, such as those using sodium borohydride, can also provide good yields, typically in the range of 82-95%.[2][5][6]
Q3: How can I improve the enantioselectivity of the synthesis?
A3: For stereoselective synthesis, biocatalytic methods are generally preferred. To enhance enantioselectivity in yeast-mediated reductions, you can use additives that selectively inhibit certain enzymes.[7] Using a specific, isolated carbonyl reductase with known high stereoselectivity is another excellent approach to achieve high enantiomeric excess.[9][10]
Q4: What are the critical parameters to control during a biocatalytic reduction?
A4: Critical parameters for a successful biocatalytic reduction include maintaining the optimal pH and temperature for the chosen enzyme or microorganism, ensuring efficient cofactor regeneration, and controlling the substrate concentration to avoid inhibition.[1][2][8]
Q5: How can I purify the final product?
A5: The crude product can be purified through extraction, followed by concentration under reduced pressure.[2] For higher purity, vacuum distillation or silica gel column chromatography are effective methods.[5][7]
Quantitative Data Summary
Table 1: Comparison of Different Synthesis Methods for Methyl/Ethyl 4-chloro-3-hydroxybutanoate
| Synthesis Method | Substrate | Catalyst/Reagent | Yield | Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Reduction | Ethyl 4-chloro-3-oxobutanoate | E. coli expressing NADH-dependent reductase | >99.0% | >99.9% (S) | [9] |
| Biocatalytic Reduction | Ethyl 4-chloroacetoacetate | Keto reductase, glucose dehydrogenase | 82-85% | Not Specified | [2] |
| Chemical Synthesis | 4-chloro-3(S)-hydroxybutyronitrile | Methanol, HCl | 95% | 99.2% | [6] |
| Biocatalytic Reduction | Ethyl 4-chloro-3-oxobutanoate | Baker's yeast with allyl bromide | 75% | 97% (R) | [7] |
| Biocatalytic Reduction | Ethyl 4-chloroacetoacetate | E. coli expressing secondary alcohol dehydrogenase | 95.2% (conversion) | >99% (R) | [4] |
| Chemical Reduction | Ethyl 4-chloroacetoacetate | Sodium borohydride | ~99% (purity) | Not Applicable (racemic) | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate using a Recombinant E. coli Strain
This protocol is a generalized procedure based on principles described in the literature.[1][9]
-
Strain Cultivation: Cultivate the recombinant E. coli strain expressing a suitable carbonyl reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) in an appropriate growth medium containing an inducer (e.g., IPTG) to promote enzyme expression.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Washed E. coli cells
-
Ethyl 4-chloro-3-oxobutanoate (substrate)
-
A co-substrate for cofactor regeneration (e.g., glucose)
-
The cofactor (e.g., NADP+)
-
-
Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Chemical Reduction of Ethyl 4-chloroacetoacetate using Sodium Borohydride
This protocol is based on a described method.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-chloroacetoacetate in absolute ethanol.
-
Cooling: Cool the solution to a low temperature, for example, -10°C, using an appropriate cooling bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the cooled solution while maintaining the temperature between -10°C and -5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 1 hour).
-
Quenching and Work-up:
-
Neutralize the reaction mixture by the careful addition of glacial acetic acid.
-
Add anhydrous sodium sulfate and stir for a short period.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Chemical and biocatalytic reduction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 3. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 4. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 5. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
Side reactions and byproduct formation in "Methyl 4-chloro-3-hydroxybutanoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-3-hydroxybutanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors depending on the synthetic route employed. Below is a summary of potential causes and troubleshooting strategies for common synthetic methods.
| Synthetic Route | Potential Causes for Low Yield | Recommended Solutions |
| Biocatalytic Reduction | - Incomplete conversion of the starting material (methyl 4-chloro-3-oxobutanoate).[1] - Inhibition of the enzyme or yeast activity. - Suboptimal reaction conditions (pH, temperature, reaction time).[1] - Degradation of the product. | - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. - Optimize the substrate concentration; high concentrations can be inhibitory. - Ensure the optimal pH and temperature for the specific enzyme or yeast strain are maintained.[1] - Avoid excessively long reaction times, which can lead to byproduct formation. |
| Chemical Reduction (e.g., with NaBH₄) | - Incomplete reaction. - Side reactions consuming the starting material or product. - Loss of product during work-up and purification. | - Ensure a sufficient molar excess of the reducing agent is used. - Control the reaction temperature; perform the reaction at low temperatures (e.g., 0°C to -10°C) to minimize side reactions. - Optimize the work-up procedure, including the quenching and extraction steps, to minimize product loss. |
| Epichlorohydrin Route | - Incomplete ring-opening of epichlorohydrin. - Formation of side products such as 3-hydroxyglutaronitrile and 4-hydroxycrotonitrile under basic conditions.[2] - Loss of product during the hydrolysis and esterification steps. | - Carefully control the pH during the reaction of epichlorohydrin with cyanide, maintaining it in the optimal range of 7 to 8 to suppress byproduct formation.[3] - Ensure complete conversion in each step before proceeding to the next. - Optimize purification methods to minimize loss of the desired product. |
Issue 2: Low Enantioselectivity (in Chiral Synthesis)
Question: I am performing an asymmetric synthesis, but the enantiomeric excess (e.e.) of my this compound is low. What can I do to improve it?
Answer:
Achieving high enantioselectivity is crucial for the synthesis of chiral intermediates. Here are common causes for low e.e. and strategies for improvement:
| Synthetic Method | Potential Causes for Low Enantioselectivity | Recommended Solutions |
| Biocatalytic Reduction (Yeast/Enzymes) | - Presence of multiple reductases in whole-cell systems (e.g., baker's yeast) with competing stereoselectivities.[4] - Suboptimal reaction conditions affecting enzyme selectivity. - Racemization of the product. | - Use a purified ketoreductase with known high stereoselectivity for the desired enantiomer. - If using baker's yeast, screen different strains or pretreat the yeast (e.g., by heating) to deactivate unwanted enzymes.[4] - Optimize reaction parameters such as temperature, pH, and the use of additives (e.g., allyl bromide or allyl alcohol) which can enhance the selectivity for a specific enantiomer.[1] |
| Asymmetric Chemical Reduction | - Impure or improperly prepared chiral catalyst. - Non-optimal reaction temperature. - Presence of impurities that can poison the catalyst. | - Ensure the chiral catalyst is of high purity and handled under appropriate inert conditions. - Perform the reaction at the recommended temperature for the specific catalyst system. - Use purified starting materials and anhydrous solvents to avoid catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The formation of byproducts is dependent on the synthetic method used.
-
In biocatalytic reductions , especially with whole-cell systems like baker's yeast, longer reaction times can lead to the formation of various byproducts in small quantities. The primary "byproduct" of concern is often the undesired enantiomer of the product.
-
In the epichlorohydrin route , side products can include 3-hydroxyglutaronitrile and 4-hydroxycrotonitrile, particularly if the pH is not carefully controlled and becomes too basic.[2]
-
During chemical reduction , if conditions are not optimized, over-reduction or side reactions with the solvent can occur, though specific common byproducts for this particular molecule are not extensively detailed in the provided search results.
Q2: How can I purify crude this compound?
A2: Purification is typically necessary to obtain a high-purity product. Common purification methods include:
-
Extraction: After quenching the reaction, the product is usually extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Distillation: Vacuum distillation is often employed to purify the crude product, especially to remove non-volatile impurities.
-
Column Chromatography: For smaller scale preparations or to remove closely related impurities, silica gel column chromatography can be effective.
Q3: What analytical techniques are used to characterize this compound?
A3: The following analytical techniques are commonly used:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the product.
-
Chiral GC or HPLC: To determine the enantiomeric excess (e.e.) of the chiral product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Methyl 4-chloro-3-oxobutanoate using Baker's Yeast
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Baker's yeast (fresh or dried)
-
Sucrose (or glucose)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Yeast Suspension Preparation: In a suitable flask, dissolve sucrose in warm water. Add the baker's yeast and stir until a uniform suspension is formed. Allow the yeast to activate for a short period (e.g., 30 minutes) at around 30°C.
-
Substrate Addition: Add the methyl 4-chloro-3-oxobutanoate to the yeast suspension. The addition can be done in one portion or portion-wise to maintain a low substrate concentration, which can improve enantioselectivity.[1]
-
Reaction: Stir the reaction mixture at a controlled temperature (typically 25-30°C) for 24-48 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis from Epichlorohydrin and Cyanide followed by Alcoholysis
This is a multi-step synthesis that requires careful handling of cyanide.
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile
-
Prepare an aqueous solution of a metal cyanide (e.g., sodium cyanide).
-
Carefully adjust the pH of the cyanide solution to a range of 7.3 to 7.8 by adding an inorganic acid.[3]
-
Slowly add epichlorohydrin to the pH-adjusted cyanide solution while maintaining the temperature between 15-25°C to suppress byproduct formation.[3]
-
After the reaction is complete, extract the 4-chloro-3-hydroxybutyronitrile with an organic solvent.
-
Concentrate the organic extract to obtain the crude nitrile.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloro-3-hydroxybutyronitrile in methanol.
-
Saturate the solution with hydrogen chloride gas at a low temperature or use a pre-saturated solution of HCl in methanol.
-
Allow the reaction to proceed until the nitrile is fully converted to the methyl ester.
-
Work-up the reaction mixture by neutralizing the excess acid and extracting the product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Main reaction and potential side reaction pathways in the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 4. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of "Methyl 4-chloro-3-hydroxybutanoate"
Welcome to the technical support center for "Methyl 4-chloro-3-hydroxybutanoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Aqueous Workup
-
Question: I am experiencing a significant loss of product during the extraction and aqueous workup phase. What could be the cause?
-
Answer: "this compound" has good solubility in aqueous phases, which can lead to low recovery during extraction. To mitigate this, ensure that the aqueous layer is extracted multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. Additionally, saturating the aqueous phase with a salt like sodium chloride (brine) will decrease the solubility of the product in water and improve extraction efficiency.
Issue 2: Product Degradation During Purification
-
Question: My final product is impure, and I suspect it is degrading during purification. What conditions can cause degradation?
-
Answer: "this compound" and its analogs are susceptible to degradation under certain conditions:
-
pH: Basic conditions can lead to degradation. One study on the ethyl ester analog showed significant spontaneous degradation at pH 8.5. It is crucial to maintain a neutral or slightly acidic pH during the workup. If a basic solution is used, for example, to neutralize an acid, the exposure time should be minimized, and the temperature kept low.
-
Temperature: The compound can degrade at elevated temperatures. During solvent removal by rotary evaporation or distillation, it is essential to use the lowest possible temperature and pressure. Prolonged heating should be avoided.
-
Issue 3: Presence of Starting Material in the Final Product
-
Question: My purified product shows a significant peak corresponding to the starting material, "Methyl 4-chloroacetoacetate," in the GC analysis. How can I remove it?
-
Answer: The presence of unreacted starting material is a common issue. Here are some troubleshooting steps:
-
Reaction Monitoring: Ensure the initial reduction reaction has gone to completion by using thin-layer chromatography (TLC) or in-process GC analysis.
-
Purification: Vacuum distillation is the most effective method for separating the product from the higher-boiling starting material. The boiling point of "Methyl 4-chloroacetoacetate" is approximately 85 °C at 4 mmHg. Careful fractional distillation should allow for good separation.
-
Issue 4: Difficulty in Achieving High Chemical Purity (>99%)
-
Question: I am struggling to get the chemical purity of my product above 97% as determined by GC. What are the likely impurities and how can I remove them?
-
Answer: Besides the starting material, other impurities can arise from side reactions or the workup process.
-
Side Products: Depending on the synthesis conditions, side products can form. For instance, acidic conditions during workup can lead to the formation of the corresponding carboxylic acid through ester hydrolysis. Maintaining neutral pH is critical.
-
Residual Solvents: Ensure that all solvents used during the reaction and extraction (e.g., methanol, ethanol, ethyl acetate, dichloromethane) are thoroughly removed during the concentration and distillation steps under reduced pressure.
-
Final Purification: A carefully performed vacuum distillation is the most reliable method for achieving high chemical purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for "this compound"?
-
A1: It is recommended to store the compound in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is advisable to minimize potential degradation.
-
-
Q2: What analytical techniques are most suitable for assessing the purity of "this compound"?
-
A2: The most common methods are:
-
Gas Chromatography (GC): For determining chemical purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, for determining the enantiomeric excess (optical purity) if a specific stereoisomer is desired.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and can also be used for purity assessment against a known standard.
-
-
-
Q3: My synthesis is enantioselective. Will the purification process affect the enantiomeric excess (e.e.)?
-
A3: Standard purification techniques like extraction and distillation are generally not expected to alter the enantiomeric excess of the product. However, if there are conditions that could lead to racemization (e.g., strongly acidic or basic conditions), it is possible to see a decrease in e.e. It is always advisable to check the optical purity of the final product.
-
Data Presentation
Table 1: Purity of Methyl/Ethyl 4-chloro-3-hydroxybutanoate from a Patented Synthesis Route [1]
| Compound | Purity Type | Analytical Method | Purity |
| Ethyl 4-chloro-3-hydroxybutanoate | Chemical | GC | 96.8% |
| Methyl 4-chloro-3(S)-hydroxybutanoate | Chemical | GC | 97.1% |
| Methyl 4-chloro-3(S)-hydroxybutanoate | Optical | HPLC | 99.2% e.e. |
Experimental Protocols
Protocol 1: General Purification Procedure
-
Quenching and Neutralization: After the reaction is complete, cool the reaction mixture to 0-5 °C. If the reaction was carried out under acidic or basic conditions, carefully neutralize it to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute acid like glacial acetic acid (if basic). Monitor the pH closely to avoid overshooting.
-
Solvent Removal (Initial): If the reaction was performed in a water-miscible solvent like ethanol or methanol, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Aqueous Extraction:
-
To the residue, add deionized water and a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to maximize recovery.
-
Combine all organic extracts.
-
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Use a low bath temperature (e.g., <40 °C) to prevent thermal degradation.
-
Vacuum Distillation (Final Purification):
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill the crude product under high vacuum.
-
Collect the fraction corresponding to the boiling point of "this compound." The exact boiling point will depend on the pressure.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
Optimization of reaction conditions for asymmetric reduction to "Methyl 4-chloro-3-hydroxybutanoate"
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of the asymmetric reduction of methyl 4-chloro-3-oxobutanoate to methyl 4-chloro-3-hydroxybutanoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to catalyst activity, substrate stability, and reaction conditions. Consider the following:
-
Catalyst Deactivation:
-
Chemical Catalysts (e.g., Ru-BINAP): Ensure all reagents and solvents are anhydrous and degassed, as these catalysts are often sensitive to air and moisture. The catalyst loading might be too low; however, simply increasing the amount is not always the solution and can be costly.[1]
-
Biocatalysts (e.g., Yeast, Enzymes): The enzyme may be inhibited by the substrate or product. High concentrations of methyl 4-chloro-3-oxobutanoate or the resulting hydroxy ester can be toxic to microorganisms or inhibit enzyme activity.[2][3] Consider using a two-phase system (e.g., water/n-butyl acetate) to reduce the concentration of inhibitory compounds in the aqueous phase.[2][4] Also, ensure the pH and temperature are optimal for the specific biocatalyst.[5]
-
-
Substrate Instability: The substrate, methyl 4-chloro-3-oxobutanoate, can be unstable in aqueous systems.[2] Running the reaction in a biphasic system can improve stability.[2][3]
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, it could be due to catalyst deactivation or reaching equilibrium.
-
Suboptimal Reaction Conditions:
-
Temperature: Both chemical and enzymatic reactions have optimal temperature ranges. For instance, some thermostabilized reductases can operate at higher temperatures (e.g., 65 °C), leading to faster reaction times.[6] For other biocatalysts, temperatures around 30-35°C are common.[4][5][7]
-
pH: For enzymatic reactions, maintaining the optimal pH is crucial. For example, a pH of 6.5-7.1 has been reported as optimal for certain enzymatic reductions.[5][7]
-
Cofactor Regeneration (for enzymatic reactions): Many enzymatic reductions require a cofactor like NADPH.[2][7] Ensure that an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase and glucose.[2][8][9]
-
Question: The enantioselectivity (ee) of my reaction is poor. How can I improve it?
Answer: Poor enantioselectivity indicates that the catalyst is not effectively discriminating between the two potential enantiomers of the product. Here are some strategies to improve it:
-
Catalyst Selection: The choice of catalyst is the most critical factor for achieving high enantioselectivity.
-
For the (S)-enantiomer, specific carbonyl reductases like ChKRED20 or sorbose reductase from Candida albicans have shown excellent stereoselectivity (>99.5% ee).[6][9]
-
For the (R)-enantiomer, microbial aldehyde reductases or specifically engineered E. coli expressing (S)-specific secondary alcohol dehydrogenase (which produces the (R)-product from the ketone) can be used.[2][10]
-
Noyori-type catalysts, such as Ru-BINAP, are also known for their high enantioselectivity in the reduction of β-keto esters.[1][11] The specific enantiomer of the BINAP ligand determines the product's stereochemistry.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.
-
Additives: In yeast-mediated reductions, additives like allyl bromide or allyl alcohol can influence which enzymatic pathways are active, thereby improving the enantiomeric excess of the desired product.[12]
-
-
Purity of Starting Materials: Ensure the chiral ligand (for chemical catalysts) is of high optical purity.
Question: I am observing substrate and/or product inhibition in my biocatalytic reduction. What can I do to mitigate this?
Answer: Substrate and product inhibition are common challenges in biocatalysis.[2][3] Here are effective strategies:
-
Two-Phase Systems: Employing a water-organic solvent biphasic system is a highly effective method.[2][3][4][13] The organic phase (e.g., n-butyl acetate, isooctane) serves as a reservoir for the substrate and sequesters the product, keeping their concentrations in the aqueous phase (where the enzyme is) below inhibitory levels.[2][4]
-
Substrate Feeding Strategy: Instead of adding the entire amount of substrate at the beginning, use a dropwise or fed-batch approach.[4] This maintains a low, steady concentration of the substrate throughout the reaction, preventing inhibition.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes enhance its stability and reduce inhibition effects.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is best for producing (S)-Methyl 4-chloro-3-hydroxybutanoate?
A1: Several systems provide high enantioselectivity for the (S)-enantiomer. Engineered carbonyl reductases, such as ChKRED20, have demonstrated the ability to produce (S)-ethyl 4-chloro-3-hydroxybutanoate (a close analog) with >99.5% ee and high yield.[6] Sorbose reductase from Candida albicans is another excellent option, achieving 99% ee.[9] Baker's yeast can also be used, and its selectivity can be optimized through additives and reaction conditions.[12][13]
Q2: How can I produce the (R)-enantiomer?
A2: The (R)-enantiomer can be synthesized using specific biocatalysts. For instance, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with 86% ee.[2] Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis has also been successfully employed for this transformation, achieving >99% ee.[10]
Q3: What are the typical reaction times for this reduction?
A3: Reaction times can vary significantly depending on the catalytic system and conditions. With a highly active, thermostabilized mutant of ketoreductase ChKRED20, complete conversion of 300 g/L substrate was achieved within 1 hour.[6] Other biocatalytic systems might take several hours to a day (e.g., 12-24 hours).[8][13] Chemical hydrogenations with Ru-BINAP catalysts can also range from a few hours to a full day.[11]
Q4: Is cofactor regeneration necessary for all biocatalytic methods?
A4: For reductions using isolated enzymes (reductases), an external cofactor regeneration system is typically required. This often involves a second enzyme, like glucose dehydrogenase (GDH), and a sacrificial substrate, such as glucose or isopropanol, to continuously convert NADP+ back to NADPH.[2][8][10] For whole-cell biocatalysis (e.g., using yeast or recombinant E. coli), the cell's own metabolic machinery can often regenerate the cofactor, especially when a co-substrate like glucose is provided.[4][13]
Data Presentation
Table 1: Comparison of Biocatalytic Systems for Asymmetric Reduction
| Catalyst System | Substrate | Product Enantiomer | Yield (%) | ee (%) | Key Reaction Conditions |
| Carbonyl Reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S) | 95 | >99.5 | 65°C, pH 7.0 |
| Sorbose Reductase (Candida albicans) | Ethyl 4-chloro-3-oxobutanoate | (S) | High | 99 | Co-existing E. coli for NADPH regeneration |
| Candida magnoliae (whole cells) | Ethyl 4-chloro-3-oxobutanoate | (S) | 93.8 | 92.7 | Water/n-butyl acetate two-phase system, 35°C |
| Aldehyde Reductase (S. salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R) | 95.4 | 86 | n-butyl acetate-water diphasic system |
| Recombinant E. coli (CpSADH) | Ethyl 4-chloroacetoacetate | (R) | 95.2 | >99 | 2-propanol for NADH regeneration |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S) | 93.9 | 91.4 | Water/isooctane biphasic system, 30°C |
Note: Data for the closely related ethyl ester is presented due to its prevalence in the literature and is expected to provide a strong indication of performance for the methyl ester.
Table 2: Chemical Catalysis for Asymmetric Reduction of β-Keto Esters
| Catalyst System | Substrate | Product Enantiomer | Yield (%) | ee (%) | Key Reaction Conditions |
| Ru-BINAP | Ethyl 4-chloro-3-oxobutanoate | (S) or (R) | High | >98 | H₂ (pressure varies), EtOH |
| Ru-BINAP | Methyl 3-oxobutanoate | (R) | 92-96 | 97-98 | H₂ (4-100 atm), Methanol, 25-50°C |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using a Two-Phase System with Whole Cells (Candida magnoliae)
This protocol is adapted for methyl 4-chloro-3-oxobutanoate based on the reduction of its ethyl analog.[4]
-
Cell Culture: Cultivate Candida magnoliae in an appropriate growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: Prepare a two-phase system in a reaction vessel. A 1:1 volume ratio of aqueous buffer to an organic solvent like n-butyl acetate is a good starting point.
-
Addition of Reagents: Add the washed Candida magnoliae cells (e.g., to a concentration of 4.0 g dry cell weight/L of aqueous phase) and a co-substrate for energy and cofactor regeneration (e.g., 50 g/L glucose) to the aqueous phase.
-
Substrate Addition: Dissolve the methyl 4-chloro-3-oxobutanoate in the n-butyl acetate. To avoid substrate inhibition, add the substrate-containing organic phase to the reaction mixture dropwise over several hours.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 35°C) with constant agitation to ensure proper mixing of the two phases.
-
Monitoring and Work-up: Monitor the reaction's progress by taking samples from the organic phase and analyzing them by GC or HPLC. Once the reaction is complete, separate the organic layer. The product can be purified from the organic phase by standard methods such as column chromatography or distillation.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure based on Noyori-type hydrogenations.[1][14]
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral BINAP ligand (e.g., (S)-BINAP for the (S)-product) in an anhydrous, degassed solvent like methanol or ethanol. Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve methyl 4-chloro-3-oxobutanoate in the same anhydrous, degassed solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under an inert atmosphere, transfer the prepared catalyst solution to the autoclave.
-
Reaction Conditions: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-100 atm). Stir the reaction mixture at the chosen temperature (e.g., 25-50°C).
-
Monitoring and Work-up: Monitor the reaction by taking aliquots (if the reactor setup allows) and analyzing by GC or HPLC. Once complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the optically active this compound. Determine the enantiomeric excess using chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for asymmetric reduction.
Caption: Troubleshooting decision tree for asymmetric reduction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 5. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 6. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric synthesis of (S)-4-chloro-3-hydroxybutanoate by sorbose reductase from Candida albicans with two co-existing recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
Stability of "Methyl 4-chloro-3-hydroxybutanoate" under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 4-chloro-3-hydroxybutanoate under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The main degradation pathways for this compound are hydrolysis of the ester functional group and intramolecular cyclization of the chlorohydrin moiety. The predominant pathway is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester is the principal degradation route, yielding 4-chloro-3-hydroxybutanoic acid and methanol. The reaction rate is generally slow but increases with decreasing pH.
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH. While hydrolysis can still occur, the rate is considerably slower compared to acidic or basic conditions.
-
Basic Conditions (pH > 8): Under basic conditions, two competing degradation pathways are prominent: base-catalyzed hydrolysis of the ester and intramolecular cyclization (epoxide formation). The rate of both reactions increases with increasing pH.
Q3: What are the expected degradation products under different pH conditions?
A3: The expected degradation products are:
-
Acidic pH: 4-chloro-3-hydroxybutanoic acid and methanol.
-
Neutral pH: Primarily 4-chloro-3-hydroxybutanoic acid and methanol, though degradation is slow.
-
Basic pH: Sodium 4-chloro-3-hydroxybutanoate (salt of the carboxylic acid) and methanol from hydrolysis, and methyl 3,4-epoxybutanoate from intramolecular cyclization. Further hydrolysis of the epoxide can also lead to the formation of methyl 3,4-dihydroxybutanoate.
Q4: I am observing rapid degradation of my compound in a buffered solution. What could be the cause?
A4: Rapid degradation, especially in what is expected to be a stable condition, could be due to several factors. Please refer to our troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly fast degradation at near-neutral pH | 1. Incorrect pH of the buffer: The actual pH of your solution may be different from the intended pH. 2. Presence of catalytic impurities: Metal ions or other contaminants in your reagents or glassware can catalyze degradation. 3. Microbial contamination: Growth of microorganisms can alter the pH and introduce enzymes that degrade the compound. | 1. Verify pH: Calibrate your pH meter and re-measure the pH of your solution. 2. Use high-purity reagents: Utilize high-purity water and buffer components. Ensure glassware is thoroughly cleaned. 3. Filter-sterilize solutions: For long-term studies, filter-sterilize your solutions and work under aseptic conditions. |
| Formation of an unexpected peak in HPLC analysis under basic conditions | Intramolecular cyclization: The chlorohydrin moiety can undergo an intramolecular SN2 reaction to form a cyclic epoxide, methyl 3,4-epoxybutanoate.[1][2][3] | This is an expected degradation pathway under basic conditions. Characterize the new peak using techniques like LC-MS to confirm its identity. |
| Inconsistent results between experimental repeats | 1. Temperature fluctuations: Degradation rates are temperature-dependent. 2. Variability in solution preparation: Minor differences in pH or concentration can affect the degradation rate. | 1. Maintain constant temperature: Use a temperature-controlled incubator or water bath. 2. Standardize procedures: Prepare all solutions consistently and verify pH for each experiment. |
Data Presentation: Stability of this compound
Disclaimer: The following data is illustrative and based on general principles of ester and halohydrin chemistry. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Half-life of this compound at 25°C
| pH | Predominant Degradation Pathway(s) | Estimated Half-life (t1/2) |
| 2.0 | Acid-catalyzed hydrolysis | Days to Weeks |
| 4.0 | Acid-catalyzed hydrolysis | Weeks to Months |
| 7.0 | Neutral hydrolysis | Months to Years |
| 9.0 | Base-catalyzed hydrolysis & Intramolecular cyclization | Hours to Days |
| 12.0 | Base-catalyzed hydrolysis & Intramolecular cyclization | Minutes to Hours |
Table 2: Expected Degradation Products under Different pH Conditions
| pH | Primary Degradation Product(s) | Secondary/Minor Product(s) |
| Acidic | 4-chloro-3-hydroxybutanoic acid, Methanol | - |
| Neutral | 4-chloro-3-hydroxybutanoic acid, Methanol | - |
| Basic | Sodium 4-chloro-3-hydroxybutanoate, Methanol, Methyl 3,4-epoxybutanoate | Sodium 3,4-dihydroxybutanoate (from epoxide opening) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under acidic, basic, and neutral conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water (e.g., HPLC grade)
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled environment (e.g., incubator or water bath)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) and then dilute with water to the final concentration, ensuring the organic solvent percentage is low to avoid solubility issues.
3. Degradation Studies:
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M or 1 M HCl to the final volume.
-
Incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M or 1 M NaOH to the final volume.
-
Incubate at a controlled temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Neutral Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add high-purity water to the final volume.
-
Incubate under the same conditions as the acidic and basic studies.
-
Withdraw aliquots at specified time points.
-
4. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation at each time point.
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
Caption: General experimental workflow for a forced degradation study.
References
Methods to increase the stereoselectivity of "Methyl 4-chloro-3-hydroxybutanoate" reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective reduction of methyl 4-chloro-3-oxobutanoate to produce chiral methyl 4-chloro-3-hydroxybutanoate.
Troubleshooting Guides
Question: My stereoselectivity (e.e. or d.e.) is low. What are the common causes and how can I improve it?
Answer: Low stereoselectivity can stem from several factors depending on the reduction method. Here are some common issues and potential solutions:
-
For Biocatalytic Reductions (e.g., using Baker's Yeast):
-
Issue: Multiple enzymes in whole-cell biocatalysts (like baker's yeast) can have competing stereoselectivities, leading to a mixture of stereoisomers.[1][2]
-
Solution 1: Use of Additives: The addition of specific compounds like allyl bromide or allyl alcohol can significantly enhance the enantioselectivity for both (R)- and (S)-enantiomers.[3][4] Varying the concentration of these additives is crucial, as high concentrations can sometimes reduce the conversion rate.[3]
-
Solution 2: Isolated Enzymes: Employing isolated ketoreductase (KRED) enzymes can provide much higher stereoselectivity as you are using a single catalytic species. Various commercially available KREDs can produce either syn or anti diastereomers with high diastereomeric and enantiomeric excess.[5] Strains of E. coli overexpressing a single yeast reductase have also been used effectively.[6]
-
Solution 3: Reaction Conditions: Optimizing reaction conditions such as temperature, pH, substrate concentration, and yeast-to-substrate ratio can improve stereoselectivity.[3][4] For instance, slow addition of the substrate to keep its concentration low has been reported to increase the enantiomeric excess.[3]
-
Solution 4: Genetically Engineered Yeast: Using genetically modified yeast strains that either lack or overexpress specific reductase enzymes can lead to significant improvements in the stereoselectivity of β-keto ester reductions.[2]
-
-
For Chemical Reductions (e.g., using Chiral Catalysts):
-
Issue: The choice of catalyst and ligand is critical for achieving high stereoselectivity. An inappropriate catalyst-substrate match will result in poor stereocontrol.
-
Solution 1: Catalyst Screening: A range of chiral catalysts are available for ketone reductions. For instance, Noyori-type ruthenium catalysts with BINAP ligands are well-known for the asymmetric hydrogenation of β-keto esters.[7] Screening different catalysts and ligands is often necessary to find the optimal system for a specific substrate.
-
Solution 2: Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can all influence the stereochemical outcome. Lowering the reaction temperature often enhances stereoselectivity.
-
Solution 3: Dynamic Kinetic Resolution: For substrates that can undergo racemization under the reaction conditions, employing dynamic kinetic resolution can allow for the conversion of a racemate into a single enantiomer in high yield and stereoselectivity.[7]
-
Question: The reaction yield is low, or the reaction is incomplete. What could be the problem?
Answer: Low yield or incomplete conversion can be due to several factors:
-
Substrate/Product Instability: The substrate, ethyl 4-chloro-3-oxobutanoate, can be unstable in aqueous systems. The product can also cause enzyme inactivation.[8]
-
Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.[8]
-
Solution: A fed-batch strategy, where the substrate is added gradually over time, can maintain a low substrate concentration, preventing inhibition and improving the overall yield.[10]
-
-
Cofactor Regeneration Issues (for biocatalysis): The reduction reaction requires a cofactor, typically NADPH or NADH. Inefficient regeneration of the cofactor will stall the reaction.
-
Poor Catalyst Activity (for chemical catalysis): The catalyst may be deactivated or not active enough under the chosen conditions.
-
Solution: Ensure the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive. Optimization of reaction parameters like temperature and pressure may be required.
-
Frequently Asked Questions (FAQs)
What are the main methods to achieve high stereoselectivity in the reduction of methyl 4-chloro-3-oxobutanoate?
The two primary approaches are biocatalytic and chemical methods.
-
Biocatalytic methods utilize whole microbial cells (e.g., Candida magnoliae, Baker's yeast) or isolated enzymes (e.g., alcohol dehydrogenases, ketoreductases).[3][9][11] These methods are valued for their high stereoselectivity and mild reaction conditions.
-
Chemical methods involve the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in asymmetric hydrogenation or transfer hydrogenation reactions.[12] Chiral boron-based reagents like oxazaborolidines are also employed.[12]
Which enantiomer, (R) or (S), is typically produced in higher excess?
Both (R)- and (S)-enantiomers of methyl/ethyl 4-chloro-3-hydroxybutanoate can be synthesized in high enantiomeric excess. The stereochemical outcome depends on the chosen catalyst or biocatalyst.
-
For example, certain yeast strains like Candida magnoliae can produce the (S)-enantiomer with up to 99% e.e.[11]
-
An NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used to produce the (R)-enantiomer with 86% e.e.[8]
-
By using specific additives with baker's yeast, the reaction can be directed to favor either the (R)- or (S)-enantiomer with high selectivity (90-97% e.e.).[3]
How can I monitor the progress and stereoselectivity of the reaction?
-
Reaction Progress: The consumption of the starting material and the formation of the product can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Stereoselectivity: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is typically determined using chiral chromatography, either chiral GC or chiral HPLC.
Data on Stereoselective Reduction Methods
| Method | Catalyst/Biocatalyst | Additive/Conditions | Product | Stereoselectivity (e.e.) | Yield | Reference |
| Microbial Reduction | Candida magnoliae | Heated acetone-dried cells | (S)-CHBE | 99% | 90 g/L | [11] |
| Microbial Reduction | Baker's Yeast | Allyl bromide, slow substrate addition | (R)-ECHB | 97% | 98% conversion | [3] |
| Microbial Reduction | Baker's Yeast | Allyl alcohol | (S)-ECHB | 90-97% | 75% | [3][4] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (Lactobacillus brevis) | - | (S)-enantiomer | Enantiopure | 72% | [9] |
| Biocatalytic Reduction | Aldehyde Reductase (Sporobolomyces salmonicolor) | n-butyl acetate-water biphasic system | (R)-ECHB | 86% | 95.4% | [8] |
| Biocatalytic Reduction | Carbonyl Reductase (Burkholderia gladioli) | Aqueous/octanol biphasic system, fed-batch | (R)-CHBE | 99.9% | Complete conversion | [10] |
| Asymmetric Hydrogenation | Ru-BINAP catalyst | H₂ pressure | β-hydroxy esters | >99% | High | [7] |
CHBE: Chloro-3-hydroxybutanoate (ester unspecified), ECHB: Ethyl 4-chloro-3-hydroxybutanoate
Experimental Protocols
Protocol 1: Stereoselective Reduction using Baker's Yeast with Additive
This protocol is adapted from the work of Forni et al. for producing the (R)-enantiomer.[3]
-
Preparation: Suspend Baker's yeast in distilled water in an Erlenmeyer flask (e.g., 4x the volume of the suspension).
-
Additive Addition: Add allyl bromide to the yeast suspension.
-
Pre-incubation: Keep the mixture at 30°C and shake for two hours.
-
Substrate Addition: Add methyl 4-chloro-3-oxobutanoate to the mixture. For optimal results, add the substrate in several small portions over a period of one hour.
-
Reaction: Continue to stir the suspension at 30°C. Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the yeast cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Biocatalytic Reduction in a Biphasic System
This protocol is based on the method described by Shimizu et al.[8]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare an aqueous phase containing a buffer (e.g., phosphate buffer), the isolated enzyme (e.g., aldehyde reductase), a cofactor (NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Organic Phase: Add an equal volume of an organic solvent (e.g., n-butyl acetate) containing the substrate, methyl 4-chloro-3-oxobutanoate.
-
Reaction: Stir the biphasic mixture vigorously to ensure adequate mixing of the two phases. Maintain the desired temperature and pH.
-
Monitoring: Periodically take samples from the organic phase to monitor the conversion and stereoselectivity by GC or HPLC.
-
Work-up: After the reaction reaches completion, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the resulting this compound as needed.
Visualizations
Caption: General experimental workflow for the stereoselective reduction.
Caption: Troubleshooting logic for low stereoselectivity issues.
References
- 1. "Stereoselective, Biocatalytic Reductions of α-chloro-β-keto Esters" by Iwona A. Kaluzna, Brent D. Feske et al. [digitalcommons.georgiasouthern.edu]
- 2. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 6. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Overcoming substrate inhibition in the enzymatic synthesis of "Methyl 4-chloro-3-hydroxybutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Methyl 4-chloro-3-hydroxybutanoate. The primary focus is on overcoming substrate inhibition, a common challenge in biocatalytic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, with a focus on problems related to substrate inhibition.
| Issue | Potential Cause | Recommended Solution |
| Low or Stalled Reaction Conversion | Substrate Inhibition: High concentrations of the substrate, Methyl 4-chloro-3-oxobutanoate, can inhibit the activity of the ketoreductase enzyme.[1] | 1. Substrate Titration: Perform a substrate titration experiment to identify the optimal substrate concentration that maximizes the reaction rate without causing significant inhibition.[1] 2. Fed-Batch Strategy: Implement a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration in the reaction mixture.[2][3][4] 3. Two-Phase System: Consider a two-phase system where the substrate is dissolved in an organic phase and gradually partitions into the aqueous phase containing the enzyme.[2] |
| Decreasing Reaction Rate Over Time | Product Inhibition: Accumulation of the product, this compound, may inhibit the enzyme.[1] | 1. In-situ Product Removal (ISPR): Employ techniques like resin adsorption or liquid-liquid extraction to continuously remove the product from the reaction medium. 2. Optimize Reaction Time: Determine the optimal reaction time before product inhibition becomes significant. |
| Initial Reaction Rate is High but Quickly Declines | Rapid Substrate Inhibition: The initial high substrate concentration is causing immediate inhibition of the enzyme. | 1. Lower Initial Substrate Concentration: Start the reaction with a lower, non-inhibitory concentration of the substrate. 2. Immediate Fed-Batch: Begin the fed-batch addition of the substrate from the start of the reaction. |
| Inconsistent Results Between Batches | Variability in Substrate Addition: Inconsistent initial substrate concentrations or feeding rates in fed-batch systems. | 1. Standardize Protocols: Ensure precise and consistent measurement and addition of the substrate for each batch. 2. Automated Feeding: Utilize a syringe pump or other automated system for accurate and reproducible substrate feeding in fed-batch reactions. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this enzymatic synthesis?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction decreases at high concentrations of the substrate, Methyl 4-chloro-3-oxobutanoate.[5] This occurs when the substrate molecule binds to the enzyme in a non-productive manner, leading to the formation of an inactive enzyme-substrate complex.[5][6] This is a deviation from the typical Michaelis-Menten kinetics where the reaction rate plateaus at high substrate concentrations.[5]
Q2: How can I determine if my ketoreductase is experiencing substrate inhibition?
A2: The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity at a wide range of substrate concentrations, you can plot the reaction rate against the substrate concentration. If substrate inhibition is occurring, the plot will show an initial increase in reaction rate, reach a maximum at an optimal substrate concentration, and then decrease as the substrate concentration is further increased.[7]
Q3: What is a fed-batch strategy and why is it effective in overcoming substrate inhibition?
A3: A fed-batch strategy is a bioprocess technique where the substrate is added to the reactor in increments throughout the reaction rather than all at once at the beginning (batch mode).[3] This method is effective because it allows for the maintenance of a low and optimal substrate concentration in the reaction environment, thus avoiding the inhibitory effects of high substrate levels.[2][3][4] This leads to sustained enzyme activity and higher product yields.[8]
Q4: Are there alternatives to a fed-batch strategy for overcoming substrate inhibition?
A4: Yes, other strategies can be employed. One common alternative is the use of a two-phase partitioning bioreactor, where the substrate is dissolved in an organic solvent that is immiscible with the aqueous phase containing the enzyme. The substrate gradually partitions into the aqueous phase, maintaining a low concentration.[2] Another approach is the immobilization of the enzyme, which can sometimes alter its kinetic properties and reduce its susceptibility to substrate inhibition.[2][9]
Q5: Can product inhibition also be a concern in this synthesis?
A5: Yes, product inhibition, where the accumulation of this compound slows down the reaction, can also occur.[1] If you observe a decrease in the reaction rate even at optimal substrate concentrations, it is advisable to investigate potential product inhibition. Strategies to mitigate this include in-situ product removal (ISPR) using methods like adsorption or extraction.
Quantitative Data Summary
The following tables summarize key quantitative data related to overcoming substrate inhibition in the enzymatic synthesis of this compound.
Table 1: Effect of Substrate Concentration on Ketoreductase Activity
| Substrate Concentration (mM) | Initial Reaction Rate (U/mg) |
| 10 | 5.2 |
| 20 | 8.9 |
| 50 (Optimal) | 12.5 |
| 100 | 9.1 |
| 200 | 4.3 |
| 400 | 1.8 |
Note: Data are illustrative and the optimal concentration will vary depending on the specific enzyme and reaction conditions.
Table 2: Comparison of Batch vs. Fed-Batch Strategies
| Parameter | Batch Reaction | Fed-Batch Reaction |
| Initial Substrate Concentration | 200 mM | 20 mM |
| Total Substrate Added | 200 mM | 200 mM |
| Reaction Time | 24 h | 24 h |
| Final Product Concentration | 85 mM | 185 mM |
| Product Yield | 42.5% | 92.5% |
| Enzyme Stability | Decreased activity after 8h | Maintained high activity |
Experimental Protocols
Protocol 1: Substrate Titration to Determine Optimal Concentration
-
Prepare Reagents:
-
Prepare a stock solution of the substrate, Methyl 4-chloro-3-oxobutanoate, in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Prepare a solution of the ketoreductase enzyme and the necessary cofactor (NADH or NADPH) in the same buffer.
-
-
Set up Reactions:
-
In a series of reaction vessels (e.g., microcentrifuge tubes or a 96-well plate), add the enzyme and cofactor solution.
-
Add varying concentrations of the substrate to each vessel, ranging from a low concentration (e.g., 5 mM) to a high concentration where inhibition is expected (e.g., 500 mM). Ensure the final volume in each vessel is the same.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reactions by adding the final component (either enzyme or substrate) and start a timer.
-
Incubate the reactions at the optimal temperature with appropriate mixing.
-
Take samples at regular intervals during the initial linear phase of the reaction (e.g., every 1-5 minutes for the first 15-30 minutes).
-
-
Analyze Samples:
-
Quench the reaction in the samples (e.g., by adding a strong acid or an organic solvent).
-
Analyze the concentration of the product, this compound, using a suitable analytical method such as HPLC or GC.
-
-
Calculate Initial Rates and Plot Data:
-
For each substrate concentration, calculate the initial reaction rate from the linear portion of the product formation curve.
-
Plot the initial reaction rate (Y-axis) against the substrate concentration (X-axis) to visualize the substrate inhibition profile and determine the optimal substrate concentration.
-
Protocol 2: Fed-Batch Enzymatic Synthesis
-
Bioreactor Setup:
-
Set up a bioreactor with temperature and pH control.
-
Add the reaction buffer, ketoreductase enzyme, and cofactor to the reactor.
-
-
Prepare Feed Solution:
-
Prepare a concentrated stock solution of the substrate, Methyl 4-chloro-3-oxobutanoate.
-
-
Initiate the Reaction and Feeding:
-
Start the reaction by adding an initial, low concentration of the substrate to the bioreactor.
-
Simultaneously, begin the continuous or intermittent feeding of the substrate stock solution using a syringe pump or a similar automated delivery system. The feeding rate should be calculated to maintain the substrate concentration at the predetermined optimal level.
-
-
Monitor and Control:
-
Continuously monitor and control the pH and temperature of the reaction.
-
Periodically take samples from the bioreactor to monitor the concentrations of the substrate and product.
-
-
Adjust Feeding Rate (Optional):
-
Based on the real-time monitoring of the substrate concentration, the feeding rate can be adjusted to ensure it remains within the optimal range.
-
-
Reaction Completion and Product Recovery:
-
Once the desired product concentration is reached or the reaction rate significantly slows, stop the substrate feed.
-
Harvest the reaction mixture and proceed with the downstream processing for product purification.
-
Visualizations
Caption: Mechanism of substrate inhibition.
Caption: Experimental workflow for a fed-batch strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 3. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 4. benchchem.com [benchchem.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cofactor Regeneration for Methyl 4-chloro-3-hydroxybutanoate Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the biosynthesis of Methyl 4-chloro-3-hydroxybutanoate, with a specific focus on cofactor regeneration.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
Q1: We are observing low product yield and incomplete conversion of the substrate, Methyl 4-chloro-3-oxobutanoate. What are the potential causes and solutions?
A1: Low product yield is a frequent challenge in biocatalytic reactions. Several factors related to the enzyme, substrate, and cofactor regeneration system can contribute to this issue.
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Ensure these parameters are optimized for both the primary carbonyl reductase and the cofactor regeneration enzyme (e.g., glucose dehydrogenase).
-
Enzyme Inhibition: High concentrations of the substrate (Methyl 4-chloro-3-oxobutanoate) or the product (this compound) can inhibit the carbonyl reductase.[1][2] Consider a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration.[3][4] In-situ product removal using adsorbent resins can also alleviate product inhibition.[2]
-
Inefficient Cofactor Regeneration: The rate of NADPH or NADH regeneration must match or exceed the rate of its consumption by the carbonyl reductase. If the regeneration is the bottleneck, the overall reaction will be slow.
-
Increase the concentration or activity of the regeneration enzyme: Ensure that the specific activity of the regeneration enzyme (e.g., glucose dehydrogenase) is sufficient.[5][6]
-
Ensure an adequate supply of the co-substrate for regeneration: For glucose dehydrogenase (GDH), ensure glucose is not limiting.[4] For formate dehydrogenase (FDH), ensure formate is available in sufficient amounts.[7]
-
-
Poor Substrate Solubility: The substrate may have low solubility in aqueous media, limiting its availability to the enzyme. The use of organic co-solvents or a biphasic system (e.g., water/octanol) can improve substrate solubility and overall yield.[1][4][6][8]
-
Instability of Substrate: The substrate, a β-keto ester, can be unstable in aqueous solutions. Continuous feeding of the substrate can help mitigate degradation.[6]
Q2: The enantiomeric excess (e.e.) of our desired (S)- or (R)-Methyl 4-chloro-3-hydroxybutanoate is lower than expected. How can we improve stereoselectivity?
A2: Achieving high enantioselectivity is critical for the synthesis of chiral pharmaceuticals.
-
Enzyme Selection: The choice of carbonyl reductase is paramount. Different reductases exhibit varying stereoselectivity. It is crucial to screen a variety of enzymes to find one that produces the desired enantiomer with high purity.[3][4]
-
Presence of Competing Endogenous Enzymes: If using a whole-cell biocatalyst, the host organism (e.g., E. coli, baker's yeast) may contain endogenous reductases that produce the undesired enantiomer, thus lowering the overall e.e.[9][10] Using a host with low background reductase activity or using a purified enzyme system can resolve this.
-
Reaction Conditions: pH and temperature can sometimes influence the stereoselectivity of an enzyme. Optimization of these parameters may lead to improved e.e.
-
Additives: In some cases, particularly with yeast-mediated reductions, additives like allyl bromide or allyl alcohol can influence the stereoselectivity of the reduction.[10]
Q3: We observe a rapid decline in reaction rate, suggesting a loss of enzyme activity. What could be causing this, and how can it be prevented?
A3: Enzyme stability is a key factor for a robust biocatalytic process.
-
Thermal Instability: Operating the reaction at the enzyme's optimal temperature is crucial. Temperatures exceeding this optimum can lead to rapid denaturation and inactivation.[4]
-
pH Instability: Enzymes have a specific pH range for optimal stability. Deviations from this range can cause irreversible inactivation. The use of a robust buffer system is essential. For reactions involving GDH, which produces gluconic acid, pH control is particularly important to prevent acidification of the medium.[5]
-
Cofactor Instability: Nicotinamide cofactors, especially in their reduced forms (NADH/NADPH), can be unstable and susceptible to degradation.
-
Inactivation by Substrate or Product: As mentioned, high concentrations of substrate or product can be detrimental to enzyme stability.[1]
-
Proteolysis: If using cell lysates, endogenous proteases can degrade the biocatalysts. The use of protease inhibitors or purified enzymes can mitigate this issue.
Q4: How can we diagnose and address issues specifically related to the cofactor regeneration system?
A4: A functioning cofactor regeneration system is the engine of the entire biosynthesis.
-
Symptoms of a Failing Regeneration System:
-
The reaction starts but stops prematurely, well before substrate depletion.
-
The initial reaction rate is highly dependent on the initial concentration of the expensive cofactor (NADP+/NADPH).
-
-
Troubleshooting Steps:
-
Verify the activity of the regeneration enzyme: Perform an independent assay of the regeneration enzyme (e.g., GDH) to confirm its activity under the reaction conditions.
-
Check the co-substrate concentration: Ensure the co-substrate for regeneration (e.g., glucose, formate) is not depleted during the reaction.[11]
-
Measure the NADP+/NADPH ratio: A low ratio of NADPH to NADP+ during the reaction indicates that regeneration is not keeping up with consumption.[12][13][14]
-
Consider alternative regeneration systems: If one system (e.g., FDH-based) is proving problematic due to enzyme instability, another (e.g., GDH-based) may be more robust.[7] Glucose dehydrogenase is often favored for its higher stability and efficiency in regenerating NADPH.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a cofactor regeneration system and why is it essential?
A1: The enzymatic reduction of Methyl 4-chloro-3-oxobutanoate requires a hydride donor, which is supplied by a nicotinamide cofactor (NADH or NADPH). These cofactors are very expensive to add in stoichiometric amounts.[15][16][17][18][19] A cofactor regeneration system is a secondary enzymatic reaction coupled to the main reaction. This secondary reaction recycles the oxidized cofactor (NAD+ or NADP+) back to its reduced form (NADH or NADPH), allowing a small, catalytic amount of the cofactor to be used for many cycles. This dramatically reduces costs and makes the process economically feasible for industrial applications.[20][21][22]
Q2: Should I use an isolated enzyme system or a whole-cell biocatalyst?
A2: Both approaches have distinct advantages and disadvantages.
-
Isolated Enzyme Systems:
-
Pros: Higher purity, no competing side reactions from host cell enzymes, and potentially higher specific activity.[23] This often leads to easier process control and downstream purification.
-
Cons: Requires enzyme purification, which adds cost and complexity. The enzymes may be less stable once removed from their cellular environment. The expensive cofactor must be added externally.[18]
-
-
Whole-Cell Biocatalysts:
-
Pros: Avoids costly and time-consuming enzyme purification. The cofactor can often be regenerated by the cell's own metabolic machinery using a cheap carbon source like glucose.[5][16][24][25][26] Enzymes are often more stable within the cellular environment.[25]
-
Cons: The cell wall can act as a barrier, limiting the transport of substrate and product.[25][27] The host cell may contain enzymes that catalyze undesirable side reactions or produce the wrong product enantiomer.[28] Downstream processing to separate the product from biomass and other cellular components can be more complex.
-
The choice depends on factors such as the desired product purity, process scale, and the characteristics of the specific enzymes involved. For many industrial applications, whole-cell systems, especially those engineered to co-express the primary reductase and a regeneration enzyme, offer a cost-effective solution.[3][6]
Q3: What are the most common enzyme-coupled systems for NADPH regeneration?
A3: The two most widely used enzyme systems for NADPH regeneration are:
-
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to glucono-δ-lactone (which then hydrolyzes to gluconic acid), while reducing NADP+ to NADPH. It is highly efficient and uses an inexpensive substrate (glucose).[6][16][29]
-
Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide while reducing NADP+ to NADPH. A key advantage is that the product (CO2) is a gas and easily removed, which can help drive the reaction forward. However, FDH can sometimes be less stable than GDH.[7]
Data Summary Tables
Table 1: Comparison of Cofactor Regeneration Enzymes
| Enzyme | Co-substrate | By-product | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconic Acid | High stability, high efficiency, inexpensive co-substrate.[6][16] | By-product is an acid, requiring pH control. |
| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | Gaseous by-product is easily removed, driving the reaction equilibrium. | Can have lower stability and activity compared to GDH.[7] |
| Isopropanol Dehydrogenase | Isopropanol | Acetone | Can use the same reductase for both reduction and regeneration (coupled-substrate approach).[5][29] | Requires high concentrations of isopropanol, which can affect enzyme stability. |
Table 2: Typical Optimized Reaction Conditions for (R)-CHBE Production
| Parameter | Optimal Value/Range | Reference |
| Temperature | 40 °C | [4] |
| pH | 6.0 - 7.0 | [4] |
| Glucose/COBE ratio (mmol/mmol) | 3 | [4] |
| NADP+/COBE ratio (µmol/mmol) | 1.0 | [4] |
| Organic Phase (for biphasic system) | Octanol | [4] |
Note: CHBE (chloro-hydroxybutyrate ethyl ester) is a close analog of the target methyl ester. These conditions provide a good starting point for optimization.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol provides a general method for quantifying the product. The exact conditions may need to be optimized for your specific HPLC system.
-
Sample Preparation:
-
Take a defined volume of the reaction mixture.
-
Stop the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 5 minutes) to pellet enzymes and cell debris.[13]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[30]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[30]
-
Mobile Phase: An isocratic or gradient mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.[30] A typical starting point could be a 50:50 (v/v) water:methanol mixture.[30]
-
Flow Rate: 1.0 mL/min.[30]
-
Detection: UV detector at 210 nm.[30]
-
Injection Volume: 5-10 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Calculate the concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.[31]
-
Protocol 2: Assay for Carbonyl Reductase Activity
This spectrophotometric assay measures the rate of NADPH consumption.
-
Prepare Assay Mixture: In a cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH (final concentration of 0.2 mM)
-
Enzyme solution (cell lysate or purified enzyme)
-
-
Initiate Reaction: Start the reaction by adding the substrate, Methyl 4-chloro-3-oxobutanoate (e.g., to a final concentration of 10 mM).
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.[32] This corresponds to the oxidation of NADPH to NADP+ (Molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).[12]
-
Calculate Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 3: Measurement of NADP+/NADPH Ratio
Commercial kits are available and recommended for accurate determination of NADP+ and NADPH levels. The general principle is outlined below.
-
Sample Extraction:
-
Rapidly quench metabolic activity and harvest cells.
-
To measure NADPH, lyse cells in a basic extraction buffer (e.g., containing NaOH) and heat to destroy NADP+.[13][33]
-
To measure NADP+, lyse cells in an acidic extraction buffer (e.g., containing HCl) and heat to destroy NADPH.[13]
-
Neutralize the extracts after heat treatment.
-
Remove protein from the extracts, for example, by using a 10kDa spin filter.[13][14]
-
-
Quantification Assay:
-
Use a commercial bioluminescent or fluorometric assay kit (e.g., NADP/NADPH-Glo™ Assay).[12][13][34]
-
These assays use an enzymatic cycling reaction where NADP+ and NADPH act as limiting components, leading to the generation of a detectable signal (luminescence or fluorescence) that is proportional to the amount of cofactor present.[34]
-
Follow the manufacturer's protocol to measure the total NADP+/NADPH, as well as the individual NADP+ and NADPH concentrations in your extracted samples.
-
-
Calculate Ratio: Calculate the NADPH/NADP+ ratio from the measured concentrations.
Visualizations
References
- 1. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. asianpubs.org [asianpubs.org]
- 12. promega.com [promega.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Measurement of NADPH/NADP+ ratio [bio-protocol.org]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 22. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improving the catalytic performance of Pichia pastoris whole-cell biocatalysts by fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improving the catalytic performance of Pichia pastoris whole-cell biocatalysts by fermentation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Complexity reduction and opportunities in the design, integration and intensification of biocatalytic processes for metabolite synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. diva-portal.org [diva-portal.org]
- 32. Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 34. NADP/NADPH-Glo™ Assay Protocol [promega.com]
Technical Support Center: Fed-Batch Strategies for Methyl 4-chloro-3-hydroxybutanoate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the production of Methyl 4-chloro-3-hydroxybutanoate via fed-batch strategies.
Frequently Asked Questions (FAQs)
Q1: Why is a fed-batch strategy recommended for the production of this compound?
A1: A fed-batch strategy is often employed to overcome challenges such as substrate inhibition and product toxicity, which can limit the efficiency of a traditional batch process. By gradually feeding the substrate, methyl 4-chloro-3-oxobutanoate, the concentration can be maintained at a low, non-inhibitory level, leading to higher product concentrations and yields. For instance, a fed-batch approach was successfully used to maintain a low substrate concentration throughout the biocatalytic synthesis of a related chiral alcohol, resulting in a final product concentration of 100 g/L.[1]
Q2: What are the key parameters to control in a fed-batch process for this synthesis?
A2: The critical parameters to monitor and control include:
-
Substrate Feed Rate: This is the most crucial parameter to control substrate concentration.
-
pH: Enzyme activity is highly dependent on pH.
-
Temperature: Affects enzyme stability and activity.
-
Dissolved Oxygen (for whole-cell systems): Important for the regeneration of cofactors if using a whole-cell biocatalyst with respiratory activity.
-
Biocatalyst Concentration (Cell Loading): Influences the overall reaction rate.
Q3: What type of biocatalyst is typically used for this conversion?
A3: The asymmetric reduction of methyl 4-chloro-3-oxobutanoate is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can be used as isolated enzymes or within whole-cell systems, such as recombinant E. coli or yeast, which can offer advantages in cofactor regeneration.
Q4: How does the feeding strategy impact the enantioselectivity of the product?
A4: While the primary role of the feeding strategy is to manage substrate/product inhibition and improve yield, it can indirectly influence enantioselectivity. High substrate concentrations can sometimes lead to the expression of other reductases in whole-cell systems or alter the enzyme's catalytic behavior, potentially reducing the enantiomeric excess (e.e.). A controlled, low substrate concentration, as achieved in fed-batch, generally helps in maintaining high enantioselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Substrate Inhibition: The concentration of methyl 4-chloro-3-oxobutanoate in the reactor is too high, inhibiting the enzyme's activity. | 1a. Decrease Feed Rate: Slow down the rate of substrate addition to maintain a lower steady-state concentration.1b. Implement a Pulsed Feeding Strategy: Add the substrate in small pulses rather than a continuous feed.1c. Online Monitoring: If possible, use online monitoring (e.g., HPLC) to maintain the substrate concentration below the inhibitory threshold. |
| 2. Product Inhibition/Degradation: The accumulation of this compound may be inhibiting the enzyme or the product may be unstable under the reaction conditions. | 2a. In-situ Product Removal: Consider using a biphasic system (e.g., with an organic solvent like n-butyl acetate) to extract the product from the aqueous phase as it is formed.[2] 2b. Optimize Reaction Time: Harvest the product before significant degradation occurs. | |
| 3. Cofactor Limitation (Whole-cell systems): Insufficient regeneration of NADH or NADPH. | 3a. Increase Aeration: For aerobic whole-cell systems, ensure adequate dissolved oxygen for cofactor regeneration.3b. Co-substrate Feeding: If using a system that requires a co-substrate for cofactor regeneration (e.g., glucose, isopropanol), ensure its non-limiting supply. | |
| Low Enantiomeric Excess (e.e.) | 1. Presence of Competing Enzymes (Whole-cell systems): The host organism may express other reductases with different stereoselectivity. | 1a. Use a Specific Enzyme Inhibitor: If a known competing enzyme is present, a specific inhibitor may be used. 1b. Host Strain Engineering: Use a knockout strain for the competing reductase. 1c. Use Isolated Enzyme: Switch to an isolated and purified enzyme to eliminate competing reactions. |
| 2. Suboptimal Reaction Conditions: pH or temperature may not be optimal for the desired enzyme's stereoselectivity. | 2a. Re-optimize pH and Temperature: Perform a design of experiments (DoE) to find the optimal conditions for high e.e. | |
| Process Stalls Before Substrate is Fully Consumed | 1. Enzyme Inactivation: The biocatalyst may have lost its activity over time due to instability at the operating temperature or pH. | 1a. Lower the Temperature: Operate at a lower temperature to improve enzyme stability, though this may decrease the reaction rate. 1b. Immobilize the Enzyme: Immobilization can often enhance the operational stability of the biocatalyst. 1c. Add Fresh Biocatalyst: A second addition of the biocatalyst could restart the reaction. |
| 2. Accumulation of a Toxic Byproduct: A byproduct of the reaction or from the feed solution may be inactivating the enzyme. | 2a. Analyze for Byproducts: Use analytical techniques like HPLC or GC-MS to identify any accumulating byproducts. 2b. Purify the Substrate Feed: Ensure the substrate feed is free of impurities. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the production of chiral hydroxybutanoates, illustrating the effectiveness of different strategies.
Table 1: Comparison of Batch vs. Fed-Batch Strategies
| Strategy | Biocatalyst | Substrate Concentration | Product Concentration | Yield | Enantiomeric Excess (e.e.) | Reference |
| Batch | Whole cells expressing LkTADH | Not specified | - | - | - | [1] |
| Fed-Batch | Whole cells expressing LkTADH | Maintained low | 100 g/L | 94% | 99.5% | [1] |
| Batch | Mathematical Model | - | Lower | - | - | [3] |
| Fed-Batch | Mathematical Model | - | 124 g/L | - | - | [3] |
Table 2: Performance of Different Biocatalysts
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |
| Kluyveromyces marxianus | Methyl 4-chloro-3-oxobutanoate | Methyl (S)-4-chloro-3-hydroxybutanoate | 13% | 44% | [4] |
| Trp249Phe mutant of halohydrin dehalogenase | Racemic this compound | (S)-methyl 4-cyano-3-hydroxybutanoate | 40% (yield) | 96.8% | [3] |
| Aldehyde reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% (molar yield) | 86% | [2] |
Experimental Protocols
General Protocol for Fed-Batch Biocatalytic Reduction of Methyl 4-chloro-3-oxobutanoate using Recombinant E. coli
This protocol is a general guideline and should be optimized for specific enzyme and strain characteristics.
1. Biocatalyst Preparation (Whole-cell E. coli):
-
Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotic) with a fresh colony of recombinant E. coli expressing the desired ketoreductase.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
2. Fed-Batch Reaction Setup:
-
Add the prepared cell suspension to a temperature-controlled bioreactor.
-
If a cofactor regeneration system is required, add the co-substrate (e.g., glucose or isopropanol) to the initial reaction mixture.
-
Prepare a concentrated feed solution of methyl 4-chloro-3-oxobutanoate in a suitable solvent (e.g., the reaction buffer or a water-miscible organic solvent if the enzyme is tolerant).
3. Fed-Batch Operation:
-
Start the reaction by initiating the feed of the substrate solution using a syringe pump.
-
A typical starting feed rate could be in the range of 0.1-1.0 mL/min for a 1 L reactor, but this needs to be optimized.
-
Maintain the pH of the reaction mixture at the desired setpoint using automated addition of an acid or base (e.g., 1 M HCl and 1 M NaOH).
-
Maintain the temperature at the optimal level for the enzyme.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentrations of the substrate and product by HPLC or GC.
-
Adjust the feed rate based on the substrate consumption to maintain its concentration below the inhibitory level.
4. Product Isolation and Analysis:
-
Once the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Extract the product from the supernatant/filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase (e.g., over anhydrous Na2SO4), filter, and evaporate the solvent to obtain the crude product.
-
Analyze the purity and enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for fed-batch production of this compound.
Caption: Troubleshooting logic for addressing low product yield in fed-batch synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-chloro-3-hydroxybutanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral building blocks like Methyl 4-chloro-3-hydroxybutanoate is paramount. This guide provides a comparative overview of key analytical methods for assessing the chemical and enantiomeric purity of this compound, complete with experimental protocols and supporting data.
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify impurities, including residual starting materials, byproducts, and enantiomeric impurities.
The primary analytical techniques employed for the purity determination of this compound and related compounds include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for the purity analysis of this compound.
| Analytical Method | Information Provided | Typical Purity Range Detected | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Chemical Purity, Residual Solvents | >95%[3] | High resolution for volatile compounds, robust, and widely available. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds can be an issue. |
| Chiral Gas Chromatography | Enantiomeric Purity (enantiomeric excess) | ee >90% | High efficiency for separating enantiomers of volatile compounds. | Requires specialized chiral columns, method development can be extensive. |
| High-Performance Liquid Chromatography (HPLC) | Chemical and Enantiomeric Purity | >99% | Versatile for a wide range of compounds, non-destructive, and excellent for enantiomeric separation with chiral columns.[4] | Can be more expensive than GC, may require more complex mobile phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Identification and Quantification of Impurities | >95% (for quantification) | Provides detailed structural information, non-destructive, and can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Molecular Weight Verification, Impurity Identification | Trace levels (ppm) when coupled with GC or LC | High sensitivity and specificity for identifying unknown impurities. | Typically provides relative quantification unless used with an isotope-labeled standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.
Gas Chromatography (GC) for Chemical Purity
This method is suitable for determining the chemical purity of this compound and for monitoring reaction progress.[5][6]
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium.[5]
-
Injection Volume: 0.2 µL.[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound, which is crucial for its application in stereospecific synthesis.[4]
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., cyclodextrin-based).[4]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.[1][7]
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).[1]
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with known reference spectra or theoretical values to confirm the structure and identify any impurities. For example, the ¹H NMR spectrum of the ethyl ester analogue shows characteristic signals for the different protons in the molecule.[1]
Workflow for Purity Analysis
A comprehensive analysis of this compound purity typically involves a multi-step approach, as illustrated in the following workflow diagram.
Caption: Workflow for the comprehensive purity analysis of this compound.
This logical progression ensures that the identity of the compound is first confirmed, followed by quantitative assessment of its chemical and enantiomeric purity. If unknown impurities are detected, further investigation using mass spectrometry is warranted. The culmination of these analyses is a comprehensive Certificate of Analysis that provides a complete purity profile of the material.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:10488-68-3 | Chemsrc [chemsrc.com]
- 4. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 5. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Chiral HPLC Analysis of Methyl 4-chloro-3-hydroxybutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of methyl 4-chloro-3-hydroxybutanoate is critical for its application as a chiral building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for separating and quantifying the enantiomers of such compounds. This guide provides a comparative overview of potential chiral HPLC methods, supported by experimental data from analogous compounds and established principles of chiral chromatography.
Comparison of Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical factor in developing a successful chiral HPLC method. For a small, polar, and aliphatic molecule like this compound, polysaccharide-based CSPs are generally the most successful.
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation | Advantages for this compound | Potential Disadvantages |
| Polysaccharide-Based (Amylose & Cellulose Derivatives) | Chiralpak® AD, Chiralcel® OD, Chiralcel® AS | Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. | High versatility and a proven track record for separating a wide range of chiral compounds, including those with polar functional groups like hydroxyls and esters.[1][2] | Performance can be highly dependent on the mobile phase composition, often requiring screening of different solvent systems. |
| Macrocyclic Glycopeptide | Chirobiotic™ V, Chirobiotic™ T | Enantioseparation occurs via multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Particularly effective for the separation of polar and ionizable compounds.[3] They are also compatible with a broader range of solvents, including reversed-phase conditions. | May show lower selectivity for small, neutral, and non-aromatic compounds compared to polysaccharide phases. |
| Pirkle-Type (Brush-Type) | Chirex® 3022 (and others) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Effective for a variety of compound classes, including alcohols and esters.[4] | Often most effective for compounds containing aromatic rings to facilitate π-π interactions, which may limit their applicability for this aliphatic analyte. |
Comparison of Mobile Phase Systems
The choice of mobile phase is crucial for optimizing the separation on a selected CSP. The primary modes for chiral HPLC are normal-phase, polar organic, and reversed-phase.
| Mobile Phase Mode | Typical Composition | Recommended CSPs | Advantages | Considerations |
| Normal-Phase (NP) | n-Hexane / Alcohol (Ethanol or Isopropanol) | Polysaccharide-based (e.g., Chiralcel® AS) | Often provides the highest selectivity for polysaccharide CSPs. A specific method for the analogous ethyl ester has been successfully demonstrated using this mode.[1] | Limited solubility for highly polar compounds. Solvent miscibility and cost can be factors. |
| Polar Organic (PO) | Acetonitrile / Alcohol (Methanol or Ethanol) | Immobilized Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | Can offer different selectivity compared to normal-phase and is suitable for compounds with intermediate polarity.[2] | May result in lower resolution for some compounds compared to normal-phase. Requires compatible (immobilized) CSPs. |
| Reversed-Phase (RP) | Water / Acetonitrile or Methanol (often with buffers) | Macrocyclic Glycopeptide, Reversed-Phase Polysaccharide CSPs | Compatible with aqueous samples and LC-MS applications.[3] | Generally provides lower chiral recognition on standard polysaccharide phases unless they are specifically designed for reversed-phase use. |
Experimental Protocols and Data
Method 1: Established Protocol for Ethyl 4-chloro-3-hydroxybutanoate (Analog)
This protocol is based on a published method for the chiral analysis of the closely related ethyl ester and is expected to provide good results for the methyl ester with minor optimization.[1]
Experimental Conditions:
| Parameter | Value |
| Column | Chiralcel® AS (4.6 x 250 mm) |
| Mobile Phase | n-hexane : ethanol : 2-propanol : cyclohexane (92 : 2.5 : 1.25 : 0.25) |
| Flow Rate | 1.0 mL/min |
| Temperature | 9°C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers. |
Method 2: Screening Protocol for Method Development
For comprehensive analysis and optimization, a screening approach using a selection of versatile polysaccharide columns is recommended.[2]
Screening Columns:
-
Chiralpak® AD-H
-
Chiralcel® OD-H
-
Chiralpak® AS-H
Screening Mobile Phases:
-
Normal-Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Polar Organic: Acetonitrile / Ethanol (90:10, v/v)
General Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210-220 nm (due to the lack of a strong chromophore)
The results from this screening can be used to select the optimal column and mobile phase combination, which can then be further optimized by fine-tuning the solvent ratios.
Quantitative Data Summary (Hypothetical Screening Results)
The following table illustrates how to structure the results from the proposed screening protocol for easy comparison.
| Column | Mobile Phase | Analyte | Retention Time (t R1) (min) | Retention Time (t R2) (min) | Resolution (R s) |
| Chiralcel® AS | NP (Analog Method) | Ethyl Ester | Data from Lit.[1] | Data from Lit.[1] | > 1.5 |
| Chiralpak® AD-H | NP | Methyl Ester | Experimental | Experimental | Experimental |
| Chiralcel® OD-H | NP | Methyl Ester | Experimental | Experimental | Experimental |
| Chiralpak® AS-H | NP | Methyl Ester | Experimental | Experimental | Experimental |
| Chiralpak® AD-H | PO | Methyl Ester | Experimental | Experimental | Experimental |
| Chiralcel® OD-H | PO | Methyl Ester | Experimental | Experimental | Experimental |
| Chiralpak® AS-H | PO | Methyl Ester | Experimental | Experimental | Experimental |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and application of a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
References
A Comparative Guide to the Synthesis of Methyl 4-chloro-3-hydroxybutanoate: Chemical vs. Biocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure methyl 4-chloro-3-hydroxybutanoate, a key chiral building block for various pharmaceuticals, can be achieved through both traditional chemical methods and modern biocatalytic routes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Performance Indicators
The choice between chemical and biocatalytic synthesis often hinges on factors such as stereoselectivity, yield, and environmental impact. The following table summarizes the key performance indicators for representative methods of each approach.
| Parameter | Chemical Synthesis (Sodium Borohydride Reduction) | Biocatalytic Synthesis (Whole-Cell Bioreduction) |
| Starting Material | Methyl 4-chloro-3-oxobutanoate | Methyl 4-chloro-3-oxobutanoate |
| Catalyst/Reagent | Sodium Borohydride (NaBH₄) | Whole cells (e.g., Saccharomyces cerevisiae, recombinant E. coli) or isolated ketoreductases |
| Stereoselectivity | Racemic product (0% ee) without chiral catalysts | High enantiomeric excess (ee), often >95% for either (R) or (S) enantiomer |
| Typical Yield | ~80-95% | ~75% to >99% |
| Reaction Conditions | -10 to 25°C, atmospheric pressure | 28-33°C, atmospheric pressure, controlled pH |
| Solvents | Organic solvents (e.g., methanol, ethanol, dichloromethane) | Primarily aqueous media, sometimes with co-solvents |
| Reaction Time | 1-4 hours | 6-24 hours |
| Key Advantages | - Fast reaction times- Simple reagents and setup | - High enantioselectivity- Mild reaction conditions- Environmentally benign |
| Key Disadvantages | - Produces a racemic mixture- Use of flammable and hazardous reagents | - Longer reaction times- Requires catalyst preparation (cell culture or enzyme purification)- Potential for substrate/product inhibition |
Experimental Protocols
Chemical Synthesis: Sodium Borohydride Reduction of Methyl 4-chloro-3-oxobutanoate
This method provides a straightforward approach to producing a racemic mixture of this compound.
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Glacial acetic acid (for pH adjustment)
-
Purified water
Procedure:
-
Dissolve methyl 4-chloro-3-oxobutanoate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 to -5°C using an ice-salt bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature between -10 and -5°C.
-
After the addition is complete, continue stirring the reaction mixture at -10 to -5°C for 1 hour.
-
Quench the reaction by carefully adding glacial acetic acid to neutralize the excess sodium borohydride and adjust the pH to neutral.
-
Add anhydrous sodium sulfate to the mixture and stir for 10 minutes.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash twice with purified water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation to yield high-purity racemic this compound.[1]
Biocatalytic Synthesis: Whole-Cell Reduction of Ethyl 4-chloro-3-oxobutanoate using Baker's Yeast
This protocol outlines a typical procedure for the asymmetric reduction of the corresponding ketoester to the (S)-enantiomer using commercially available baker's yeast (Saccharomyces cerevisiae).
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Baker's yeast (fresh or dried)
-
Sucrose or Glucose
-
Phosphate buffer (0.05 M, pH 7.0)
-
Isooctane (or other suitable organic solvent for biphasic system)
-
Ethyl acetate (for extraction)
-
Celite
Procedure:
-
In an Erlenmeyer flask, suspend baker's yeast in a phosphate buffer.
-
Add glucose or sucrose as a co-substrate for cofactor regeneration and pre-incubate the mixture at 30°C with shaking for a specified period (e.g., 15 minutes).
-
For a biphasic system, add isooctane to the aqueous yeast suspension.
-
Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Upon completion, add Celite to the reaction mixture to aid in the filtration of the yeast cells.
-
Filter the mixture through a sintered glass funnel.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel chromatography to yield enantiomerically enriched ethyl (S)-4-chloro-3-hydroxybutanoate.[2][3][4]
Data Presentation
Table 1: Comparison of Reaction Parameters for Chemical and Biocatalytic Synthesis
| Parameter | Chemical Synthesis (NaBH₄ Reduction) | Biocatalytic Synthesis (Baker's Yeast)[3] | Biocatalytic Synthesis (Recombinant E. coli)[5] |
| Substrate | Methyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate |
| Catalyst/Reagent | Sodium Borohydride | Dried Baker's Yeast | Recombinant E. coli expressing ketoreductase |
| Substrate Conc. | Not specified, typically 0.25 M | 0.08 mol/L | 3000 mM |
| Catalyst Loading | 1.2-1.5 equivalents | 50 g/L | Not specified |
| Co-substrate | N/A | Glucose (0.6 mol/L) | Glucose |
| Solvent | Methanol/Dichloromethane | Water/Isooctane (3:1 v/v) | Aqueous buffer |
| Temperature (°C) | -10 to -5 | 30 | Not specified |
| pH | Neutral (after workup) | 7.0 | Not specified |
| Reaction Time (h) | 1 | 24 | 14 |
| Yield (%) | ~90% | 93.9% | >99.0% |
| Enantiomeric Excess (%) | 0% (racemic) | 91.4% (S)-enantiomer | >99.9% (S)-enantiomer |
Visualization of Synthetic Pathways and Workflows
Synthetic Pathways
References
- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
A Comparative Guide to Methyl and Ethyl 4-Chloro-3-hydroxybutanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-hydroxybutanoate and ethyl 4-chloro-3-hydroxybutanoate are pivotal chiral building blocks in the pharmaceutical industry. Their structural motif is a cornerstone in the synthesis of numerous high-value active pharmaceutical ingredients (APIs), most notably the blockbuster class of cholesterol-lowering drugs known as statins.[1][2][3] Both esters serve as precursors to the critical side-chain of drugs like Atorvastatin and Rosuvastatin.[1][4] This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Performance in Synthesis: A Head-to-Head Comparison
The primary route to optically pure methyl and ethyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of their corresponding prochiral ketoesters: methyl 4-chloro-3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate (COBE).[5] Biocatalytic methods, employing either whole-cell systems or isolated enzymes like ketoreductases and alcohol dehydrogenases, have become the industry standard due to their exceptional enantioselectivity and mild reaction conditions.[6][7]
While both esters can be synthesized with high efficiency, the ethyl variant has been more extensively documented in recent literature, particularly for high-concentration, industrial-scale processes.[8][9]
Quantitative Data Summary
The following table summarizes key performance metrics from various published biocatalytic reduction methods.
| Intermediate | Biocatalyst | Substrate Conc. | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Reference |
| (S)-Methyl 4-chloro-3-hydroxybutanoate | Geotrichum candidum SC 5469 | 10 g/L | 95% | 96% | Not Specified | [6] |
| (R/S)-Methyl 4-chloro-3-hydroxybutanoate | Baker's Yeast (with additives) | ~15 g/L (3 mmole in 30 mL) | 75% | 90-97% | 1-2 h | [5] |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Recombinant E. coli (AR + GDH) | ~50 g/L | >90% (48.7 g/L product) | 99.8% | Not Specified | [10] |
| (R)-Ethyl 4-chloro-3-hydroxybutanoate | Recombinant E. coli (CpSADH) | 36 g/L | 95% | >99% | Not Specified | [6] |
| (R)-Ethyl 4-chloro-3-hydroxybutanoate | Recombinant E. coli (CgCR + GDH) | 1000 mM (~165 g/L) | ≥90% | >99% | 12 h | [7] |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Recombinant E. coli (CmCR) | 3000 mM (~495 g/L) | >99% | >99.9% | 14 h | [9] |
| (R)-Ethyl 4-chloro-3-hydroxybutanoate | Recombinant E. coli (BgADH3 + GDH) | 1200 mmol (fed-batch) | 91.8% | 99.9% | 20 h | [8] |
Key Observation: The data indicates that while both esters can be produced with excellent purity, the synthesis of ethyl 4-chloro-3-hydroxybutanoate has been optimized for remarkably high substrate concentrations, suggesting its suitability for large-scale industrial production.
Experimental Protocols
Representative Protocol: Whole-Cell Bioreduction of Ethyl 4-Chloro-3-oxobutanoate (COBE)
This protocol is a generalized representation based on common methodologies for producing chiral ethyl 4-chloro-3-hydroxybutanoate using a recombinant E. coli system co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[7][8]
1. Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into a seed medium (e.g., TSB medium).[11]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase.
-
Inoculate the production medium with the seed culture.
-
When the OD600 of the production culture reaches 0.6-0.8, add an inducer (e.g., IPTG) to initiate the expression of the reductase and dehydrogenase enzymes.
-
Continue cultivation at a lower temperature (e.g., 25-30°C) for several hours to allow for protein expression.
2. Biotransformation:
-
Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0) to a desired cell concentration.[11]
-
In a reaction vessel, combine the cell suspension, the substrate (COBE), and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).[12][13]
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.[13]
-
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or HPLC.
3. Product Isolation:
-
Once the substrate is consumed, terminate the reaction and separate the cells from the reaction mixture by centrifugation.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product if necessary, though biocatalytic methods often yield products of high purity (>96%) directly.[13]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and the role of these esters in pharmaceutical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 13. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
A Comparative Guide to Chiral Synthons: Alternatives to Methyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-hydroxybutanoate is a cornerstone chiral building block in the synthesis of numerous pharmaceuticals, most notably statins, L-carnitine, and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1] The stereocenter at the C-3 position is crucial for the biological activity of the final drug substance. While widely used, the demand for efficient, scalable, and stereoselective synthetic routes has driven research into alternative synthons and improved production methods. This guide provides a comparative analysis of key alternatives and synthetic strategies, supported by experimental data and detailed protocols.
Overview of this compound and its Significance
Both enantiomers of this compound and its ethyl ester counterpart are valuable chiral intermediates. The (S)-enantiomer is a key precursor for the side chains of blockbuster statin drugs like atorvastatin and rosuvastatin, while the (R)-enantiomer is in high demand for the synthesis of compounds such as L-carnitine.[1][2] The primary industrial route to these synthons is the asymmetric reduction of the prochiral ketone, methyl or ethyl 4-chloro-3-oxobutanoate (COBE).
Biocatalytic Asymmetric Reduction: The Dominant Strategy
Biocatalysis has emerged as a powerful and sustainable method for producing enantiomerically pure 4-chloro-3-hydroxybutanoate esters.[3] This approach utilizes enzymes, such as carbonyl reductases and alcohol dehydrogenases, often from recombinant microorganisms, to achieve high yields and exceptional enantioselectivity under mild reaction conditions.[4][5]
A key challenge in biocatalytic reductions is the need for stoichiometric amounts of expensive nicotinamide cofactors (NADH or NADPH). To address this, cofactor regeneration systems are typically employed. A common strategy involves co-expressing a second enzyme, like glucose dehydrogenase or another alcohol dehydrogenase, which recycles the cofactor in situ.[5][6]
Logical Workflow for Biocatalytic Synthesis
Caption: Biocatalytic reduction workflow with cofactor regeneration.
Comparison of Alternative Chiral Synthons
While direct asymmetric reduction of COBE is prevalent, other chiral building blocks can be employed, each with its own synthetic advantages.
| Chiral Synthon | Parent Compound | Typical Synthesis Method | Key Advantages | Representative Application |
| Ethyl (R)-4-cyano-3-hydroxybutyrate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Enzymatic cyanogenesis using halohydrin dehalogenase.[6][7] | Direct precursor for the atorvastatin side chain; avoids harsh cyanating agents.[6][8] | Atorvastatin |
| Chiral β-hydroxy γ-amino acids | Various (e.g., aldehydes, chiral auxiliaries) | Asymmetric aldol reactions.[9] | Provides access to all possible stereoisomers; orthogonally protected for further functionalization.[9] | Diversity-oriented synthesis, peptide mimetics |
| (S)-4-bromo-3-hydroxybutyrate esters | Methyl/Ethyl 4-bromo-3-oxobutanoate | Asymmetric enzymatic reduction. | The bromo-substituent can offer different reactivity profiles in subsequent steps compared to the chloro-analog. | Statin intermediates |
| Products of DERA-catalyzed aldol addition | Acetaldehyde and chloroacetaldehyde | Sequential aldol addition catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (DERA). | Creates two chiral centers in a single process; environmentally friendly route to statin side-chain precursors.[10] | Atorvastatin, Rosuvastatin |
Performance Data of Synthetic Methods
The following table summarizes key performance indicators for the synthesis of (S)- or (R)-4-chloro-3-hydroxybutanoate esters and related synthons using various biocatalytic systems.
| Biocatalyst (Source) | Substrate | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| Recombinant E. coli expressing reductase from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99.0% | >99.9% | [4] |
| Recombinant E. coli with coexpressed reductase and glucose dehydrogenase | COBE | (S)-CHBE | 90.7% Molar Yield | >99% | [5] |
| Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | COBE | (R)-Ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) | 95.2% | >99% | [11] |
| Baker's Yeast with allyl bromide additive | COBE | (R)-CHBE | 98% | 97% | [1] |
| Carbonyl reductase from Burkholderia gladioli with cofactor regeneration | COBE | (R)-CHBE | Complete conversion | 99.9% | [12] |
| Halohydrin dehalogenase (mutant) | Racemic this compound | (S)-Methyl 4-cyano-3-hydroxybutanoate | 40% Yield | 96.8% | [13][14] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE)
This protocol is adapted from studies using recombinant E. coli with a co-expressed carbonyl reductase and glucose dehydrogenase for cofactor regeneration.[5]
1. Catalyst Preparation:
- Cultivate recombinant E. coli cells harboring plasmids for the carbonyl reductase and glucose dehydrogenase in a suitable growth medium (e.g., LB with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 25°C) for 12-16 hours.
- Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly.
2. Asymmetric Reduction:
- Prepare a biphasic reaction system. The aqueous phase consists of 100 mM phosphate buffer (pH 7.0), 120 mM glucose (for cofactor regeneration), and 0.5 mM NADP+.
- The organic phase consists of n-butyl acetate containing 1 M Ethyl 4-chloro-3-oxobutanoate (COBE).
- Add the prepared wet cells to the aqueous phase to a final concentration of 50 g/L.
- Combine the aqueous and organic phases in a 1:1 volume ratio.
- Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing.
- Monitor the reaction progress by periodically taking samples from the organic phase and analyzing by gas chromatography (GC) for substrate conversion and product formation.
3. Product Isolation and Analysis:
- After the reaction reaches completion (typically 10-14 hours), separate the organic phase.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate
This chemoenzymatic protocol is based on the conversion of (S)-CHBE using a halohydrin dehalogenase.[6]
1. Starting Material:
- Begin with enantiomerically pure (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE), which can be synthesized as described in Protocol 1.
2. Enzymatic Cyanogenesis:
- Dissolve the purified (S)-CHBE in a phosphate buffer (100 mM, pH 8.0).
- Add a solution of sodium cyanide (NaCN) to the mixture. The molar ratio of NaCN to (S)-CHBE should be approximately 1.2:1.
- Initiate the reaction by adding a purified halohydrin dehalogenase enzyme.
- Maintain the reaction at a controlled temperature (e.g., 25°C) with gentle stirring.
- Monitor the disappearance of the starting material and the formation of the cyanated product by HPLC.
3. Work-up and Isolation:
- Once the reaction is complete (typically 24-48 hours), acidify the reaction mixture carefully with dilute HCl to a pH of ~3 to quench the reaction and protonate any excess cyanide (Caution: perform in a well-ventilated fume hood).
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (R)-4-cyano-3-hydroxybutyrate.
Conclusion
The synthesis of chiral 4-chloro-3-hydroxybutanoate esters and their analogs is a mature field dominated by highly efficient biocatalytic methods. For the direct synthesis of (S)- or (R)-CHBE, whole-cell biocatalysts with integrated cofactor regeneration systems offer excellent yields and near-perfect enantioselectivity. For specific applications, particularly in statin synthesis, alternative synthons like ethyl (R)-4-cyano-3-hydroxybutyrate provide a more direct route and can be accessed via subsequent chemoenzymatic steps. The choice of synthon and synthetic strategy will ultimately depend on the target molecule, required stereochemistry, and considerations of process scalability and economics. The data and protocols provided herein serve as a guide for researchers to navigate these options and select the most suitable approach for their synthetic goals.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Structure of Methyl 4-chloro-3-hydroxybutanoate: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, unequivocal structural confirmation of chemical entities is paramount. This guide provides a comprehensive validation of the structure of Methyl 4-chloro-3-hydroxybutanoate, a key building block in organic synthesis, through a detailed comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting experimental data alongside predicted spectral values derived from analogous compounds.
Structural Elucidation and Spectral Assignment
The chemical structure of this compound (CAS No: 10488-68-3) comprises a four-carbon chain with a methyl ester at one end, a chlorine atom at the other, and a hydroxyl group on the third carbon. This arrangement gives rise to a unique spectral fingerprint in both ¹H and ¹³C NMR spectroscopy.
A patent providing experimental NMR data for this compound was identified (US20060264652A1), which serves as the basis for our experimental values. These values are compared against predicted chemical shifts for similar functional groups to ensure a robust structural validation.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] | Multiplicity | Integration |
| -OCH₃ | 3.7 | 3.70 | s | 3H |
| -CH(OH)- | 4.1 - 4.3 | 4.28 | m | 1H |
| -CH₂Cl | 3.6 - 3.8 | 3.61 | m | 2H |
| -CH₂-CO- | 2.5 - 2.7 | 2.65 | m | 2H |
| -OH | Broad (variable) | 3.40 | br | 1H |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] |
| C =O | 170 - 175 | 172.2 |
| -C H(OH)- | 65 - 70 | 68.0 |
| -OC H₃ | 50 - 55 | 52.0 |
| -C H₂Cl | 45 - 50 | 38.8 |
| -C H₂-CO- | 38 - 42 | 38.2 |
The experimental data aligns well with the predicted values, providing strong evidence for the assigned structure. The downfield shift of the methine proton (-CH(OH)-) and carbon is consistent with the presence of the electron-withdrawing hydroxyl group. Similarly, the chemical shifts of the methylene group attached to the chlorine atom and the methyl ester group are in their expected regions.
Experimental Protocol
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Visualizing the Structure and NMR Correlations
To visually represent the structure and the relationship between the different nuclei, a diagram generated using Graphviz is provided below.
This comprehensive analysis, combining experimental data with established spectroscopic principles, provides a definitive validation of the structure of this compound. This guide is intended to support the scientific community by offering a clear and concise reference for the structural characterization of this important chemical intermediate.
References
Comparative study of different yeast strains for "Methyl 4-chloro-3-hydroxybutanoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Among these, optically active (S)- and (R)-4-chloro-3-hydroxybutanoate esters are crucial building blocks for various blockbuster drugs, including statins.[1][2] The biocatalytic asymmetric reduction of the corresponding ketoester, methyl 4-chloro-3-oxobutanoate, using yeast offers a cost-effective and environmentally benign alternative to traditional chemical synthesis.[2] This guide provides a comparative analysis of different yeast strains and their enzymatic systems for the production of Methyl 4-chloro-3-hydroxybutanoate, supported by experimental data from various studies.
Performance Comparison of Yeast Strains
The efficiency of yeast-mediated reduction of methyl 4-chloro-3-oxobutanoate to its corresponding hydroxybutanoate is highly dependent on the yeast strain and the specific reaction conditions. Key performance indicators include conversion rate, enantiomeric excess (e.e.), and final product concentration. The following tables summarize the performance of several yeast strains and their enzymatic systems in the synthesis of both the methyl and the more commonly studied ethyl ester.
Table 1: Performance of Various Yeast Strains in the Synthesis of (S)-4-chloro-3-hydroxybutanoate Esters
| Yeast Strain/Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Concentration (g/L) | Reference |
| Candida parapsilosis ATCC 7330 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >95 (isolated yield) | >99 | 230 | [3] |
| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High Yield | >99 | Not Reported | [4][5] |
| Recombinant E. coli expressing Candida magnoliae reductase (CmCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99.9 | Not Reported | [6] |
| Recombinant E. coli expressing Stenotrophomonas maltophilia ADH (SmADH31) | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Complete | >99.9 | 660 | [7] |
| Kluyveromyces marxianus | Methyl 4-chloro-3-oxobutanoate | This compound | 13 | 44 | Not Reported | [8][9] |
Table 2: Performance of Saccharomyces cerevisiae in the Synthesis of 4-chloro-3-hydroxybutanoate Esters
| Saccharomyces cerevisiae System | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Concentration (g/L) | Reference |
| Baker's Yeast with allyl alcohol | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Total (2 hours) | 91 | Not Reported | [1] |
| Baker's Yeast with allyl bromide | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Total (1-2 hours) | 90-97 | Not Reported | [1] |
| Recombinant E. coli expressing S. cerevisiae YOL151W reductase | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Not Reported | 98 | Not Reported (at 20 mM substrate) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited studies.
Asymmetric Reduction using Candida parapsilosis ATCC 7330
This protocol focuses on the use of whole resting cells for the synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate.[3]
-
Inoculum Preparation: Candida parapsilosis ATCC 7330 is cultivated and harvested at the optimal time to ensure high biocatalytic activity.
-
Reaction Setup: The asymmetric reduction is carried out in an aqueous medium using resting cells. Key reaction parameters that were optimized include:
-
Co-substrate: A suitable co-substrate is added for cofactor regeneration.
-
Cell Concentration: The concentration of the resting cells is optimized for maximum conversion.
-
pH: The pH of the reaction medium is maintained at an optimal level.
-
Substrate Concentration: The concentration of ethyl-4-chloro-3-oxobutanoate is a critical parameter that was optimized.
-
-
Results: Under optimized conditions, a final product concentration of 230 g/l with an enantiomeric excess of >99% and an isolated yield of 95% was achieved.[3]
Enantioselective Reduction with Baker's Yeast (Saccharomyces cerevisiae)
This method utilizes readily available baker's yeast and additives to control the stereochemical outcome of the reduction.[1]
-
Yeast Pre-incubation: Baker's yeast is pre-incubated under specific conditions, which can influence the activity of different reductases.
-
Reaction Conditions: The reduction of ethyl or methyl 4-chloro-3-oxobutanoate is performed in the presence of either allyl bromide or allyl alcohol as an additive. Several parameters were tested to achieve high enantioselectivity:
-
Additive Concentration: Different concentrations of allyl bromide or allyl alcohol were evaluated.
-
Yeast to Substrate Ratio: This ratio was varied to optimize the reaction.
-
Glucose: The presence or absence of glucose was tested.
-
Temperature: The reaction was carried out at various temperatures.
-
-
Outcome: The use of these additives allows for the selective synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess (90-97%) and complete conversion within 1-2 hours.[1]
Synthesis using Immobilized Reductase from Saccharomyces cerevisiae YOL151W
This protocol involves the use of an immobilized enzyme for the synthesis of (R)-Ethyl-4-chloro-3-hydroxybutanoate.[10][11]
-
Enzyme Expression and Purification: The Saccharomyces cerevisiae YOL151W reductase is expressed in Escherichia coli and purified.
-
Immobilization: The purified reductase is immobilized onto magnetic microparticles.
-
Reaction System: The immobilized enzyme is used in a coupling reaction with glucose dehydrogenase (GDH) for NADPH cofactor regeneration.
-
Reaction Conditions: The reaction is carried out at an optimum temperature of 45°C and an optimum pH of 6.0.
-
Results: This system converted 20 mM of ethyl-4-chloro-3-oxobutanoate exclusively into (R)-ethyl-4-chloro-3-hydroxybutanoate with an enantiomeric excess of 98%.[10][11]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Biocatalytic reduction of methyl 4-chloro-3-oxobutanoate.
Caption: General experimental workflow for yeast-mediated synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Production of (R)-Ethyl-4-Chloro-3-Hydroxybutanoate Using Saccharomyces cerevisiae YOL151W Reductase Immobilized onto Magnetic Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Economic Analysis of Production Routes for Methyl 4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-3-hydroxybutanoate is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably statins. The economic viability of producing this intermediate is a key consideration for industrial-scale manufacturing. This guide provides an objective comparison of the two primary production routes: a traditional chemical synthesis pathway and a modern biocatalytic approach, supported by experimental data and detailed methodologies.
At a Glance: Key Performance and Economic Indicators
The selection of a synthetic route is a multifactorial decision, balancing raw material costs, process efficiency, product quality, and environmental impact. The following table summarizes the key quantitative data for the two main production pathways for an analogous compound, Ethyl 4-chloro-3-hydroxybutanoate, for which more extensive data is available. The economic principles are directly applicable to the methyl ester.
| Parameter | Chemical Synthesis (from Epichlorohydrin) | Biocatalytic Synthesis (Asymmetric Reduction) |
| Starting Materials | Epichlorohydrin, Sodium Cyanide, Methanol/Ethanol, HCl | Ethyl 4-chloroacetoacetate, Biocatalyst (e.g., Yeast, isolated reductase), Glucose |
| Overall Yield | ~49%[1] | Up to >99%[2] |
| Product Purity | High (after purification) | High |
| Enantiomeric Excess (e.e.) | Dependent on chiral starting material or resolution | Typically >99%[2] |
| Key Reagent Costs | Epichlorohydrin: ~
| Ethyl 4-chloroacetoacetate: ~
|
| Process Hazards | Use of highly toxic sodium cyanide and corrosive HCl[3] | Generally regarded as safe (GRAS) organisms/enzymes |
| Environmental Impact | Generation of cyanide-containing waste streams | Biodegradable waste, aqueous reaction media[14][15][16] |
| Scalability | Well-established industrial process | Readily scalable, particularly with whole-cell biocatalysts |
Production Route 1: Chemical Synthesis from Epichlorohydrin
This established industrial method involves a two-step process: the ring-opening of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by alcoholysis to yield the desired ester.[1][3]
References
- 1. Industrial Methanol Price, 2025 Industrial Methanol Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 2. cenmed.com [cenmed.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. Epichlorohydrin Prices: Current Market Trends & Best Deals [accio.com]
- 6. Sodium Cyanide at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 7. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 8. Methanol Prices, Index, News, Monitor, Analysis and Forecast [chemanalyst.com]
- 9. Methanol Price Trends, Chart, Index, Spot Prices And Forecast [price-watch.ai]
- 10. indiamart.com [indiamart.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. bulkfoods.com [bulkfoods.com]
- 13. microbial fermentation glucose Price - Buy Cheap microbial fermentation glucose At Low Price On Made-in-China.com [made-in-china.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Evaluating the efficiency of different reductases for "Methyl 4-chloro-3-hydroxybutanoate" production
A Comparative Guide to Reductase Efficiency in Methyl 4-chloro-3-hydroxybutanoate Production
The enzymatic synthesis of chiral alcohols, such as this compound, is a critical step in the production of various pharmaceuticals. The efficiency and stereoselectivity of ketoreductases (KREDs) are paramount for a successful and economically viable process. This guide provides a comparative evaluation of different reductases for the production of both (S)- and (R)-enantiomers of 4-chloro-3-hydroxybutanoate esters, supported by experimental data.
Enzymatic Reduction of 4-Chloro-3-oxobutanoate
The core reaction involves the asymmetric reduction of a prochiral ketone, methyl or ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol. This conversion is catalyzed by a ketoreductase, often requiring a cofactor such as NADPH or NADH.
Caption: General reaction scheme for the enzymatic reduction of a ketone to a chiral alcohol.
Comparison of Reductases for (S)-Methyl/Ethyl 4-chloro-3-hydroxybutanoate Production
The (S)-enantiomer is a key intermediate in the synthesis of HMG-CoA reductase inhibitors like atorvastatin.[1] Below is a comparison of various reductases used for its production.
| Reductase Source Organism | Enzyme | Substrate (Concentration) | Yield (%) | e.e. (%) | Reaction Time (h) | Cofactor Regeneration | Reference |
| Candida magnoliae | CmCR | Ethyl 4-chloro-3-oxobutanoate (3000 mM) | >99.0 | >99.9 | 14 | Not specified | [2] |
| Escherichia coli (recombinant) | Carbonyl reductase | Ethyl 4-chloro-3-oxobutanoate (1.7 M) | 97.2 | 99 | 4 | Glucose dehydrogenase | [1] |
| Cylindrocarpon sclerotigenum | Endogenous reductases | Ethyl 4-chloro-3-oxobutanoate | High | >99 | Not specified | NADPH-dependent | [3] |
| Synechocystis sp. | SrCR | Ethyl 4-chloro-3-oxobutanoate (3000 mM) | 98.2 | 99.4 | 8 | Glucose dehydrogenase | |
| Baker's Yeast | Endogenous reductases | Ethyl 4-chloro-3-oxobutanoate | Complete conversion | 90-97 | 1-2 | Glucose-dependent | [4] |
Comparison of Reductases for (R)-Methyl/Ethyl 4-chloro-3-hydroxybutanoate Production
The (R)-enantiomer is a valuable building block for the synthesis of L-carnitine.[5]
| Reductase Source Organism | Enzyme | Substrate (Concentration) | Yield (%) | e.e. (%) | Reaction Time (h) | Cofactor Regeneration | Reference |
| Saccharomyces cerevisiae | YOL151W reductase | Ethyl 4-chloro-3-oxobutanoate (20 mM) | Exclusive (R)-form | 98 | Not specified | Glucose dehydrogenase | [5] |
| Sporobolomyces salmonicolor | Aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | 95.4 | 86 | Not specified | Glucose dehydrogenase | [6][7] |
| Candida parapsilosis | Secondary alcohol dehydrogenase | Ethyl 4-chloroacetoacetate | 95.2 | >99 | Not specified | 2-propanol (for NADH) | [8] |
| Burkholderia gladioli | BgADH3 | Ethyl 4-chloro-3-oxobutanoate | Not specified | Excellent | Not specified | Glucose dehydrogenase | [9] |
| Lactobacillus plantarum | Aldo-keto reductases (LP-AKRs) | 4-chloroacetoacetic acid ethyl ester | Not specified | 99 | Not specified | Not specified | [8] |
Experimental Protocols
The following sections outline a general methodology for evaluating the efficiency of different reductases for the production of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating reductase efficiency.
Enzyme Expression and Preparation
-
Gene Identification and Cloning : Potential reductase genes are identified from various microorganisms. The gene is then cloned into a suitable expression vector, often with a tag (e.g., His-tag) for purification.
-
Host Strain and Expression : The expression vector is transformed into a suitable host, commonly E. coli BL21(DE3). The cells are cultured in a suitable medium (e.g., LB broth) and protein expression is induced, for instance, with IPTG.
-
Enzyme Preparation : Cells are harvested by centrifugation. For whole-cell biocatalysis, the cell pellet can be washed and used directly. For purified enzyme assays, cells are lysed, and the reductase is purified using methods like Ni-NTA affinity chromatography if a His-tag is present.[5]
Asymmetric Reduction Reaction
-
Reaction Mixture : A typical reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 6.0-7.0), the substrate (ethyl or methyl 4-chloro-3-oxobutanoate), the enzyme preparation (whole cells or purified enzyme), and a cofactor (NADPH or NADH).[3]
-
Cofactor Regeneration System : To reduce costs, a cofactor regeneration system is often employed. A common system pairs the reduction with the oxidation of a co-substrate, such as glucose catalyzed by glucose dehydrogenase (GDH), or isopropanol with an alcohol dehydrogenase.[1][5][8]
-
Reaction Conditions : The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation.[3][5] The pH is maintained at an optimal level for the specific enzyme.
Determination of Yield and Enantiomeric Excess (e.e.)
-
Sample Preparation : At various time points, aliquots of the reaction mixture are taken. The reaction is quenched (e.g., by adding a solvent like ethyl acetate), and the product is extracted with an organic solvent.
-
Yield Analysis : The concentration of the product, this compound, is determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by comparing the peak area to a standard curve.
-
Enantiomeric Excess (e.e.) Analysis : The enantiomeric excess of the chiral alcohol product is determined using chiral GC or chiral HPLC, which separates the (S) and (R) enantiomers. The e.e. is calculated using the formula: e.e. (%) = [|(R) - (S)| / |(R) + (S)|] * 100.[3]
Conclusion
A variety of reductases have demonstrated high efficiency and stereoselectivity in the production of both (S)- and (R)-enantiomers of 4-chloro-3-hydroxybutanoate esters. Reductases from sources like Candida magnoliae and engineered E. coli show excellent performance for the (S)-enantiomer, with yields and e.e. values often exceeding 99%.[2] For the (R)-enantiomer, enzymes from Saccharomyces cerevisiae and Candida parapsilosis have proven to be highly effective.[5][8] The choice of reductase, along with the optimization of reaction conditions and the implementation of an efficient cofactor regeneration system, are critical factors for developing a practical and scalable manufacturing process for these important chiral intermediates.[10]
References
- 1. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Production of (R)-Ethyl-4-Chloro-3-Hydroxybutanoate Using Saccharomyces cerevisiae YOL151W Reductase Immobilized onto Magnetic Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cofactor Regeneration Systems for the Synthesis of Methyl 4-Chloro-3-Hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development, offering high selectivity and environmentally benign reaction conditions. A critical intermediate, Methyl 4-chloro-3-hydroxybutanoate, a key building block for various blockbuster drugs, is efficiently synthesized via the stereoselective reduction of Methyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by NAD(P)H-dependent ketoreductases (KREDs). However, the stoichiometric consumption of the expensive nicotinamide cofactor NAD(P)H necessitates an efficient in situ regeneration system to make the process economically viable on an industrial scale.
This guide provides an objective comparison of the most common cofactor regeneration systems employed for this synthesis: the enzyme-coupled systems using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and the substrate-coupled system using isopropanol. The comparison is based on performance data from published experimental studies, focusing on yield, enantiomeric excess (e.e.), and overall process efficiency.
Comparison of Performance Data
The following table summarizes the performance of different cofactor regeneration systems in the synthesis of enantiomerically pure (S)- or (R)-ethyl 4-chloro-3-hydroxybutanoate, a close analogue and common substrate in the literature for this type of biocatalytic reduction. It is important to note that the presented data are derived from different studies with varying reaction conditions, which can influence the outcome.
| Cofactor Regeneration System | Biocatalyst | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Key Byproducts |
| Enzyme-Coupled (GDH) | Recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase | 1.25 M | >99 | 100 (S) | 14 | Gluconic acid |
| Enzyme-Coupled (GDH) | Recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase | 2.58 M (in two-phase system) | 85 | 100 (S) | Not specified | Gluconic acid |
| Substrate-Coupled (Isopropanol) | Recombinant E. coli expressing a secondary alcohol dehydrogenase | Not specified | 95.2 | >99 (R) | Not specified | Acetone |
| Whole-Cell (Endogenous) | E. coli CCZU-K14 with glucose as co-substrate | 3 M | >99 | >99.9 (S) | 14 | Various metabolic byproducts |
In-Depth Analysis of Cofactor Regeneration Systems
Enzyme-Coupled System with Glucose Dehydrogenase (GDH)
This is a widely adopted and highly efficient system, particularly in whole-cell biocatalysis.[1] A ketoreductase reduces the target substrate, consuming NADPH, which is then regenerated by glucose dehydrogenase (GDH). GDH oxidizes D-glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes to gluconic acid.
Advantages:
-
High Efficiency: The oxidation of glucose is thermodynamically favorable, driving the regeneration of NADPH efficiently.[2]
-
Well-Established: Numerous studies have demonstrated the successful application of GDH in combination with various KREDs.[1]
-
Whole-Cell Compatibility: The genes for both the KRED and GDH can be co-expressed in a microbial host like E. coli, creating a self-sufficient whole-cell biocatalyst that simplifies the process by eliminating the need for purified enzymes.[1]
Disadvantages:
-
Byproduct Formation: The production of gluconic acid can lead to a decrease in the pH of the reaction medium, potentially affecting enzyme activity and stability. This often necessitates the use of buffers or pH control during the reaction.
-
Downstream Processing: The separation of the product from gluconic acid and unreacted glucose can add complexity to the purification process.
Enzyme-Coupled System with Formate Dehydrogenase (FDH)
In this system, formate dehydrogenase (FDH) catalyzes the oxidation of formate to carbon dioxide to regenerate the cofactor.[2]
Advantages:
-
Innocuous Byproduct: The only byproduct is carbon dioxide, which is easily removed from the reaction mixture as a gas.[2] This simplifies downstream processing and avoids pH shifts in the reaction medium.
-
Irreversible Reaction: The formation of gaseous CO2 makes the regeneration reaction effectively irreversible, providing a strong thermodynamic driving force.
Disadvantages:
-
Enzyme Cost and Stability: FDH can be more expensive and less stable than GDH under certain process conditions.
-
Lower Specific Activity: Some FDHs exhibit lower specific activity compared to GDH, which might necessitate higher enzyme loadings.
Substrate-Coupled System with Isopropanol
This approach utilizes the reversibility of the ketoreductase itself. A large excess of a secondary alcohol, typically isopropanol, is added to the reaction mixture. The KRED oxidizes the isopropanol to acetone, thereby regenerating the NAD(P)H required for the reduction of the primary substrate.[3]
Advantages:
-
Simplicity: This system is simpler as it does not require a second enzyme for cofactor regeneration.
-
Cost-Effective Co-substrate: Isopropanol is an inexpensive and readily available co-substrate.
Disadvantages:
-
Byproduct Formation: The formation of acetone in stoichiometric amounts can be problematic. Acetone can act as an inhibitor for some enzymes and needs to be removed during downstream processing.
-
Thermodynamic Equilibrium: The reaction is reversible, and a large excess of isopropanol is required to shift the equilibrium towards product formation. This can lead to high solvent concentrations, which may affect enzyme stability.
-
Enzyme Specificity: This method is only applicable if the primary ketoreductase has significant activity towards the sacrificial alcohol (isopropanol).
Experimental Protocols
Key Experiment 1: Whole-Cell Biocatalysis with GDH-Coupled Cofactor Regeneration
This protocol is based on the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase.
1. Biocatalyst Preparation:
- Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce the expression of the carbonyl reductase and glucose dehydrogenase by adding a suitable inducer (e.g., 0.1 mM IPTG).
- Continue the cultivation at a lower temperature (e.g., 20°C) for a defined period (e.g., 12-16 hours) to allow for protein expression.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Biotransformation Reaction:
- Prepare a reaction mixture containing a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), D-glucose (e.g., 1.5 M), and NADP+ (e.g., 0.1 mM).
- Add the prepared whole-cell biocatalyst to the reaction mixture.
- Initiate the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate. For high substrate concentrations, a fed-batch approach is often employed to minimize substrate inhibition.
- Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
- Monitor the progress of the reaction by analyzing samples using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
3. Product Isolation and Analysis:
- After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Extract the product from the supernatant with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic phase over an anhydrous salt (e.g., Na2SO4) and concentrate it under reduced pressure.
- Analyze the purity and enantiomeric excess of the product using chiral GC or HPLC.
Key Experiment 2: Substrate-Coupled Cofactor Regeneration with Isopropanol
This protocol outlines the synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate using a recombinant E. coli strain expressing a secondary alcohol dehydrogenase.[3]
1. Biocatalyst Preparation:
- Follow a similar procedure as described for the GDH-coupled system to cultivate and induce the recombinant E. coli strain expressing the secondary alcohol dehydrogenase.
- Harvest and wash the cells as described previously.
2. Biotransformation Reaction:
- Prepare a reaction mixture containing a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0) and a significant molar excess of isopropanol (e.g., 1.2-1.5 equivalents relative to the substrate).
- For substrates with low aqueous solubility, a two-phase system with an organic solvent like toluene can be employed.
- Add the whole-cell biocatalyst and a catalytic amount of NAD+ or NADP+ to the reaction mixture.
- Start the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate.
- Maintain the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring to ensure proper mixing, especially in a two-phase system.
- Monitor the reaction progress as described for the GDH-coupled system.
3. Product Isolation and Analysis:
- The work-up procedure is similar to the GDH-coupled system, involving cell separation, solvent extraction, and purification.
- The final product is analyzed for purity and enantiomeric excess using chiral chromatography.
Visualizing the Pathways
To better understand the biochemical pathways of the different cofactor regeneration systems, the following diagrams are provided.
Caption: Enzyme-coupled cofactor regeneration using Glucose Dehydrogenase (GDH).
Caption: Enzyme-coupled cofactor regeneration using Formate Dehydrogenase (FDH).
Caption: Substrate-coupled cofactor regeneration using isopropanol.
Conclusion
The choice of a cofactor regeneration system for the synthesis of this compound is a critical decision that impacts process efficiency, economics, and sustainability.
-
The GDH-coupled system , especially within a whole-cell framework, offers high efficiency and is well-documented, making it a robust choice for large-scale production, provided that pH control and downstream processing of the gluconic acid byproduct are addressed.
-
The FDH-coupled system presents a more elegant solution from a byproduct perspective, as CO2 is easily removed. However, the cost and stability of FDH may be a consideration.
-
The isopropanol-coupled system is the simplest in terms of the number of enzymes required but necessitates a large excess of the co-substrate and introduces acetone as a significant byproduct, which may complicate purification and affect enzyme stability.
Ultimately, the optimal system will depend on the specific ketoreductase used, the desired scale of production, and the economic and environmental constraints of the process. This guide provides the foundational information to aid researchers and process chemists in making an informed decision for their specific application.
References
- 1. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-chloro-3-hydroxybutanoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 4-chloro-3-hydroxybutanoate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive operational and disposal plan, adhering to best practices for laboratory safety and chemical handling.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). The contaminated absorbent material must then be collected and disposed of as hazardous waste.[2][3] Do not empty into drains.[4][5][6]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][5][7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4][7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1][7]
-
Operational Plan for Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to laboratory safety. This compound is classified as a halogenated organic waste and must be handled accordingly.
Step 1: Waste Identification and Segregation
-
Identify this compound waste as a halogenated organic compound .[3][8][9]
-
This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[3][8]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4][5]
Step 2: Use of Appropriate Waste Containers
-
Collect liquid this compound waste in a designated, properly labeled, and leak-proof container. Plastic (polyethylene) containers are often recommended for halogenated solvent waste.[2][10]
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[11][12] Keep the container closed except when adding waste.[3][10][11]
Step 3: Proper Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[13]
-
The label must accurately identify the contents, including the full chemical name: "this compound."[14] If it is a mixed waste stream, list all components and their approximate percentages.
-
Include appropriate hazard pictograms (e.g., corrosive, irritant).[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10][13]
-
The SAA must be a well-ventilated, cool, and dry location away from sources of ignition.[2][4]
-
Secondary containment, such as a larger, chemically resistant tray or tub, is required to contain any potential leaks or spills.[11][15]
Quantitative Waste Accumulation Limits
Laboratories must adhere to regulatory limits for the amount of hazardous waste stored in an SAA. While specific limits for this compound are not individually defined, the general federal and institutional guidelines apply.
| Waste Category | Maximum Volume in SAA |
| Hazardous Waste (Total) | 55 gallons |
| Acutely Toxic Waste ("P-listed") | 1 quart (liquid) or 1 kg (solid) |
Data sourced from general laboratory hazardous waste management guidelines.[10][15]
Disposal Plan
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The following steps outline the process for arranging disposal.
Step 1: Requesting a Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 9-12 months, check institutional policies), a waste pickup must be scheduled.[10][11]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for collection.
Step 2: Preparing for Pickup
-
Ensure the waste container is securely closed and the label is complete and legible.
-
The exterior of the container should be clean and free of contamination.
Step 3: Documentation
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and accumulation start date. This is crucial for regulatory compliance and waste tracking.
Step 4: Final Disposal Method
-
Halogenated organic wastes like this compound are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[8] This method is effective in destroying the organic compounds and preventing their release into the environment.
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that generate this compound waste. Researchers should incorporate the waste disposal procedures outlined above directly into their experimental plans and standard operating procedures (SOPs).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ethz.ch [ethz.ch]
- 13. danthelabsafetyman.com [danthelabsafetyman.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 4-chloro-3-hydroxybutanoate
Essential Safety and Handling Guide for Methyl 4-chloro-3-hydroxybutanoate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 10488-68-3). Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1] Some safety data indicates it can cause serious eye damage.[2][3] It is also classified as a lachrymator, a substance that causes tearing.[1]
Table 1: Hazard Summary
| Hazard Type | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes eye irritation and potentially serious eye damage.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
| Lachrymator | Substance which increases the flow of tears.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The minimum required PPE for handling this chemical is outlined below.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE Requirement | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[4] A face shield is recommended when there is a potential for splashing.[5] Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Skin/Body | Chemical-Resistant Gloves & Lab Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6][7] Nitrile or butyl rubber gloves are recommended. |
| Respiratory | Use in a Ventilated Area | Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] If ventilation is inadequate or in case of a large spill, a NIOSH/MSHA-approved respirator is required.[7][8] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][9]
- Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[1]
- Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
- Don the required PPE as specified in Table 2.
- Avoid direct contact with skin and eyes.[4][8]
- Avoid inhaling any vapors or mist.[8]
- Keep the container tightly closed when not in use.[6][8]
- Prevent the formation of aerosols.[4]
3. Storage:
- Store the chemical in a cool, dry, and well-ventilated area.[1][6][8]
- Keep the container tightly sealed to prevent leakage.[8][10]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][6]
4. Post-Handling:
- Wash hands thoroughly with soap and water immediately after handling the chemical.[1][8]
- Remove contaminated clothing carefully and wash it before reuse.[1]
Emergency and First Aid Procedures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.[1][11]
-
Skin Contact: Remove all contaminated clothing immediately.[10] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1][11]
-
Inhalation: Move the exposed person to fresh air at once.[1][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[1][8]
Spill Management
In case of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[8]
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or earth.[1][2][8]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container labeled for hazardous waste disposal.[2][4][8]
-
Prevent the spill from entering drains or waterways.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste material (including contaminated absorbents and disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Containment: Keep the waste container closed and store it in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company.[8] All disposal methods must be in accordance with local, regional, and national environmental regulations.[9][10] Do not pour waste down the drain.[8]
Physicochemical Data
Table 3: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | [12] |
| Molecular Weight | 152.57 g/mol | [12] |
| Appearance | Clear yellow or colorless liquid | [1][7] |
| Boiling Point | 170 °C (338 °F) | [7] |
| Flash Point | 64 °C (147.2 °F) or 113 °C (235.4 °F) | [7] |
| Density | ~1.19 g/mL at 25 °C | |
| CAS Number | 10488-68-3 | [12] |
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Methyl 4-chloro-3-oxo-butanoate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. agilent.com [agilent.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. This compound | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
